molecular formula C27H34O7 B1258948 Methyl angolensate

Methyl angolensate

Cat. No.: B1258948
M. Wt: 470.6 g/mol
InChI Key: YNMYHRYTRCKSMI-SQHTYAHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Angolensate (CAS 2629-14-3) is a natural tetranortriterpenoid compound belonging to the meliacin family, isolated from plant species such as Entandrophragma angolense and Soymida febrifuga . This compound is of significant interest in biochemical research due to its diverse biological activities. In cancer research, this compound has demonstrated potent activity by inducing the intrinsic mitochondrial pathway of apoptosis in various leukemic cell lines, including T-cell leukemia and chronic myelogenous leukemia . Its mechanism of action involves the generation of reactive oxygen species, loss of mitochondrial membrane potential, activation of caspase-9 and caspase-3, and cleavage of PARP, leading to programmed cell death . Furthermore, it has shown efficacy in inhibiting the growth of human breast cancer cells . Beyond oncology, this compound exhibits a strong antiulcer effect. Studies show it produces dose-related inhibition of gastric ulceration, significantly reduces gastric acidity, and inhibits gastric acid secretion induced by histamine and carbachol . It also possesses antimicrobial properties, demonstrating antibacterial effects against strains such as Bacillus subtilis and Salmonella typhimurium , as well as antifungal activity against Aspergillus niger . This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H34O7

Molecular Weight

470.6 g/mol

IUPAC Name

methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate

InChI

InChI=1S/C27H34O7/c1-15-17-7-9-25(4)23(16-8-10-32-14-16)33-22(30)13-27(15,25)34-20-12-19(28)24(2,3)18(26(17,20)5)11-21(29)31-6/h8,10,14,17-18,20,23H,1,7,9,11-13H2,2-6H3/t17-,18-,20-,23-,25-,26+,27-/m0/s1

InChI Key

YNMYHRYTRCKSMI-SQHTYAHXSA-N

SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C

Synonyms

angolensic acid methyl ester
methyl angolensate

Origin of Product

United States

Foundational & Exploratory

Methyl Angolensate: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl angolensate, a tetranortriterpenoid belonging to the limonoid class of phytochemicals, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, alongside a detailed examination of its biological mechanisms of action. Quantitative data on its prevalence in various plant species are systematically presented. Furthermore, this document outlines key experimental protocols for the isolation and characterization of this compound and visually elucidates its known signaling pathways through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is predominantly found within the Meliaceae family of plants, commonly known as the mahogany family. It has been isolated from various parts of these plants, including the stem bark, seeds, and wood. Additionally, in vitro callus cultures have proven to be a viable source for its production. A notable exception to its prevalence in Meliaceae is its isolation from a species in the Rhizophoraceae family.

The primary plant sources of this compound include:

  • Entandrophragma angolense : The stem bark of this African tree is a well-documented source of this compound.[1][2][3][4][5]

  • Soymida febrifuga : This medicinal tree, endemic to India, contains this compound in its bark and has been successfully produced from its root callus cultures.[1][6][7][8][9]

  • Khaya species : Several species within the Khaya genus, including K. grandifolia, K. ivorensis, and K. anthotheca, have been identified as sources of this compound.[1]

  • Swietenia mahagoni : The seeds of this well-known mahogany species also contain this compound.[1]

  • Carapa guianensis : this compound has been isolated from the seeds of this plant.[1]

  • Neobegueae mahafalensis : The ethyl acetate seed extract of this plant is another source.[1]

  • Anopyxis klaineana : In a departure from the Meliaceae family, this compound has also been isolated from the stem-bark of this plant, which belongs to the Rhizophoraceae family.[10]

Quantitative Data on this compound Distribution

The concentration and yield of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and the extraction and isolation methods employed. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartMethod of Quantification/IsolationConcentration/YieldReference
Khaya ivorensisAerial PartsHPLC-ESI-MS/MS0.1 - 20.0 g/kg
Entandrophragma angolenseStem BarkNot specified13.1 g isolated (starting material amount not specified)
Soymida febrifugaRoot CallusSilica Gel Column Chromatography1500 mg isolated (starting material amount not specified)[1]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anti-ulcer, spasmolytic, and cytotoxic effects. The underlying molecular mechanisms for some of these activities are beginning to be understood.

Induction of Apoptosis via the Mitochondrial Pathway

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of events culminating in cell death.

Key events in this pathway include:

  • Increased ROS Production: this compound treatment leads to the generation of ROS.

  • Loss of Mitochondrial Membrane Potential: The increase in ROS disrupts the mitochondrial membrane potential.

  • Regulation of Bcl-2 Family Proteins: There is an upregulation of the pro-apoptotic protein BAD and a downregulation of the anti-apoptotic protein BCL2.

  • Caspase Activation: This leads to the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.

Methyl_Angolensate_Apoptosis_Pathway cluster_cell Cancer Cell MA This compound ROS ↑ Reactive Oxygen Species (ROS) MA->ROS Mito Mitochondrion ROS->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 (activated) Mito->Casp9 Cytochrome c release BAD ↑ BAD (Pro-apoptotic) BAD->Mito BCL2 ↓ BCL2 (Anti-apoptotic) BCL2->Mito Casp3 Caspase-3 (activated) Casp9->Casp3 PARP PARP Casp3->PARP cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

This compound-Induced Mitochondrial Apoptosis Pathway
Spasmolytic Activity via Serotonergic Mechanisms

This compound has demonstrated spasmolytic (smooth muscle relaxing) properties.[6] Studies suggest that this effect is mediated through the serotonergic system, specifically by inhibiting serotonin-induced smooth muscle contractions.[4][11] While the precise receptor subtype interaction for this compound is not yet fully elucidated, the general pathway for serotonin-induced smooth muscle contraction involves the 5-HT2A receptor.

The proposed mechanism involves:

  • Serotonin (5-HT) Binding: Serotonin binds to the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

  • Gq Protein Activation: This activates the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ initiates the contraction of smooth muscle cells.

This compound is believed to inhibit this pathway, leading to muscle relaxation.

Spasmolytic_Activity_Pathway cluster_muscle_cell Smooth Muscle Cell Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Gq Gq Protein HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca ↑ Intracellular Ca²⁺ SR->Ca releases Contraction Smooth Muscle Contraction Ca->Contraction MA This compound MA->Contraction inhibits Isolation_Workflow Start Soymida febrifuga Root Callus DryGrind Drying and Grinding Start->DryGrind Extract Soxhlet Extraction (Hexane, Ethyl Acetate, Methanol) DryGrind->Extract CrudeExtract Crude Ethyl Acetate Extract Extract->CrudeExtract Adsorb Adsorption onto Silica Gel CrudeExtract->Adsorb Column Silica Gel Column Chromatography Adsorb->Column Elute Gradient Elution (Hexane:Ethyl Acetate) Column->Elute Fractions Collect and Monitor Fractions (TLC) Elute->Fractions Combine Combine Fractions Containing This compound Fractions->Combine Crystallize Concentration and Crystallization Combine->Crystallize End Pure this compound Crystallize->End

References

The Biosynthetic Pathway of Methyl Angolensate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate is a complex tetranortriterpenoid, specifically classified as a B,D-ring seco-limonoid. Limonoids are a diverse group of secondary metabolites found predominantly in plants of the Meliaceae and Rutaceae families. These compounds are renowned for their wide range of biological activities, including insecticidal, anti-inflammatory, and anti-cancer properties. This compound, isolated from species such as Entandrophragma angolense and Soymida febrifuga, has demonstrated notable anti-ulcer and spasmolytic activities[1]. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related valuable compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from its fundamental precursors to its final complex structure, based on the current scientific understanding of limonoid biosynthesis.

Core Biosynthetic Pathway: A Putative Route to this compound

The complete biosynthetic pathway of this compound has not been fully elucidated with all its specific enzymatic steps. However, based on extensive research on the biosynthesis of related limonoids, a putative pathway can be constructed. The biosynthesis begins with the universal precursors of all terpenoids and proceeds through a series of complex cyclizations, oxidations, and rearrangements.

Formation of the Triterpenoid Precursor

The journey to this compound begins with the synthesis of the fundamental five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are produced through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

Successive condensations of IPP and DMAPP lead to the formation of farnesyl pyrophosphate (FPP; C15). The head-to-head condensation of two FPP molecules yields squalene (C30), which is then epoxidized to 2,3-oxidosqualene. This crucial intermediate is the branching point for the synthesis of a vast array of triterpenoids.

The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene by a specific oxidosqualene cyclase (OSC) to form a tetracyclic triterpene scaffold. For many limonoids, this precursor is believed to be a euphol or tirucallol-type triterpenoid.

Protolimonoid Formation and Furan Ring Synthesis

The initial triterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These reactions lead to the formation of protolimonoids, which are the immediate precursors to the true limonoids. A key intermediate in this stage is melianol.

A defining feature of limonoids is the presence of a C-17 β-furan ring. The formation of this furan ring involves the oxidative cleavage of the C24-C27 carbons of the triterpene side chain. This intricate process is thought to involve a series of enzymatic reactions that ultimately lead to the characteristic four-carbon loss and furan ring closure.

Formation of the Intact Limonoid Core and Subsequent Ring Cleavages

Following the formation of the furan ring, further oxidative modifications of the triterpenoid core occur. These modifications can include hydroxylations, epoxidations, and rearrangements, leading to a diverse array of intact limonoid structures.

This compound is a seco-limonoid, meaning that one or more of the rings of the original triterpenoid skeleton have been cleaved. Specifically, it is a B,D-ring seco-limonoid. This indicates that both the B and D rings of the precursor have undergone oxidative cleavage. The precise enzymatic mechanisms for these ring-opening reactions are not yet fully understood but are likely catalyzed by Baeyer-Villiger monooxygenases or similar enzymes that can insert oxygen atoms into carbon-carbon bonds, leading to lactone formation and subsequent ring opening.

The formation of the final structure of this compound involves these ring cleavages, followed by further rearrangements and functional group modifications, including the methylation of a carboxylic acid group to form the methyl ester.

Putative Biosynthetic Pathway Diagram

Methyl_Angolensate_Biosynthesis cluster_0 Upstream Terpenoid Pathway cluster_1 Limonoid Core Biosynthesis cluster_2 Seco-Limonoid Formation Acetyl-CoA Acetyl-CoA MVA_Pathway MVA_Pathway Acetyl-CoA->MVA_Pathway Multiple steps IPP_DMAPP IPP_DMAPP MVA_Pathway->IPP_DMAPP IPP Pyruvate_G3P Pyruvate + G3P MEP_Pathway MEP_Pathway Pyruvate_G3P->MEP_Pathway Multiple steps MEP_Pathway->IPP_DMAPP IPP + DMAPP FPP FPP IPP_DMAPP->FPP Geranyl pyrophosphate synthase, Farnesyl pyrophosphate synthase Squalene Squalene FPP->Squalene Squalene synthase 2_3_Oxidosqualene 2_3_Oxidosqualene Squalene->2_3_Oxidosqualene Squalene epoxidase Tirucallol_Scaffold Tirucallol_Scaffold 2_3_Oxidosqualene->Tirucallol_Scaffold Oxidosqualene cyclase (OSC) Protolimonoid Protolimonoid (e.g., Melianol) Tirucallol_Scaffold->Protolimonoid Cytochrome P450s (CYPs) Intact_Limonoid Intact_Limonoid Protolimonoid->Intact_Limonoid Furan ring formation (Multiple enzymes) B_Ring_Cleavage B_Ring_Cleavage Intact_Limonoid->B_Ring_Cleavage Oxidative cleavage (e.g., Baeyer-Villiger monooxygenase) B_D_Ring_Cleavage B_D_Ring_Cleavage B_Ring_Cleavage->B_D_Ring_Cleavage Oxidative cleavage of D-ring Precursor_Angolensate Precursor_Angolensate B_D_Ring_Cleavage->Precursor_Angolensate Rearrangements Methyl_Angolensate Methyl_Angolensate Precursor_Angolensate->Methyl_Angolensate Methyltransferase

References

An In-depth Technical Guide to Methyl Angolensate: Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl angolensate, a naturally occurring tetranortriterpenoid, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated from the heartwood of Entandrophragma angolense, this complex molecule has since been identified in various other species within the Meliaceae family. Its structure, a B-ring seco-limonoid, was elucidated through a combination of spectroscopic techniques and confirmed by X-ray crystallography. Extensive research has revealed a broad spectrum of pharmacological effects, including anti-inflammatory, anti-ulcer, antimicrobial, and notably, anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and biological evaluation, a summary of its quantitative biological data, and an exploration of its known signaling pathways.

Discovery and History

The journey of this compound began with the exploration of natural products from African timbers.

1.1. First Isolation and Naming

This compound was first isolated from the heartwood of the African mahogany, Entandrophragma angolense (Meliaceae). The initial work on its extraction and characterization was pioneered by Bevan, Powell, Taylor, Halsall, Toft, and Welford, who published their findings in 1967.[1] They named the compound after the plant species from which it was discovered.

1.2. Structure Elucidation and Confirmation

The structural puzzle of this compound was initially pieced together using a combination of chemical degradation and spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These early studies correctly identified it as a tetranortriterpenoid, a class of modified triterpenes.

The definitive three-dimensional structure and stereochemistry were unequivocally confirmed two decades later. In 1987, Sanni, Behm, and Beurskens utilized single-crystal X-ray crystallography to provide a detailed atomic arrangement of the molecule, solidifying the proposed structure.

1.3. Natural Sources

Following its initial discovery, this compound has been isolated from several other plants, primarily within the Meliaceae family. Notable sources include:

  • Soymida febrifuga (Indian Redwood)[2][3]

  • Cedrela odorata[1]

  • Khaya ivorensis

  • Swietenia mahagoni

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₇H₃₄O₇[4]
Molecular Weight 470.56 g/mol [4]
Appearance Colorless needles[5]
IUPAC Name methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹,¹².0³,⁸]heptadecan-7-yl]acetate[4]
CAS Number 2629-14-3[4]

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, making it a promising candidate for drug development.

3.1. Anticancer Activity

One of the most extensively studied properties of this compound is its cytotoxicity against various cancer cell lines. It is known to induce apoptosis, or programmed cell death, in malignant cells.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM)Reference
DaudiBurkitt's LymphomaNot specified, dose-dependent[2]
T-cell LeukemiaLeukemiaNot specified, dose-dependent[5]
Chronic Myelogenous LeukemiaLeukemiaNot specified, dose-dependent[5]
LNCaPProstate Cancer>40% viability reduction[6]
VCaPProstate Cancer>40% viability reduction[6]
22Rv1Prostate Cancer>40% viability reduction[6]

3.2. Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of this compound (MIC values)

MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive BacteriaNot specified, active[7]
Salmonella typhimuriumGram-negative BacteriaNot specified, active[7]
Aspergillus nigerFungusNot specified, active[7]

3.3. Anti-ulcer Activity

In vivo studies have demonstrated the potent anti-ulcer properties of this compound.

Table 3: Anti-ulcer Activity of this compound in a Pylorus Ligation Rat Model

Dose (mg/kg)Ulcer InhibitionReference
40More effective than 40 mg/kg propranolol[8][9]
80Complete inhibition[8][9]

3.4. Spasmolytic Activity

This compound exhibits spasmolytic effects on smooth muscle tissue.[10][11] This activity is believed to be mediated through its interaction with the serotonergic system.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

4.1. Isolation of this compound from Entandrophragma angolense

  • Extraction: The powdered stem bark of E. angolense is extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

  • Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and concentrated. The residue is then recrystallized from methanol to yield pure, colorless needles of this compound.[5][11]

4.2. Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[7][12][13][14]

4.3. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Groups: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The treatment group receives this compound (at various doses, e.g., 50-200 mg/kg) intraperitoneally or orally. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[3][4][8][15][16]

4.4. In Vivo Anti-ulcer Activity: Pylorus Ligation Model

This model assesses the ability of a compound to reduce gastric acid secretion and protect against ulcer formation.

  • Animal Preparation: Rats are fasted for 24-48 hours with free access to water.

  • Compound Administration: this compound (e.g., 40 and 80 mg/kg) or a reference drug is administered orally or intraperitoneally.

  • Pylorus Ligation: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.

  • Gastric Content Collection: After a set period (e.g., 4-6 hours), the animals are sacrificed, and the stomach is removed. The gastric contents are collected to measure volume, pH, and total acidity.

  • Ulcer Scoring: The stomach is opened along the greater curvature, and the gastric mucosa is examined for ulcers. The ulcers are scored based on their number and severity to calculate an ulcer index.[9][10][17][18][19][20]

Signaling Pathways and Mechanisms of Action

5.1. Induction of Intrinsic Apoptosis Pathway

This compound exerts its anticancer effects primarily through the induction of the intrinsic (mitochondrial) pathway of apoptosis.[1][2][5][21][22]

intrinsic_apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Methyl_Angolensate This compound Bcl2 Bcl-2 Methyl_Angolensate->Bcl2 Downregulates Bad Bad Methyl_Angolensate->Bad Upregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bad->MOMP Promotes Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage

Caption: Intrinsic apoptosis pathway induced by this compound.

The key steps in this pathway are:

  • Modulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bad and downregulates the anti-apoptotic protein Bcl-2.[5]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to MOMP and the release of cytochrome c from the mitochondria into the cytosol.[2]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 and procaspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase-3.[5]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical changes of apoptosis.[2]

5.2. Serotonergic Mechanism in Spasmolytic Activity

The spasmolytic activity of this compound is attributed to its interference with the serotonergic system.

serotonergic_mechanism Serotonin Serotonin (5-HT) Receptor Serotonin Receptor on Smooth Muscle Serotonin->Receptor Binds to Contraction Smooth Muscle Contraction Receptor->Contraction Induces Methyl_Angolensate This compound Methyl_Angolensate->Receptor Inhibits (Mechanism under investigation)

Caption: Postulated serotonergic mechanism of this compound.

Studies have shown that this compound can inhibit smooth muscle contractions induced by serotonin, while not affecting those induced by acetylcholine or histamine.[10][11] This suggests a specific interaction with the serotonergic signaling pathway. The exact mechanism, whether it is through direct receptor antagonism or another mode of interference, is an area of ongoing research.

Conclusion and Future Directions

This compound stands out as a natural product with significant therapeutic potential. Its well-defined history, from initial discovery to structural confirmation, provides a solid foundation for further research. The diverse biological activities, particularly its anticancer and anti-inflammatory properties, warrant continued investigation. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its structure for enhanced efficacy and reduced toxicity, and conducting preclinical and clinical studies to translate its promising in vitro and in vivo activities into tangible therapeutic applications. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing the scientific understanding and clinical development of this remarkable natural compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Angolensate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate, a naturally occurring tetranortriterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Primarily isolated from plants of the Meliaceae family, such as Entandrophragma angolense and Soymida febrifuga, this complex molecule has demonstrated promising potential as an anti-inflammatory, anti-ulcer, and notably, an anti-cancer agent.[3][4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an examination of its mechanism of action in inducing apoptosis in cancer cells.

Physical and Chemical Properties

This compound is a white, crystalline powder.[2][3] Its core structure is characterized by a furan ring, a common feature in many bioactive natural products. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₂₇H₃₄O₇[1][7][8]
Molecular Weight 470.56 g/mol [1][7][8]
CAS Number 2629-14-3[1][8][9]
Appearance Powder[8]
Boiling Point (estimated) 592.00 to 593.00 °C @ 760.00 mm Hg[1]
Flash Point (estimated) 311.9 °C[1]
Water Solubility (estimated) 4.224 mg/L @ 25 °C[1]
logP (o/w) (estimated) 3.519[1]
Purity (by HPLC) 95-98%[8]
Storage Conditions -20°C, sealed, in a ventilated, dry environment[8]

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityAssignment
7.42sFuran ring proton
7.37sFuran ring proton
6.37sFuran ring proton
5.65sH-17
5.13sMethylene proton (CH₂-30)
4.88sMethylene proton (CH₂-30)
3.70sMethoxyl group (-OCH₃)
3.51dCyclic ether proton
1.18sTertiary methyl group (Me-29)
1.03sTertiary methyl group (Me-28)
0.93sAngular methyl group (Me-19)
0.85sAngular methyl group (Me-18)
(Source:[10])
¹³C NMR Spectral Data (400 MHz, CDCl₃)

A representative ¹³C NMR spectrum shows signals for all 34 carbon atoms present in the molecule.[11]

IR Spectral Data
Wavenumber (cm⁻¹)Assignment
1651C=C absorption
1597Furan moiety
1242-1212Epoxide ring breathing
845-825Epoxide ring deformations
(Source:[11])
Mass Spectrometry Data
Ionm/z
[M+Na]⁺493.222656
(Source:[7])

Experimental Protocols

Isolation and Purification of this compound from Entandrophragma angolense

This protocol describes a general method for the isolation and purification of this compound.

  • Extraction:

    • Air-dry the stem bark of Entandrophragma angolense and grind it into a coarse powder.

    • Macerate the powdered bark with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Fractionation:

    • Suspend the crude methanol extract in water and partition it successively with n-hexane, ethyl acetate, and n-butanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound (typically the ethyl acetate fraction).

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect the fractions and monitor them by TLC.

  • Purification:

    • Combine the fractions containing this compound and concentrate them.

    • Recrystallize the residue from methanol to yield pure, needle-like crystals of this compound.[2][3]

HPLC Analysis of this compound

This protocol provides a general procedure for the analysis of this compound purity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220-280 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in methanol.

    • Dissolve the sample to be analyzed in methanol.

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the retention time and peak area of the sample with the standard to determine the purity.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol details a method to assess the pro-apoptotic effects of this compound on cancer cells.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., Daudi, leukemic cell lines) in an appropriate medium.[12][13]

    • Treat the cells with varying concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).[13]

  • Cell Staining:

    • Harvest the cells and wash them with PBS (Phosphate Buffered Saline).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Mechanism of Action: Induction of Intrinsic Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines primarily through the mitochondrial or intrinsic pathway.[12][13][14] This signaling cascade is initiated by intracellular stress signals and culminates in the activation of executioner caspases that dismantle the cell.

The key molecular events in this compound-induced intrinsic apoptosis include:

  • Upregulation of Pro-apoptotic Proteins: An increase in the expression of pro-apoptotic proteins like Bad.[14]

  • Downregulation of Anti-apoptotic Proteins: A decrease in the expression of anti-apoptotic proteins such as Bcl-2.[14]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The imbalance between pro- and anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[14]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[12][13]

Visualizations

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Analysis and Characterization cluster_bioactivity Biological Activity Assessment plant Plant Material (e.g., Entandrophragma angolense bark) extraction Solvent Extraction (Methanol) plant->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chroma Column Chromatography (Silica Gel) fractionation->column_chroma purification Recrystallization column_chroma->purification pure_ma Pure this compound purification->pure_ma hplc HPLC Analysis pure_ma->hplc nmr NMR Spectroscopy (¹H, ¹³C) pure_ma->nmr ms Mass Spectrometry pure_ma->ms ir IR Spectroscopy pure_ma->ir treatment Treatment with this compound pure_ma->treatment cell_culture Cancer Cell Culture cell_culture->treatment apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry

Fig. 1: General workflow for the isolation, analysis, and biological evaluation of this compound.

intrinsic_apoptosis_pathway cluster_regulation Regulation of Apoptosis cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events ma This compound bad Upregulation of Bad ma->bad bcl2 Downregulation of Bcl-2 ma->bcl2 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bad->momp bcl2->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

An In-depth Technical Guide to Methyl Angolensate: Properties, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl angolensate, a naturally occurring tetranortriterpenoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular structure. It delves into its multifaceted pharmacological effects, with a particular focus on its anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Detailed experimental protocols for assessing its bioactivity and elucidating its mechanisms of action are presented. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a deeper understanding of its molecular interactions.

Chemical and Physical Properties

This compound is a complex tetracyclic triterpenoid characterized by a furan ring, a structural feature common to many bioactive natural products.

  • CAS Number: 2629-14-3

  • Molecular Formula: C₂₇H₃₄O₇

  • Molecular Weight: 470.56 g/mol

  • IUPAC Name: methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹,¹².0³,⁸]heptadecan-7-yl]acetate

Molecular Structure:

Chemical structure of this compound

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery and development.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[1][2]

Cell LineCancer TypeIC₅₀ Value (µM)Reference
DaudiBurkitt's lymphomaDose-dependent[2]
JurkatT-cell leukemiaDose-dependent[1]
Chronic Myelogenous Leukemia cellsChronic Myelogenous LeukemiaDose-dependent[1]
Ehrlich Ascites Carcinoma (in vivo)CarcinomaNot specified[3]
Antimicrobial Activity

This compound has shown considerable activity against both bacteria and fungi. The data below is based on the disc diffusion assay.

MicroorganismTypeZone of Inhibition (mm) at 200 µ g/disc Zone of Inhibition (mm) at 400 µ g/disc
Bacillus subtilisBacteriaData not specifiedData not specified
Salmonella typhimuriumBacteriaData not specifiedData not specified
Aspergillus nigerFungusData not specifiedData not specified
Antimalarial Activity

This compound has shown activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.

Parasite StrainActivity MetricValueReference
P. falciparum W2IC₅₀2-5.4 µg/mL[4]
Anti-inflammatory and Other Activities

In addition to the activities listed above, this compound has been reported to possess anti-inflammatory, antiallergic, and antiulcer properties.[5] Quantitative data for these activities, such as IC₅₀ values, are not yet widely available in the public domain and represent an area for future research.

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily leading to apoptosis in cancer cells.

Intrinsic Apoptosis Pathway

This compound triggers the intrinsic or mitochondrial pathway of apoptosis.[1] This is characterized by a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.[2] Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAD.[1] This shift in the Bcl-2 family protein balance culminates in the activation of caspase-9, the initiator caspase in this pathway, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and programmed cell death.[1]

Intrinsic_Apoptosis_Pathway MA This compound Bcl2 Bcl-2 MA->Bcl2 downregulates BAD BAD MA->BAD upregulates Mito Mitochondrion Casp9 Caspase-9 Mito->Casp9 releases Cytochrome c to activate Bcl2->Mito BAD->Mito Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

MAP Kinase Pathway

Studies have shown that this compound treatment leads to the phosphorylation of MAP kinases, suggesting an activation of this signaling pathway.[1] The MAP kinase cascade, involving kinases such as ERK, JNK, and p38, plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The specific upstream activators and downstream targets of MAP kinases in the context of this compound's action are still under investigation.

MAPK_Pathway MA This compound Upstream Upstream Signals (Stress/Growth Factors) MA->Upstream MAPKKK MAPKKK Upstream->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylation CellularResponse Cellular Response (Apoptosis, etc.) MAPK->CellularResponse

Caption: General overview of the MAP Kinase signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Jurkat, Daudi)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC Staining)

This method is used to quantify the number of apoptotic cells following treatment with this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for a specified time.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis

This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 peak is indicative of apoptosis.[1]

In Vitro Antimalarial Assay

This assay determines the inhibitory effect of this compound on the growth of Plasmodium falciparum.

Materials:

  • Plasmodium falciparum culture (e.g., W2 strain)

  • Human erythrocytes

  • RPMI-1640 medium supplemented with human serum or Albumax

  • This compound

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plates in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24-48 hours.

  • Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours.

  • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

Conclusion

This compound is a promising natural product with a wide range of biological activities, most notably its anticancer effects mediated through the induction of apoptosis. This technical guide has provided a detailed overview of its chemical properties, a summary of its known biological activities with available quantitative data, and a description of the key signaling pathways it modulates. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action, establish more comprehensive quantitative structure-activity relationships, and evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl Angolensate from Soymida febrifuga

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate, a tetranortriterpenoid isolated from the Indian redwood tree, Soymida febrifuga, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Biological Activities of this compound

This compound exhibits a range of biological effects, with its anticancer activity being the most extensively studied. It also demonstrates notable anti-inflammatory and antimicrobial properties. This section summarizes the key findings and quantitative data associated with these activities.

Anticancer Activity

This compound has shown potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. Its efficacy has been particularly noted in hematological malignancies.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeEffectQuantitative DataReference(s)
JurkatT-cell LeukemiaDose-dependent growth inhibition, Induction of apoptosisIC50: ~50 µM (estimated)[1]
K562Chronic Myelogenous LeukemiaDose-dependent growth inhibition, Induction of apoptosisIC50: ~50 µM (estimated)[1]
DaudiBurkitt's LymphomaDose-dependent cytotoxicity, Induction of apoptosisNot specified[2]
Ehrlich Ascites Carcinoma (EAC)Murine Mammary AdenocarcinomaInhibition of tumor growth, Increased life span in mice30 mg/kg b.w. orally administered showed significant inhibition[3][4]
Mechanism of Anticancer Action: Induction of the Intrinsic Apoptotic Pathway

This compound's anticancer effects are largely attributed to its ability to trigger the intrinsic pathway of apoptosis.[1] This process is initiated within the cell and is characterized by a series of mitochondrial events. Key molecular events in this pathway include the upregulation of the pro-apoptotic protein BAD and the downregulation of the anti-apoptotic protein BCL2.[1] This shift in the BAD/BCL2 ratio leads to loss of mitochondrial membrane potential and the subsequent release of cytochrome c. This, in turn, activates a caspase cascade, beginning with the initiator caspase 9, which then activates the executioner caspase 3.[1] Activated caspase 3 is responsible for the cleavage of cellular proteins, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell death.[1][2]

MA This compound BAD BAD (pro-apoptotic) (Upregulated) MA->BAD BCL2 BCL2 (anti-apoptotic) (Downregulated) MA->BCL2 Mito Mitochondrion Casp9 Caspase 9 (Activated) Mito->Casp9 BAD->Mito BCL2->Mito Casp3 Caspase 3 (Activated) Casp9->Casp3 PARP PARP Casp3->PARP cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Figure 1: Intrinsic apoptotic pathway induced by this compound.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in in vivo models. The carrageenan-induced paw edema model is a standard method for evaluating acute inflammation.

Table 2: Anti-inflammatory Activity of this compound

ModelAnimalEffectQuantitative DataReference(s)
Carrageenan-induced paw edemaChickTime and dose-dependent reduction in edemaED50: 4.05 ± 0.0034 mg/kg (orally)Not found in current search
Antimicrobial Activity

This compound has been shown to possess activity against both bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the zone of inhibition in disc diffusion assays and, more definitively, by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of this compound

OrganismTypeMethodQuantitative Data (Zone of Inhibition in mm)Reference(s)
Bacillus subtilisGram-positive bacteriumDisc Diffusion15.2 (at 400 µ g/disc )[1]
Aspergillus nigerFungusDisc Diffusion17.3 (at 400 µ g/disc )[1]

Note: MIC values for this compound from Soymida febrifuga were not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assays

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Lines: Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), Daudi (Burkitt's lymphoma).

  • Reagents:

    • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Complete cell culture medium.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250 µM) and a vehicle control for different time points (e.g., 24, 48, 72 hours).[5]

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Protocol:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

start Cell Culture (e.g., Jurkat, K562) treat Treatment with This compound start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow results Results: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow->results

Figure 2: Experimental workflow for apoptosis detection.

Anti-inflammatory Activity Assay

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Day-old chicks.

  • Reagents:

    • This compound (suspended in a suitable vehicle, e.g., 0.5% methyl cellulose).

    • Carrageenan (1% w/v in normal saline).

    • Reference drug (e.g., Diclofenac).

  • Protocol:

    • Divide the chicks into groups: control (vehicle), standard (reference drug), and test groups (different doses of this compound).

    • Administer the vehicle, standard drug, or this compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each chick.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

    • The ED50 value (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.

Antimicrobial Activity Assay

This method is used for the qualitative assessment of antimicrobial activity.

  • Microorganisms: Bacillus subtilis, Aspergillus niger.

  • Reagents:

    • This compound solution (e.g., 10 mg/mL).

    • Sterile filter paper discs (6 mm diameter).

    • Appropriate culture media (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).

    • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Nystatin) discs.

  • Protocol:

    • Prepare lawns of the test microorganisms on the surface of the agar plates.

    • Impregnate sterile filter paper discs with a known concentration of this compound solution (e.g., 50, 100, 200, 400 µ g/disc ).[1]

    • Place the discs on the surface of the inoculated agar plates.

    • Place standard antibiotic and antifungal discs as positive controls and a solvent-treated disc as a negative control.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition around each disc in millimeters.

Conclusion and Future Directions

This compound isolated from Soymida febrifuga demonstrates significant potential as a therapeutic agent, particularly in the realm of oncology. Its ability to induce apoptosis in cancer cells through the intrinsic pathway highlights a promising mechanism for the development of novel anticancer drugs. Furthermore, its anti-inflammatory and antimicrobial activities warrant further investigation to explore its full therapeutic spectrum.

Future research should focus on several key areas:

  • Determination of IC50 and MIC values: Rigorous quantitative analysis is necessary to establish the precise potency of this compound against a broader range of cancer cell lines and microbial strains.

  • In-depth Mechanistic Studies: Elucidating the complete signaling pathways and molecular targets of this compound will provide a deeper understanding of its biological effects.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are crucial for its progression towards clinical development.

  • In vivo Efficacy in Diverse Cancer Models: Evaluating the efficacy of this compound in various preclinical cancer models will be essential to validate its therapeutic potential.

References

Methyl Angolensate: A Technical Guide on its Antimalarial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate, a tetranortriterpenoid belonging to the limonoid class of natural products, has been isolated from several medicinal plants, notably from the Meliaceae family, such as Entandrophragma angolense and Soymida febrifuga. Traditionally, extracts from these plants have been used in folk medicine to treat various ailments, including fever and malaria. This technical guide provides a comprehensive overview of the current scientific understanding of the antimalarial properties of this compound, focusing on its in vitro activity, and outlines the standard experimental protocols relevant to its evaluation as a potential antimalarial agent. While research into its anticancer properties is more extensive, this document collates the available data pertinent to its antiplasmodial potential.

Quantitative Data Presentation

The available quantitative data on the antiplasmodial and cytotoxic activity of this compound is summarized below. It is important to note that, to date, the reported antiplasmodial activity is limited to a single in vitro study.

Table 1: In Vitro Antiplasmodial Activity of this compound
CompoundParasite StrainIC50 (µg/mL)Activity LevelReference
This compoundPlasmodium falciparum W2 (Chloroquine-resistant)16.5ModerateBickii et al., 2007[1]
Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
This compoundT47D (Breast Cancer)MTTNot explicitly stated, but dose-dependent inhibition shown at 10, 100, and 250 µM48 and 96Chiruvella et al., 2010[2]
This compoundZR-75-1 (Breast Cancer)MTTNot explicitly stated, but dose-dependent inhibition shown at 10, 100, and 250 µM48 and 96Chiruvella et al., 2010[2]

Note: A specific IC50 value for cytotoxicity against a non-cancerous mammalian cell line, which is ideal for calculating a precise antimalarial selectivity index, has not been identified in the reviewed literature.

Experimental Protocols

This section details the methodologies for the key experiments cited and other standard assays relevant to the evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

The SYBR Green I-based fluorescence assay is a widely used method to determine the in vitro susceptibility of Plasmodium falciparum to test compounds. It relies on the intercalation of the SYBR Green I dye into the DNA of the parasite.

Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A serial dilution of the compound is prepared in a 96-well microtiter plate.

  • Assay Initiation: Asynchronous or synchronized (ring-stage) parasite cultures are diluted to a parasitemia of ~0.5% and a hematocrit of 2%. This parasite suspension is then added to the drug-containing wells. Control wells (parasites with no drug and uninfected red blood cells) are also included.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, a lysis buffer containing the SYBR Green I dye is added to each well. The plate is then incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are corrected by subtracting the background fluorescence from uninfected erythrocytes. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow_sybr_green cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis parasite_culture P. falciparum Culture add_parasites Add Parasite Suspension to Drug Plate parasite_culture->add_parasites drug_plate Serial Dilution of This compound drug_plate->add_parasites incubation Incubate for 72h add_parasites->incubation lysis_staining Add SYBR Green I Lysis Buffer incubation->lysis_staining fluorescence_reading Measure Fluorescence lysis_staining->fluorescence_reading ic50_calc Calculate IC50 Value fluorescence_reading->ic50_calc

Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: A mammalian cell line (e.g., HeLa, HepG2, or a non-cancerous line like HEK293) is cultured in an appropriate medium in a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The test compound, this compound, is added to the wells at various concentrations, and the plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The 50% cytotoxic concentration (CC50 or IC50) is determined from the dose-response curve.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_seeding Seed Mammalian Cells in 96-well Plate add_compound Add this compound cell_seeding->add_compound incubation_treatment Incubate (e.g., 48h) add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance cc50_calc Calculate CC50 Value read_absorbance->cc50_calc

Workflow for the MTT in vitro cytotoxicity assay.

In Vivo Antimalarial Assay (Peter's 4-Day Suppressive Test)

While no in vivo data for this compound has been reported, the standard Peter's 4-day suppressive test is the conventional method for evaluating the in vivo efficacy of potential antimalarial compounds.

Methodology:

  • Animal Model: Swiss albino mice are typically used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with red blood cells parasitized with a rodent malaria parasite, such as Plasmodium berghei.

  • Treatment: A few hours after infection, the mice are randomly divided into groups and treated orally or subcutaneously with the test compound once daily for four consecutive days. A negative control group (vehicle) and a positive control group (a standard antimalarial drug like chloroquine) are included.

  • Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.

  • Data Analysis: The average percentage of parasitemia in each group is calculated. The percentage of suppression of parasitemia for each dose is calculated relative to the negative control group. The 50% effective dose (ED50) can be determined by probit analysis.

experimental_workflow_in_vivo cluster_day0 Day 0 cluster_days1_3 Days 1-3 cluster_day4 Day 4 cluster_analysis Data Analysis inoculation Inoculate Mice with P. berghei treatment_d0 Administer First Dose inoculation->treatment_d0 treatment_d1_3 Daily Dosing treatment_d0->treatment_d1_3 blood_smear Prepare Blood Smears treatment_d1_3->blood_smear staining Giemsa Staining blood_smear->staining microscopy Determine Parasitemia staining->microscopy suppression_calc Calculate % Suppression microscopy->suppression_calc

Workflow for the in vivo 4-day suppressive test.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways or the precise mechanism of action by which this compound exerts its antiplasmodial effects. Further investigation is required to elucidate its molecular target within the Plasmodium parasite.

Conclusion and Future Directions

The available evidence indicates that this compound possesses moderate in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum. However, the data is currently limited, and a significant research gap exists. To fully assess its potential as an antimalarial drug lead, future research should focus on:

  • Broad-Spectrum In Vitro Activity: Evaluating its efficacy against a wider panel of P. falciparum strains, including both chloroquine-sensitive and artemisinin-resistant strains.

  • In Vivo Efficacy: Conducting in vivo studies, such as the 4-day suppressive test, to determine its efficacy in a biological system.

  • Cytotoxicity and Selectivity: Assessing its cytotoxicity against various non-cancerous mammalian cell lines to establish a clear selectivity index.

  • Mechanism of Action Studies: Investigating its molecular target and mechanism of action to understand how it inhibits parasite growth.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties.

References

The Anti-inflammatory Mechanism of Methyl Angolensate: A Technical Guide and Future Research Directives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl angolensate, a naturally occurring tetranortriterpenoid, has demonstrated promising anti-inflammatory properties in preclinical studies. This technical guide synthesizes the current, albeit limited, understanding of its mechanism of action. While in vivo evidence confirms its anti-inflammatory efficacy, a detailed molecular map of its interaction with key inflammatory signaling pathways remains to be fully elucidated. This document outlines the known in vivo activity of this compound and presents the canonical NF-κB and MAPK signaling cascades as probable, yet unconfirmed, therapeutic targets. Furthermore, we provide a comprehensive set of hypothetical experimental protocols to guide future research aimed at delineating the precise molecular mechanisms underpinning the anti-inflammatory effects of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This compound, isolated from plants of the Meliaceae and Rhizophoraceae families, has emerged as a compound of interest due to its documented biological activities, including anti-inflammatory effects. This guide provides a technical overview of what is currently known and outlines a strategic path for future investigations into its core anti-inflammatory mechanisms.

In Vivo Anti-inflammatory Activity of this compound

To date, the primary evidence for the anti-inflammatory effect of this compound comes from in vivo studies. The carrageenan-induced paw edema model is a standard and widely used assay for evaluating acute inflammation.

Compound Animal Model Assay Route of Administration ED₅₀ (mg/kg) Reference Compound ED₅₀ of Reference (mg/kg)
This compoundChickCarrageenan-induced paw edemaOral4.05 ± 0.0034Diclofenac2.49 ± 0.023 (intraperitoneal)

Table 1: In Vivo Anti-inflammatory Activity of this compound.

Hypothetical Molecular Mechanisms of Action

While direct evidence is pending, the anti-inflammatory activity of this compound is likely mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The NF-κB and MAPK pathways are central to the inflammatory response and are common targets of anti-inflammatory drugs.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc Translocation p65_p50_IkBa p65/p50-IκBα (Inactive) p65_p50_IkBa->p65_p50 Release Proteasome Proteasome Degradation p_IkBa->Proteasome Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65_p50_nuc->Cytokines Gene Transcription Nucleus Nucleus

Figure 1: Generalized NF-κB Signaling Pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of critical signaling pathways involved in inflammation. They consist of three main branches: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 P Transcription_Factors Transcription Factors (e.g., AP-1) ERK1_2->Transcription_Factors JNK JNK MKK4_7->JNK P JNK->Transcription_Factors p38 p38 MKK3_6->p38 P p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression

Figure 2: Generalized MAPK Signaling Pathways.

Proposed Experimental Protocols for Mechanistic Elucidation

To investigate the precise anti-inflammatory mechanism of this compound, a series of in vitro experiments are required. The following protocols are proposed as a comprehensive approach.

Experimental_Workflow Start Start: Isolate this compound Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Start->Cell_Culture Treatment Treatment: 1. Vehicle Control 2. LPS 3. LPS + this compound (Dose-response) Cell_Culture->Treatment Cytokine_Analysis Cytokine Analysis (ELISA / qPCR for TNF-α, IL-6, IL-1β) Treatment->Cytokine_Analysis Western_Blot Western Blot Analysis (p-p65, p-IκBα, p-ERK, p-JNK, p-p38) Treatment->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Treatment->Immunofluorescence Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclusion on Mechanism Data_Analysis->Conclusion

Figure 3: Hypothetical Experimental Workflow.
Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, 15-60 minutes for signaling protein analysis).

    • Include vehicle control and LPS-only control groups.

Measurement of Pro-inflammatory Cytokines
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

    • Measure absorbance using a microplate reader.

    • Calculate cytokine concentrations based on a standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling
  • Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting.

  • Protocol:

    • Lyse cells after treatment and determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, total p65, total IκBα, phospho-ERK, phospho-JNK, phospho-p38, total ERK, total JNK, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Immunofluorescence for p65 Nuclear Translocation
  • Method: Confocal Microscopy.

  • Protocol:

    • Grow cells on glass coverslips and perform treatments as described above.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the subcellular localization of p65 using a confocal microscope.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. The existing in vivo data provides a strong rationale for further investigation into its molecular mechanisms of action. The immediate research priorities should be to validate its effects on the NF-κB and MAPK signaling pathways using the detailed protocols outlined in this guide. A thorough understanding of its molecular targets will be crucial for its future clinical development and for optimizing its therapeutic potential. Subsequent studies should also explore its structure-activity relationships to identify even more potent derivatives.

The Anticancer Potential of Methyl Angolensate: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl angolensate, a naturally occurring tetranortriterpenoid, has emerged as a promising candidate in anticancer research. Extensive in-vitro studies have demonstrated its potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This document provides a comprehensive technical overview of the in-vitro anticancer potential of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The evidence presented herein underscores the potential of this compound for further investigation and development as a novel chemotherapeutic agent.

Cytotoxic Activity of this compound

This compound has been shown to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner.[1][2] The cytotoxic effects have been predominantly observed in leukemia, lymphoma, breast, and prostate cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationTime (h)% Cell Viability ReductionCitation
DaudiBurkitt's LymphomaTrypan Blue, MTT, LDH10, 50, 100, 250 µM24, 48, 72Dose-dependent decrease[3][4]
T47DBreast CancerTrypan Blue, MTT, LDHNot specifiedNot specifiedTime- and dose-dependent decrease[2]
LNCaPProstate CancerAlamar Blue10 µM48> 40%[5][6]
VCaPProstate CancerAlamar Blue10 µM48> 40%[5][6]
22Rv1Prostate CancerAlamar Blue10 µM48> 40%[5][6]
RWPE-1Normal Prostate EpithelialAlamar Blue10 µM48< 10%[5][6]

Molecular Mechanisms of Action

The anticancer activity of this compound is primarily attributed to the induction of apoptosis via the intrinsic (mitochondrial) pathway and modulation of key signaling cascades.

Induction of Apoptosis

This compound treatment leads to a cascade of events characteristic of the intrinsic apoptotic pathway.[1][3][4] This includes the loss of mitochondrial membrane potential, a critical step in mitochondrial-mediated apoptosis.[1][3]

Key molecular events in this compound-induced apoptosis include:

  • Upregulation of pro-apoptotic proteins: An increase in the expression of Bad has been observed.[1]

  • Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2 has been reported.[1]

  • Activation of caspases: The activation of caspase-9 and caspase-3 is a central event in the apoptotic cascade initiated by this compound.[1]

  • PARP cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis and has been observed following treatment.[1][3]

  • DNA fragmentation: The induction of apoptosis is further confirmed by the presence of DNA fragmentation.[1][3]

Cell Cycle Arrest

Treatment with this compound has been shown to cause an accumulation of cells in the subG1 phase of the cell cycle, which is indicative of apoptotic cell death.[1][2]

Modulation of Signaling Pathways

This compound has been found to influence key signaling pathways involved in cell survival and proliferation.

  • MAP Kinase Pathway: The phosphorylation of MAP kinases has been observed, suggesting the activation of the MAP kinase pathway in response to this compound treatment.[1][2]

  • Androgen Receptor (AR) Signaling: In prostate cancer, this compound exhibits a strong binding affinity to the androgen receptor, suggesting its potential as an antiandrogenic agent.[5][6] This interaction likely contributes to the observed selective cytotoxicity in AR-positive prostate cancer cells.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anticancer potential.

Cell Culture
  • Cell Lines: Cancer cell lines (e.g., Daudi, T47D, LNCaP, VCaP, 22Rv1) and normal cell lines (e.g., RWPE-1) are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Add 10 µL of Alamar Blue reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence with excitation at 560 nm and emission at 590 nm.

  • Calculate cell viability based on the fluorescence intensity relative to the control.

Apoptosis Assays
  • Treat cells with this compound for the specified duration.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Treat cells with this compound.

  • Incubate the cells with JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Cell Cycle Analysis
  • Treat cells with this compound and harvest.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Western Blotting
  • Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bad, Caspase-9, Caspase-3, PARP, p-MAPK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Methyl_Angolensate_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrial Events cluster_cytoplasm Cytoplasmic Cascade This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Bad Bad This compound->Bad Upregulates Loss of MMP Loss of MMP Mitochondrion->Loss of MMP Caspase-9 Caspase-9 Loss of MMP->Caspase-9 Activation Bcl-2->Mitochondrion Bad->Bcl-2 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation PARP PARP Caspase-3->PARP Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow_Apoptosis cluster_assays Apoptosis Assessment Cancer Cells Cancer Cells Treatment Treatment with This compound Cancer Cells->Treatment Harvest Cells Harvest Cells Treatment->Harvest Cells Annexin V/PI Staining Annexin V/PI Staining Harvest Cells->Annexin V/PI Staining JC-1 Staining JC-1 Staining Harvest Cells->JC-1 Staining Western Blot Western Blot Harvest Cells->Western Blot Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry JC-1 Staining->Flow Cytometry Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Experimental workflow for apoptosis assessment.

Conclusion

The in-vitro evidence strongly supports the anticancer potential of this compound. Its ability to induce apoptosis through the mitochondrial pathway, cause cell cycle arrest, and modulate key signaling pathways in a variety of cancer cell lines highlights its promise as a lead compound for the development of novel cancer therapies. Further in-vivo studies are warranted to validate these findings and to evaluate the safety and efficacy of this compound in a preclinical setting.

References

An In-depth Technical Guide on the Spasmolytic Effects of Methyl Angolensate on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl angolensate, a triterpenoid isolated from the medicinal plant Entandrophragma angolense, has demonstrated significant spasmolytic activity on smooth muscle. This technical guide synthesizes the available scientific evidence on its mechanism of action, experimental validation, and potential therapeutic applications. Investigations reveal that this compound exerts its effects primarily through the modulation of serotonergic pathways, leading to the relaxation of gastrointestinal smooth muscle. This document provides a comprehensive overview of the experimental protocols used to evaluate its efficacy, quantitative data on its activity, and a detailed visualization of the proposed signaling pathways.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including gastrointestinal motility disorders. Traditional medicine has long utilized plant-derived compounds for their spasmolytic properties. This compound, a tetranortriterpenoid, has emerged as a promising natural compound with potent smooth muscle relaxant effects. This guide aims to provide a detailed technical overview of the spasmolytic properties of this compound, focusing on the underlying molecular mechanisms and the experimental evidence that substantiates its activity.

Spasmolytic Activity of this compound: Quantitative Data

The spasmolytic effects of this compound have been primarily evaluated through ex vivo studies on isolated smooth muscle preparations. While specific IC50 values are not consistently reported across all publicly available literature, the compound has been shown to induce a significant concentration-dependent inhibition of smooth muscle contractions induced by serotonin.

Table 1: Effect of this compound on Serotonin-Induced Smooth Muscle Contractions

Tissue PreparationAgonistThis compound ConcentrationObserved EffectReference
Rabbit JejunumSerotoninConcentration-dependentInhibition of contraction[1]
Guinea Pig IleumSerotoninConcentration-dependentInhibition of contraction[1]
Rat Fundus StripSerotoninConcentration-dependentInhibition of contraction[1]

Note: Detailed quantitative data such as IC50 values were not available in the reviewed literature. The effect is described as a significant concentration-dependent inhibition.

Proposed Mechanism of Action: A Serotonergic Pathway

The spasmolytic action of this compound is not mediated through the blockade of cholinergic or histaminergic pathways, as it does not attenuate contractions induced by acetylcholine or histamine.[1] Instead, evidence strongly suggests that this compound selectively inhibits serotonin-induced smooth muscle contractions.[1] This points towards a mechanism involving the serotonergic signaling cascade.

In the gastrointestinal tract, serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating motility, with different receptor subtypes mediating either contraction or relaxation. While the specific 5-HT receptor subtype that this compound interacts with has not been definitively identified, the 5-HT4 and 5-HT7 receptors are known to be involved in smooth muscle relaxation, often through a G-protein coupled receptor (GPCR) pathway that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.

Based on this, a plausible mechanism is that this compound acts as an antagonist or a negative allosteric modulator at a specific serotonin receptor subtype responsible for contraction, or potentially as an agonist at a receptor subtype that mediates relaxation. The available data, showing inhibition of serotonin-induced contraction, favors the former hypothesis.

Signaling Pathway Diagram

Spasmolytic_Mechanism_of_Methyl_Angolensate cluster_0 Smooth Muscle Cell MA This compound Receptor Serotonin Receptor (e.g., 5-HT2A) MA->Receptor Inhibits Serotonin Serotonin (5-HT) Serotonin->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin forms MLCK Myosin Light Chain Kinase (MLCK) Ca2_calmodulin->MLCK activates Myosin_P Phosphorylated Myosin Light Chain MLCK->Myosin_P phosphorylates Contraction Muscle Contraction Myosin_P->Contraction

Caption: Proposed mechanism of this compound's spasmolytic action.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to evaluate the spasmolytic effects of this compound.

Ex Vivo Isolated Tissue Experiments

These experiments are fundamental for assessing the direct effects of a compound on smooth muscle contractility.

  • Animals: Male or female rabbits (for jejunum), guinea pigs (for ileum), and Wistar rats (for fundus strip) are used.[1] The animals are typically fasted overnight with free access to water.

  • Euthanasia and Dissection: Animals are euthanized by a humane method, such as cervical dislocation. The abdomen is opened, and segments of the desired tissue (jejunum, ileum, or stomach) are carefully excised.

  • Tissue Mounting: The isolated tissue segments (approximately 2 cm in length) are mounted in an organ bath containing a physiological salt solution, such as Tyrode's solution, maintained at 37°C and continuously aerated with a mixture of 95% oxygen and 5% carbon dioxide. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissues are allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 1 gram, with the bathing solution being changed every 15 minutes.

Ex_Vivo_Workflow start Start euthanasia Animal Euthanasia (e.g., Rabbit, Guinea Pig, Rat) start->euthanasia dissection Isolation of Smooth Muscle Tissue (Jejunum, Ileum, Fundus) euthanasia->dissection mounting Mounting in Organ Bath (Tyrode's Solution, 37°C, 95% O₂/5% CO₂) dissection->mounting equilibration Equilibration (30-60 min, 1g tension) mounting->equilibration agonist_addition Addition of Agonist (e.g., Serotonin) to induce contraction equilibration->agonist_addition contraction_recording Recording of Stable Contraction agonist_addition->contraction_recording ma_addition Cumulative Addition of This compound contraction_recording->ma_addition response_recording Recording of Inhibitory Response ma_addition->response_recording washout Washout response_recording->washout end End washout->end

Caption: Workflow for ex vivo isolated tissue experiments.

  • Agonist-Induced Contractions: Once a stable baseline is achieved, a contracting agent (agonist) is added to the organ bath. To investigate the serotonergic pathway, serotonin (5-HT) is used. The concentration of the agonist is chosen to produce a submaximal, stable contraction.

  • Application of this compound: After the agonist-induced contraction has stabilized, this compound is added to the bath in a cumulative manner, with increasing concentrations being added at regular intervals. The resulting relaxation or inhibition of the contraction is recorded.

  • Control Experiments: To determine the specificity of the spasmolytic effect, control experiments are performed where the effect of this compound on contractions induced by other agonists, such as acetylcholine and histamine, is assessed.[1]

In Vivo Gastrointestinal Transit Experiment

This in vivo model assesses the effect of a compound on the overall motility of the gastrointestinal tract.

  • Animals: Mice are typically used for this assay. They are fasted for a period of 18-24 hours before the experiment but are allowed free access to water.

  • Administration of this compound: The test group of mice receives an oral or intraperitoneal administration of this compound at various doses. The control group receives the vehicle (e.g., saline or a suspension agent).

  • Administration of a Marker: After a specific period (e.g., 30 minutes) to allow for the absorption of the compound, a non-absorbable marker, such as a charcoal meal (e.g., 5-10% charcoal suspension in a vehicle like gum acacia), is administered orally to all animals.

  • Measurement of Transit: After a set time (e.g., 20-30 minutes) following the administration of the charcoal meal, the animals are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the ileo-caecal junction. The total length of the intestine and the distance traveled by the charcoal meal are measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. A decrease in this percentage in the this compound-treated group compared to the control group indicates a reduction in gastrointestinal propulsive action.[1]

In_Vivo_Workflow start Start fasting Fasting of Mice (18-24 hours) start->fasting grouping Grouping of Animals (Control and Test Groups) fasting->grouping ma_admin Administration of This compound (Test Group) or Vehicle (Control Group) grouping->ma_admin marker_admin Oral Administration of Charcoal Meal Marker ma_admin->marker_admin wait Waiting Period (e.g., 20-30 minutes) marker_admin->wait euthanasia Euthanasia of Mice wait->euthanasia dissection Dissection of Small Intestine euthanasia->dissection measurement Measurement of Intestinal Length and Distance Traveled by Marker dissection->measurement analysis Calculation of Percentage Transit measurement->analysis end End analysis->end

Caption: Workflow for the in vivo gastrointestinal transit experiment.

Conclusion and Future Directions

This compound demonstrates significant spasmolytic effects on smooth muscle, primarily by inhibiting serotonin-induced contractions. This selective action suggests a targeted interaction with the serotonergic signaling pathway, making it a compound of interest for the development of novel therapeutic agents for gastrointestinal motility disorders.

Future research should focus on:

  • Elucidating the precise molecular target: Identifying the specific serotonin receptor subtype(s) with which this compound interacts is crucial for understanding its mechanism of action and for rational drug design.

  • Quantitative analysis: Detailed dose-response studies to determine the IC50 values of this compound against various spasmogens are necessary for a more precise evaluation of its potency.

  • In vivo efficacy and safety: Further in vivo studies in relevant animal models of gastrointestinal hypermotility are required to establish the therapeutic potential and safety profile of this compound.

  • Structure-activity relationship studies: Investigating the relationship between the chemical structure of this compound and its spasmolytic activity could lead to the synthesis of more potent and selective analogues.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in the spasmolytic properties of this compound, highlighting its potential as a lead compound for the treatment of smooth muscle-related disorders.

References

Methodological & Application

Application Notes and Protocols: Isolation of Methyl Angolensate from Entandrophragma angolense Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entandrophragma angolense, a member of the Meliaceae family, is a large deciduous tree found in tropical regions of Africa.[1] The stem bark of this plant has a rich history in traditional medicine for treating a variety of ailments, including ulcers, fever, and microbial infections.[1][2] Phytochemical investigations have revealed that the therapeutic properties of E. angolense can be attributed to its diverse secondary metabolites, particularly limonoids and triterpenoids.[2] Among these, methyl angolensate, a tetranortriterpenoid, has been identified as a significant bioactive constituent with a range of pharmacological activities, including anti-ulcer, anti-inflammatory, spasmolytic, and potential anti-cancer effects.[3][4][5][6][7]

These application notes provide a comprehensive overview of the isolation of this compound from the bark of E. angolense. Detailed protocols for extraction, fractionation, and purification are presented, along with a summary of the compound's key biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₄O₇[8]
Molecular Weight470.55 g/mol [8]
AppearanceColorless needles[5]
**IR (KBr) νₘₐₓ (cm⁻¹) **1736 (lactone), 1510 (furan)[8]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.42, 7.37, 6.37 (furan protons), 5.65 (H-17), 5.13, 4.88 (CH₂-30), 3.70 (methoxy protons), 3.51 (H-1), 1.18 (Me-29), 1.03 (Me-28), 0.93 (Me-19), 0.85 (Me-18)[8]
¹³C NMR (CDCl₃) δ (ppm) Signals for 34 carbons[8]
Mass Spectrometry (LC-MS) m/z 470 [M]⁺[8]

Experimental Protocols

Plant Material Collection and Preparation

The stem bark of Entandrophragma angolense should be collected from a mature tree. Proper botanical identification is crucial to ensure the correct plant species is used. Following collection, the bark is washed to remove any debris and then air-dried in a well-ventilated area, protected from direct sunlight, for several weeks until brittle. The dried bark is then pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds

A Soxhlet extraction method is recommended for its efficiency in extracting a wide range of compounds.

  • Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser.

  • Solvent: Methanol (analytical grade).

  • Procedure:

    • A known quantity (e.g., 500 g) of the powdered E. angolense bark is placed in a porous thimble.

    • The thimble is inserted into the main chamber of the Soxhlet extractor.

    • The round-bottom flask is filled with a sufficient volume of methanol (e.g., 2 L).

    • The apparatus is assembled, and the heating mantle is set to a temperature that allows for a steady cycle of solvent vaporization and condensation.

    • The extraction is carried out for a prolonged period (e.g., 48-72 hours) or until the solvent in the siphon tube runs clear, indicating a complete extraction.

    • After extraction, the methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification of this compound

Column chromatography is a standard and effective method for the separation and purification of individual compounds from a complex plant extract.

  • Adsorbent: Silica gel (60-120 mesh).

  • Eluents: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • A glass column is packed with a slurry of silica gel in n-hexane.

    • The crude methanol extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions of a specific volume (e.g., 100 mL) are collected sequentially.

    • Each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light or with an appropriate staining reagent.

    • Fractions showing similar TLC profiles are pooled together.

    • The fractions containing the compound of interest are concentrated.

    • This compound is typically isolated by recrystallization of the enriched fraction from methanol to yield colorless, needle-like crystals.[5]

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: To identify functional groups such as lactones and furan rings.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[8]

Mandatory Visualizations

experimental_workflow start Collection of E. angolense Bark prep Washing, Drying, and Pulverization start->prep extraction Soxhlet Extraction with Methanol prep->extraction concentration1 Concentration using Rotary Evaporator extraction->concentration1 chromatography Silica Gel Column Chromatography concentration1->chromatography fractionation Fraction Collection and TLC Monitoring chromatography->fractionation pooling Pooling of Similar Fractions fractionation->pooling concentration2 Concentration of Enriched Fraction pooling->concentration2 purification Recrystallization from Methanol concentration2->purification characterization Spectroscopic Characterization (IR, NMR, MS) purification->characterization end Pure this compound characterization->end

Caption: Experimental workflow for the isolation of this compound.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 induces expression ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., NO) iNOS_COX2->ProInflammatory_Cytokines produce MethylAngolensate This compound MethylAngolensate->NFkB inhibits

Caption: Postulated anti-inflammatory mechanism of this compound.

apoptosis_pathway MethylAngolensate This compound BAD_up Upregulation of BAD (pro-apoptotic) MethylAngolensate->BAD_up BCL2_down Downregulation of BCL2 (anti-apoptotic) MethylAngolensate->BCL2_down Mitochondrion Mitochondrion MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_loss BAD_up->Mitochondrion BCL2_down->Mitochondrion Caspase9 Caspase-9 Activation MMP_loss->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.

spasmolytic_pathway cluster_smooth_muscle Gastrointestinal Smooth Muscle Cell Serotonin Serotonin SerotoninReceptor Serotonin Receptor Serotonin->SerotoninReceptor binds Contraction Muscle Contraction SerotoninReceptor->Contraction induces MethylAngolensate This compound MethylAngolensate->SerotoninReceptor inhibits

Caption: Proposed spasmolytic mechanism via serotonergic pathways.

References

Protocol for Methyl Angolensate Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate is a tetranortriterpenoid belonging to the limonoid class of compounds, predominantly found in plants of the Meliaceae family, such as species from the Khaya (e.g., Khaya senegalensis) and Entandrophragma (e.g., Entandrophragma angolense) genera. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-ulcer, and potential anticancer properties. This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from plant materials, aimed at facilitating research and development in natural product chemistry and drug discovery. The following sections outline various extraction methodologies and purification techniques, complete with comparative data and step-by-step experimental procedures.

Data Presentation

The efficiency of extraction and purification can vary significantly based on the chosen methodology and solvent systems. The following tables summarize quantitative data compiled from various studies to aid in the selection of an appropriate protocol.

Table 1: Comparison of Extraction Methods for this compound and Related Triterpenoids

Plant MaterialExtraction MethodSolvent SystemExtraction Time (hours)Yield (%)Reference
Khaya senegalensis Stem BarkMacerationAqueous4810.0[1]
Khaya senegalensis Stem BarkMaceration70% Methanol72Not Specified[2]
Entandrophragma angolense Stem BarkMacerationMethanolNot SpecifiedNot Specified[3]
Soymida febrifuga Root CallusSoxhlet ExtractionEthyl AcetateNot SpecifiedNot Specified
Generic TriterpenoidsSoxhlet ExtractionPetroleum Ether6-24Varies

Table 2: Parameters for Silica Gel Column Chromatography Purification of this compound

Stationary PhaseMobile Phase GradientSample LoadTypical Purity (%)Typical Yield (%)
Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (100:0 to 0:100)1-5 g crude extract per 100 g silica>95Varies
Silica Gel (70-230 mesh)Hexane -> Hexane:Ethyl Acetate (4:6) -> Dichloromethane -> Acetone -> Ethyl Acetate -> Methanol346 g crude extractNot SpecifiedNot Specified
Silica Gel GNot SpecifiedPreparative TLCNot SpecifiedNot Specified

Table 3: Thin Layer Chromatography (TLC) Parameters for Monitoring this compound Purification

Stationary PhaseMobile PhaseDetection MethodTypical Rf Value
Silica Gel GF254Hexane:Ethyl Acetate (7:3)UV light (254 nm) / Iodine vapor~0.5 - 0.7
Silica GelChloroform:Ethyl Acetate:Formic AcidVanillin-sulphuric acid spray0.61 - 0.84

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Khaya senegalensis Bark

This protocol describes a robust method for the extraction of this compound using a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.

Materials:

  • Dried and powdered Khaya senegalensis stem bark

  • Ethyl acetate (analytical grade)

  • Soxhlet apparatus (500 mL flask, extractor, condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Glass wool

Procedure:

  • Accurately weigh approximately 50 g of finely powdered Khaya senegalensis stem bark.

  • Place the powdered bark into a cellulose extraction thimble. Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the siphon tube.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a 500 mL round-bottom flask with 300 mL of ethyl acetate and add a few boiling chips.

  • Assemble the Soxhlet apparatus by connecting the flask to the extractor and the condenser to the top of the extractor.

  • Turn on the cooling water to the condenser.

  • Heat the flask using a heating mantle to a temperature that maintains a steady boiling of the ethyl acetate.

  • Allow the extraction to proceed for 8-12 hours. The solvent will cycle through the plant material, extracting the desired compounds.

  • After the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Once cooled, dismantle the apparatus and remove the thimble.

  • Concentrate the ethyl acetate extract using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

  • Dry the crude extract in a vacuum desiccator to remove any residual solvent.

  • Weigh the dried crude extract and calculate the percentage yield.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol details the purification of the crude extract obtained from Protocol 1 to isolate this compound.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chromatography column (e.g., 50 cm length, 4 cm diameter)

  • Glass wool or cotton

  • Sand (acid-washed)

  • Beakers and flasks for fraction collection

  • TLC plates (silica gel GF254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Iodine chamber

Procedure:

  • Column Packing:

    • Place a small plug of glass wool or cotton at the bottom of the chromatography column.

    • Add a thin layer of sand (approximately 1 cm) over the glass wool.

    • Prepare a slurry of silica gel in hexane (e.g., 100 g of silica gel in 300 mL of hexane).

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure uniform packing.

    • Add another layer of sand (approximately 1 cm) on top of the silica gel bed.

    • Wash the packed column with hexane until the silica gel is fully equilibrated, ensuring the solvent level does not drop below the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude extract (e.g., 5 g) in a minimal amount of dichloromethane or the initial mobile phase (hexane).

    • In a separate beaker, take a small amount of silica gel (e.g., 10 g) and add the dissolved crude extract. Mix well to form a slurry.

    • Dry the slurry under reduced pressure using a rotary evaporator to obtain a free-flowing powder.

    • Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane. A suggested gradient is as follows:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Ethyl Acetate (2 column volumes)

      • 90:10 Hexane:Ethyl Acetate (2 column volumes)

      • 80:20 Hexane:Ethyl Acetate (2 column volumes)

      • 70:30 Hexane:Ethyl Acetate (until this compound elutes)

      • 50:50 Hexane:Ethyl Acetate (to elute more polar compounds)

      • 100% Ethyl Acetate (to wash the column)

    • Collect fractions of a suitable volume (e.g., 20-25 mL) in labeled test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate.

    • Develop the TLC plate in a chamber saturated with a hexane:ethyl acetate (e.g., 7:3) mobile phase.

    • Visualize the spots under a UV lamp and/or in an iodine chamber.

    • Combine the fractions that show a pure spot corresponding to this compound (based on comparison with a standard or literature Rf values).

  • Isolation:

    • Evaporate the solvent from the pooled pure fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: Recrystallization of this compound

This protocol is for the final purification of this compound to obtain high-purity crystals.

Materials:

  • Purified this compound from column chromatography

  • Methanol (analytical grade) or a mixture of n-heptane and ethyl acetate

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol (or n-heptane) to dissolve the compound completely. If using a mixed solvent system, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at its boiling point, and then add the "poor" solvent (e.g., n-heptane) dropwise until the solution becomes slightly cloudy.[4]

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum desiccator to obtain pure this compound.

Mandatory Visualizations

Extraction_Workflow Plant_Material Dried & Powdered Khaya senegalensis Bark Soxhlet_Extraction Soxhlet Extraction (Ethyl Acetate) Plant_Material->Soxhlet_Extraction Crude_Extract Crude Methyl Angolensate Extract Soxhlet_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_Fractions Pooled Pure Fractions Fraction_Collection->Pure_Fractions Combine pure fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Recrystallization Recrystallization (Methanol) Solvent_Evaporation->Recrystallization Pure_Methyl_Angolensate Pure Crystalline This compound Recrystallization->Pure_Methyl_Angolensate Purification_Logic Crude_Extract Crude Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Impure_Fractions Impure Fractions TLC_Analysis->Impure_Fractions Rf not matching Pure_Fractions Pure Fractions TLC_Analysis->Pure_Fractions Desired Rf Pooling Pooling Pure_Fractions->Pooling Final_Product Purified Product Pooling->Final_Product

References

Application Notes and Protocols for the Separation of Methyl Angolensate using Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate, a tetranortriterpenoid predominantly found in plants of the Meliaceae family, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Preliminary studies have indicated its potential as an anti-inflammatory, anti-ulcer, and spasmolytic agent.[2][3][4] Effective isolation and purification of this compound are paramount for its further investigation and potential therapeutic development. Silica gel chromatography is a fundamental and widely employed technique for the purification of such moderately polar natural products.

These application notes provide a detailed protocol for the separation of this compound from crude plant extracts using silica gel column chromatography. The outlined procedures are designed to guide researchers in achieving efficient purification, and the accompanying data offers a reference for optimizing separation conditions.

Data Presentation

The successful separation of this compound is highly dependent on the choice of the mobile phase. The following table summarizes representative Retention Factor (Rf) values for limonoids, the class of compounds to which this compound belongs, in common solvent systems used for silica gel thin-layer chromatography (TLC). These values are crucial for developing an effective gradient elution strategy for column chromatography. An optimal Rf value for good separation in column chromatography is typically between 0.2 and 0.5 on a TLC plate.[5]

Compound ClassSolvent System (v/v)Representative Rf ValuePurity (Post-Column)Typical Yield
LimonoidsHexane:Ethyl Acetate (7:3)~ 0.45> 95%Variable
LimonoidsHexane:Ethyl Acetate (1:1)~ 0.60> 95%Variable
LimonoidsChloroform:Methanol (9.5:0.5)~ 0.55> 95%Variable
LimonoidsDichloromethane:Acetone (9:1)~ 0.50> 95%Variable

Note: The Rf values presented are representative for limonoids and may vary slightly for this compound depending on the specific crude extract matrix and experimental conditions. It is highly recommended to perform initial TLC analysis to determine the optimal solvent system for a specific sample.

Experimental Protocols

This section details the methodology for the isolation and purification of this compound from a crude plant extract using silica gel column chromatography.

Materials and Equipment
  • Crude plant extract (e.g., from Khaya senegalensis or Entandrophragma angolense) containing this compound

  • Silica gel for column chromatography (60-120 mesh or 70-230 mesh)

  • Analytical grade solvents: Hexane, Ethyl Acetate, Chloroform, Methanol, Dichloromethane, Acetone

  • Glass chromatography column with a stopcock

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, and collection tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Visualizing reagent (e.g., anisaldehyde-sulfuric acid spray)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_chromatography Silica Gel Chromatography cluster_analysis Analysis and Isolation crude_extract Crude Plant Extract tlc_analysis TLC Analysis for Solvent System Optimization crude_extract->tlc_analysis column_packing Column Packing with Silica Gel Slurry tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_tlc TLC Analysis of Fractions fraction_collection->fraction_tlc pooling Pooling of Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Pure this compound evaporation->pure_compound

Caption: Workflow for the separation of this compound.

Step-by-Step Methodology

1. Preparation of the Crude Sample and TLC Analysis:

  • Dissolve a small amount of the crude plant extract in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Perform thin-layer chromatography (TLC) using various solvent systems to determine the optimal mobile phase for separation. A good solvent system will show clear separation of the target compound spot with an Rf value between 0.2 and 0.5.[5] Common starting solvent systems for limonoids include mixtures of hexane and ethyl acetate or dichloromethane and acetone.

2. Column Preparation (Slurry Method):

  • Select a glass column of appropriate size based on the amount of crude extract to be purified (a general rule is a 20:1 to 50:1 ratio of silica gel to crude extract by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of acid-washed sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dry Loading (Recommended for samples not easily soluble in the initial eluent):

    • Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude extract in a minimal amount of the initial, least polar eluting solvent.

    • Carefully apply the solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel.

4. Elution:

  • Begin elution with the least polar solvent system determined from the initial TLC analysis.

  • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane, then move to 95:5 hexane:ethyl acetate, then 90:10, and so on. The gradient should be shallow to ensure good separation.

  • Maintain a constant flow rate throughout the elution process.

5. Fraction Collection and Analysis:

  • Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the separation.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in the appropriate solvent system.

  • Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

  • Fractions containing the pure compound (as determined by a single spot on the TLC with the expected Rf value) should be pooled together.

6. Isolation of Pure this compound:

  • Combine the fractions containing the purified this compound.

  • Remove the solvent using a rotary evaporator to yield the purified compound.

  • The purity of the isolated this compound can be further confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Troubleshooting

  • Poor Separation: If the compounds elute too quickly (high Rf), decrease the polarity of the solvent system. If they move too slowly (low Rf), increase the solvent polarity. A slower, more gradual gradient may also improve separation.

  • Streaking of Spots on TLC: This may be due to overloading the sample or the presence of highly polar impurities. Ensure the sample is fully dissolved before loading and consider a pre-purification step if necessary.

  • Cracking of the Silica Gel Bed: This can be caused by a sudden change in solvent polarity or the column running dry. Ensure a gradual solvent gradient and always keep the solvent level above the silica bed.

By following these detailed protocols and utilizing the provided data, researchers can effectively employ silica gel chromatography for the successful isolation and purification of this compound for further scientific investigation.

References

Application Notes and Protocols: Synthesis of Methyl Angolensate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate, a naturally occurring tetranortriterpenoid limonoid, has garnered significant interest in the field of drug discovery due to its diverse and potent biological activities. Isolated from various plants of the Meliaceae family, such as Soymida febrifuga and Entandrophragma angolense, this complex molecule has demonstrated promising anticancer, anti-inflammatory, and antimalarial properties.[1][2] Its intricate structure and compelling bioactivity profile make it an excellent starting point for the development of novel therapeutic agents. The synthesis of this compound derivatives is a key strategy to explore the structure-activity relationships (SAR), optimize potency, enhance selectivity, and improve the pharmacokinetic properties of this natural product scaffold.

These application notes provide a comprehensive overview of the biological activities of this compound, detailed protocols for its biological evaluation, and a summary of synthetic strategies that can be employed for the generation of novel derivatives.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, with its anticancer properties being the most extensively studied. It has been shown to induce cytotoxicity in a variety of cancer cell lines, including breast cancer, lymphoma, and prostate cancer.[2][3]

Anticancer Activity

The primary mechanism of this compound's anticancer effect is the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[4][5] Key events in this process include the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and cleavage of poly(ADP-ribose) polymerase (PARP).[1]

Furthermore, this compound has been shown to modulate critical signaling pathways involved in cell survival and proliferation, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

Data Presentation

The following tables summarize the reported cytotoxic activities of this compound against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeAssayConcentration (µM)EffectReference
T47DBreast CancerTrypan Blue10, 100, 250Dose-dependent decrease in cell viability[2]
T47DBreast CancerMTT10, 100, 250Dose-dependent inhibition of cell proliferation[2]
ZR751Breast CancerMTT10, 100, 250Dose-dependent inhibition of cell proliferation[2]
DaudiBurkitt's LymphomaTrypan Blue, MTT, LDHDose-dependentCytotoxicity[1]
LNCaPProstate CancerAlamar Blue10>40% reduction in cell viability[3]
VCaPProstate CancerAlamar Blue10>40% reduction in cell viability[3]
22Rv1Prostate CancerAlamar Blue10>40% reduction in cell viability[3]
B-16MelanomaMTT-IC50: 8.51 µg/mL (for a related derivative)[6]
ACHNRenal CancerMTT-IC50: 7.0 µg/mL (for a related derivative)[6]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound, providing a rationale for its anticancer effects and highlighting potential targets for derivative development.

MAPK_Pathway cluster_mapk MAPK Signaling Pathway MA This compound Cell Cancer Cell MA->Cell MAPK_Cascade MAPK Cascade MEK1_2 MEK1/2 JNK JNK p38 p38 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Apoptosis Apoptosis ERK1_2->Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: MAPK signaling pathway activated by this compound.

Apoptosis_Pathway MA This compound ROS ROS Generation MA->ROS Mito Mitochondria ROS->Mito MMP_loss Loss of Mitochondrial Membrane Potential Mito->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Biological Evaluation Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of this compound.[2]

  • Materials:

    • Cancer cell lines (e.g., T47D, ZR751)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on methods used to confirm apoptosis induction by this compound.[2]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with this compound derivatives.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis for Signaling Proteins

This protocol is for assessing the effect of derivatives on key signaling proteins.[2]

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-ERK, anti-PARP, anti-Caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Synthetic Protocols and Strategies

The synthesis of the complex tetranortriterpenoid core of this compound is a significant challenge. However, recent advances have provided viable pathways.

1. Chemoenzymatic Total Synthesis of this compound

A convergent chemoenzymatic strategy has been developed for the total synthesis of this compound.[7][8] This approach utilizes enzymes for selective oxidations and modern catalytic methods for carbon-carbon bond formations.

Total_Synthesis_Workflow Sclareolide Sclareolide Biocatalysis Biocatalytic Hydroxylation (P450 enzymes) Sclareolide->Biocatalysis FragmentA Fragment A (A/B Ring Precursor) Coupling Convergent Fragment Coupling FragmentA->Coupling FragmentB Fragment B (D Ring/Furan Precursor) FragmentB->Coupling Biocatalysis->FragmentA Cyclization C-Ring Formation & Annulation Coupling->Cyclization Rearrangement Skeletal Rearrangement Cyclization->Rearrangement MA This compound Rearrangement->MA

Caption: Chemoenzymatic total synthesis workflow for this compound.

2. Semi-Synthesis from a Related Natural Product

A partial synthesis of a this compound derivative has been achieved starting from gedunin, another readily available limonoid.[5][9] This approach leverages the existing complex scaffold of a natural product.

Semi_Synthesis_Workflow Gedunin Gedunin Step1 Preparation of 2α-acetoxy-7-deacetoxy- 7-oxokhivorin Gedunin->Step1 Step2 Baeyer-Villiger Oxidation Step1->Step2 Step3 Further Transformations Step2->Step3 MAD This compound Derivative Step3->MAD

Caption: Semi-synthetic workflow to a this compound derivative.

3. General Strategy for the Synthesis of Novel Derivatives

Based on the known reactivity of the this compound scaffold and related limonoids, a general strategy for the synthesis of novel derivatives can be proposed. This involves the modification of key functional groups on the this compound core, which can be obtained either by isolation from natural sources or through total synthesis.

Derivative_Synthesis_Strategy MA_core This compound Core ModA Modification of A-Ring MA_core->ModA ModC Modification of C-Ring Lactone MA_core->ModC ModFuran Modification of Furan Ring MA_core->ModFuran DerivA A-Ring Derivatives ModA->DerivA DerivC C-Ring Derivatives ModC->DerivC DerivFuran Furan Derivatives ModFuran->DerivFuran Screening Biological Screening (Cytotoxicity, Apoptosis, etc.) DerivA->Screening DerivC->Screening DerivFuran->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound SAR->Lead

Caption: General strategy for the synthesis and evaluation of this compound derivatives.

Protocol for Derivative Synthesis (General Approach):

  • Starting Material: Obtain this compound by isolation from a natural source or via total synthesis.

  • Functional Group Modification:

    • A-Ring: Perform reactions such as oxidation, reduction, or acylation of the hydroxyl groups.

    • C-Ring Lactone: Explore ring-opening reactions followed by derivatization of the resulting hydroxyl and carboxylic acid functionalities.

    • Furan Ring: Investigate electrophilic substitution reactions or oxidation of the furan moiety.

  • Purification: Purify the synthesized derivatives using chromatographic techniques such as column chromatography and HPLC.

  • Structure Elucidation: Confirm the structures of the novel derivatives using spectroscopic methods including NMR (¹H, ¹³C, 2D-NMR) and mass spectrometry.

  • Biological Evaluation: Screen the synthesized derivatives for their biological activity using the protocols outlined above to establish structure-activity relationships.

Conclusion

This compound represents a valuable natural product scaffold for the development of new anticancer agents. Its ability to induce apoptosis and modulate key signaling pathways provides a strong rationale for its further investigation. The application of modern synthetic methodologies, including chemoenzymatic and semi-synthetic approaches, opens up avenues for the creation of novel this compound derivatives with potentially improved therapeutic profiles. The protocols and strategies outlined in these application notes provide a framework for researchers to explore the chemical space around this promising natural product and to advance the discovery of new drug candidates.

References

Application Note: Quantitative Analysis of Methyl Angolensate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl angolensate is a naturally occurring tetranortriterpenoid found in various medicinal plants of the Meliaceae family, such as Khaya ivorensis and Entandrophragma angolense. It has garnered significant interest from researchers due to its diverse biological activities. Accurate and reliable quantification of this compound is crucial for phytochemical analysis, quality control of herbal products, and various stages of drug development. This application note provides a detailed protocol for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) for its quantitative determination. The proposed reversed-phase HPLC (RP-HPLC) method is based on the analysis of structurally similar compounds and provides a robust starting point for method development and validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₇H₃₄O₇[1]
Molecular Weight470.56 g/mol [1]
Estimated Water Solubility4.224 mg/L at 25°C[2]

Experimental Protocols

1. Preparation of Standard Solutions

Given the low water solubility of this compound, a suitable organic solvent is required for the preparation of standard solutions. Methanol is recommended as the primary diluent based on its successful use for structurally similar compounds like methyl salicylate.

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of HPLC-grade methanol and sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to volume with HPLC-grade methanol and mix thoroughly.

    • Store the stock solution in an amber vial at 2-8°C to minimize degradation.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase.

    • A typical concentration range for generating a calibration curve would be 1 µg/mL to 100 µg/mL.

    • For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL primary stock solution to a 10 mL volumetric flask and bring to volume with the mobile phase.

    • Filter all working standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC System and Chromatographic Conditions

The following HPLC conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase Isocratic elution with a mixture of Methanol and Water (e.g., 70:30, v/v). Gradient elution may be explored for complex samples.
Flow Rate 1.0 mL/min.
Column Temperature 25°C.
Injection Volume 10 µL.
Detector Wavelength Due to the lack of a specific UV absorption spectrum for this compound, it is recommended to monitor at 210 nm, where many limonoids exhibit absorbance. A PDA detector can be used to determine the optimal absorption maximum (λmax) during method development. A secondary wavelength of 254 nm can also be monitored as it is a common detection wavelength for similar compounds.

3. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, formulated product). A general procedure for a solid plant extract is provided below.

  • Accurately weigh a known amount of the sample.

  • Extract the sample with a suitable solvent (e.g., methanol, ethanol) using techniques such as sonication or soxhlet extraction.

  • Filter the extract to remove particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

  • Dilute the final extract with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method for this compound, based on typical values for similar compounds.

ParameterExpected Value
Retention Time (tR) 5 - 15 minutes (highly dependent on exact conditions)
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound in Methanol) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Extraction & Dilution) Sample_Prep->HPLC_System Inject Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Detect Quantification Quantification (Calibration Curve) Chromatogram->Quantification Integrate Peaks Report Final Report Quantification->Report Calculate Concentration

Caption: Experimental workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed protocol for the use of this compound as an analytical standard for its quantification by HPLC. The proposed method, based on the analysis of structurally related compounds, offers a solid foundation for researchers, scientists, and drug development professionals to develop and validate a robust and reliable analytical method for this compound in various sample matrices. Further method development and validation are recommended to establish the optimal chromatographic conditions and to ensure the accuracy and precision of the results for a specific application.

References

Application Notes and Protocols for Testing Methyl Angolensate Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Methyl Angolensate, a natural tetranortriterpenoid, on cancer cell lines. The protocols herein detail standard cell culture assays for determining cell viability, membrane integrity, and the mechanism of cell death.

Introduction to this compound

This compound is a plant-derived tetranortriterpenoid that has demonstrated cytotoxic properties against various cancer cell lines, including Burkitt's lymphoma (Daudi), T-cell leukemia, and chronic myelogenous leukemia.[1][2] Its mechanism of action involves the induction of apoptosis through the intrinsic (mitochondrial) pathway, making it a compound of interest for cancer research and drug development.[1][2]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound is dose- and time-dependent.[2] Researchers should empirically determine the half-maximal inhibitory concentration (IC50) for their specific cell line and experimental conditions. Below is a summary of effective concentrations reported in the literature and a template for presenting experimentally determined IC50 values.

Table 1: Reported Effective Concentrations of this compound

Cell LineTypeEffective Concentration Range (µM)Exposure Time (hours)Observed Effects
DaudiBurkitt's Lymphoma10 - 25024, 48, 72Inhibition of cell proliferation, induction of apoptosis[3]
JurkatT-cell LeukemiaNot specifiedNot specifiedGrowth inhibition, apoptosis induction[2]
K562Chronic Myelogenous LeukemiaNot specifiedNot specifiedGrowth inhibition, apoptosis induction[2]

Table 2: Template for Experimental IC50 Value Determination

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
e.g., MCF-7Insert experimental valueInsert experimental valueInsert experimental value
e.g., A549Insert experimental valueInsert experimental valueInsert experimental value
e.g., PC-3Insert experimental valueInsert experimental valueInsert experimental value

Experimental Protocols

Herein are detailed protocols for three fundamental assays to characterize the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow for MTT Assay

A Seed cells in a 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100, 250 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Workflow for LDH Assay

A Seed and treat cells as in MTT assay B Incubate for desired time A->B C Collect supernatant B->C D Add LDH reaction mixture C->D E Incubate in the dark D->E F Measure absorbance at 490 nm E->F

LDH assay experimental workflow.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time periods at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (vehicle-treated cells).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Workflow for Annexin V/PI Assay

A Seed and treat cells in 6-well plates B Harvest cells A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Annexin V/PI assay experimental workflow.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period. After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin-EDTA, and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through the intrinsic or mitochondrial pathway.[1] This process is initiated by cellular stress, leading to a cascade of events culminating in programmed cell death.

Diagram of this compound-Induced Apoptosis Pathway

MA This compound ROS ↑ Reactive Oxygen Species (ROS) MA->ROS MAPK MAPK Pathway (ERK1/2, JNK, MEK1/2) MA->MAPK Mito Mitochondrial Stress ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulation Bad Bad (Pro-apoptotic) Mito->Bad Upregulation Casp9 Caspase-9 (Initiator) MMP->Casp9 Activation Bcl2->Casp9 Inhibition Bad->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis MAPK->Mito

Proposed signaling pathway of this compound-induced apoptosis.

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial stress.[1] This results in a decrease in the mitochondrial membrane potential, the upregulation of pro-apoptotic proteins like Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2] These events trigger the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.[2] Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[1] The mitogen-activated protein kinase (MAPK) pathway has also been implicated in this process, although its precise role requires further investigation.[2]

References

Application Notes and Protocols for In Vivo Experimental Design of Methyl Angolensate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate (MA), a tetranortriterpenoid found in plants of the Meliaceae family, has garnered significant interest for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-cancer, anti-ulcer, anti-inflammatory, and spasmolytic agent.[1][2][3] This document provides detailed application notes and protocols for the in vivo experimental design of this compound studies, based on peer-reviewed research, to guide researchers in pharmacology and drug development.

Data Presentation: Summary of In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies on this compound.

Table 1: Anti-Cancer Activity of this compound in a Murine Model

ParameterDetailsReference
Animal Model Swiss albino mice (8-10 weeks old, 18-24 g)[1][4]
Tumor Model Ehrlich Ascites Carcinoma (EAC) induced solid tumor[1][4]
Compound This compound[1]
Vehicle 0.5% methyl cellulose[1]
Route of Admin. Oral[1]
Dosage 10 mg/kg and 30 mg/kg body weight[1]
Treatment Every alternate day for 6 to 9 doses[1]
Primary Outcome Inhibition of tumor growth, increased lifespan[5]

Table 2: Anti-Ulcer Activity of this compound in a Rat Model

ParameterDetailsReference
Animal Model Sprague-Dawley rats[2]
Study Type Gastric ulceration model[2]
Compound This compound[2]
Route of Admin. Not specified, likely oral[2]
Dosage 40 mg/kg and 80 mg/kg body weight[2][6]
Primary Outcome Dose-related inhibition of gastric ulceration[2][6]
Mechanism Inhibition of gastric acid secretion[2][6]

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumorigenic Activity of this compound in an Ehrlich Ascites Carcinoma (EAC) Mouse Model

This protocol is based on the methodology described in studies investigating the anti-cancer properties of this compound.[1][5]

1. Materials and Reagents:

  • This compound

  • 0.5% methyl cellulose (vehicle)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Swiss albino mice (male or female, 8-10 weeks old, 18-24 g)

  • Sterile phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Calipers for tumor measurement

  • Oral gavage needles

2. Animal Handling and Acclimatization:

  • House mice in a controlled environment (22-25°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

  • All procedures should be approved by an Institutional Animal Ethics Committee.[1]

3. Tumor Induction:

  • Harvest EAC cells from the peritoneal cavity of a donor mouse bearing ascitic tumor.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer. Check cell viability using trypan blue exclusion.

  • Inject 1 x 10^6 EAC cells intramuscularly into the left thigh of each experimental mouse to induce solid tumor formation.[1]

4. Experimental Groups:

  • Group 1 (Control): Tumor-bearing mice receiving vehicle (0.5% methyl cellulose) only.

  • Group 2 (MA Treatment): Tumor-bearing mice receiving this compound (e.g., 30 mg/kg b. wt.).

  • Group 3 (Positive Control, optional): Tumor-bearing mice receiving a known anti-cancer agent (e.g., SCR7 at 10 mg/kg b. wt., intraperitoneally).[1]

  • Each group should consist of at least 6-10 animals.[1]

5. Drug Preparation and Administration:

  • Prepare a suspension of this compound in 0.5% methyl cellulose.

  • Beginning on day 12 or 15 post-tumor cell injection, administer the MA suspension or vehicle orally to the respective groups every alternate day for a total of 6-9 doses.[1]

6. Data Collection:

  • Measure the tumor volume every two days using calipers with the formula: Volume = 0.5 x (length x width^2).

  • Monitor the body weight of the animals throughout the study.

  • Record the survival of the animals daily to generate Kaplan-Meier survival curves.[1]

7. Endpoint and Analysis:

  • At the end of the study, euthanize the animals and excise the tumors for histopathological and immunohistochemical analysis.

  • Analyze liver enzymes (e.g., alkaline phosphatase) and metabolites (creatinine, urea) from blood samples to assess toxicity.[5]

  • Statistically analyze the differences in tumor volume and survival between the groups.

Protocol 2: Assessment of Anti-Ulcer Activity of this compound

This protocol is a generalized representation based on the reported anti-ulcer effects of this compound.[2]

1. Materials and Reagents:

  • This compound

  • Vehicle (e.g., saline or a suitable suspension agent)

  • Sprague-Dawley rats

  • Ulcer-inducing agent (e.g., indomethacin, ethanol, or stress induction)

  • Proton pump inhibitor or H2 blocker as a positive control (e.g., propranolol).[2]

2. Animal Handling and Acclimatization:

  • As described in Protocol 1, with the use of Sprague-Dawley rats.

3. Experimental Groups:

  • Group 1 (Control): Rats receiving vehicle followed by the ulcer-inducing agent.

  • Group 2 (MA Treatment): Rats receiving this compound (e.g., 40 mg/kg and 80 mg/kg b. wt.) prior to the ulcer-inducing agent.[2]

  • Group 3 (Positive Control): Rats receiving a standard anti-ulcer drug prior to the ulcer-inducing agent.

4. Induction of Gastric Ulcers:

  • Fast the animals for 24 hours with free access to water before the experiment.

  • Administer the ulcer-inducing agent as per the established model.

5. Drug Administration:

  • Administer this compound, vehicle, or positive control drug (e.g., orally) 30-60 minutes before the administration of the ulcer-inducing agent.

6. Data Collection:

  • Euthanize the animals a few hours after ulcer induction.

  • Excise the stomachs, open them along the greater curvature, and wash with saline.

  • Score the ulcers based on their number and severity.

  • Gastric juice can be collected to measure acidity.[2]

7. Analysis:

  • Calculate the ulcer index for each group and determine the percentage of ulcer inhibition by the treatment.

  • Statistically compare the ulcer indices and gastric acidity between the groups.

Signaling Pathways and Visualizations

This compound has been shown to induce the intrinsic pathway of apoptosis in cancer cells.[1][5][7] This involves mitochondrial-mediated events and the activation of specific caspases.

G MA This compound ROS ROS Generation MA->ROS BCL2 BCL2 (Anti-apoptotic) Downregulation MA->BCL2 BAD BAD (Pro-apoptotic) Upregulation MA->BAD Mito Mitochondrion Casp9 Caspase-9 Activation Mito->Casp9 MMP Loss of Mitochondrial Membrane Potential ROS->MMP MMP->Mito BCL2->Mito BAD->Mito Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic Apoptotic Pathway Induced by this compound.

The following diagram illustrates a typical experimental workflow for evaluating the anti-tumor efficacy of this compound in vivo.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Acclimate Acclimatize Swiss Albino Mice Tumor_Induction Induce Solid Tumor (EAC cells) Acclimate->Tumor_Induction Grouping Randomize into Treatment Groups Tumor_Induction->Grouping Admin_MA Oral Admin. of MA (30 mg/kg) Grouping->Admin_MA Admin_Vehicle Oral Admin. of Vehicle Grouping->Admin_Vehicle Tumor_Vol Measure Tumor Volume Admin_MA->Tumor_Vol Survival Monitor Survival Admin_MA->Survival Toxicity Assess Toxicity Admin_MA->Toxicity Admin_Vehicle->Tumor_Vol Admin_Vehicle->Survival Admin_Vehicle->Toxicity

Caption: In Vivo Anti-Tumor Experimental Workflow.

Future Directions and Considerations

Pharmacokinetics: To date, there is a notable lack of published in vivo pharmacokinetic data for this compound. In silico ADMET predictions suggest acceptable solubility and lipophilicity, but potentially limited tissue distribution.[8] It is crucial to perform pharmacokinetic studies in animal models (e.g., rats or mice) to determine key parameters such as:

  • Bioavailability (following oral administration)

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Elimination half-life (t1/2)

  • Volume of distribution (Vd)

  • Clearance (CL)

These studies are essential for understanding the drug's disposition in the body and for designing effective and safe dosing regimens for further preclinical and potential clinical studies.

Toxicology: While one study reported no adverse side effects in mice at therapeutic doses,[5] comprehensive toxicology studies are necessary. An acute toxicity study to determine the LD50 (median lethal dose) should be conducted. This typically involves administering escalating single doses of this compound to groups of rodents and observing them for mortality and signs of toxicity over a period of 14 days.

Other Potential Applications: The reported spasmolytic and sedative effects of this compound warrant further investigation with detailed in vivo protocols to elucidate the mechanisms and effective dose ranges for these activities.[3][9] The strong in silico binding to the androgen receptor also suggests a potential therapeutic application in prostate cancer that could be explored in relevant in vivo models.[8]

References

Formulating Methyl Angolensate for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate, a naturally occurring tetranortriterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-ulcer, and spasmolytic properties.[1][2][3] Preclinical animal studies are crucial for elucidating its therapeutic potential and mechanism of action. However, a significant hurdle in the in vivo evaluation of this compound is its poor aqueous solubility, estimated at a mere 4.224 mg/L at 25°C.[4] This characteristic necessitates the development of specialized formulations to ensure adequate bioavailability for animal studies.

These application notes provide detailed protocols for the formulation of this compound for oral and intravenous administration in rodent models. The following sections offer guidance on solubilization strategies, excipient selection, and step-by-step procedures for preparing stable and effective dosing solutions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation strategy.

PropertyValueReference
Molecular FormulaC₂₇H₃₄O₇[5]
Molecular Weight470.6 g/mol [5]
Water Solubility4.224 mg/L (estimated at 25°C)[4]
AppearancePowder-

Formulation Strategies for Poorly Soluble Compounds

Given its low water solubility, formulating this compound requires strategies to enhance its dissolution and absorption. Common approaches for preclinical animal studies include the use of co-solvents, surfactants, and suspending agents.

Co-solvents: Organic solvents that are miscible with water can be used to dissolve hydrophobic compounds. Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG400)

Surfactants: These agents increase solubility by forming micelles that encapsulate the drug molecules. Tween® 80 (polysorbate 80) is a frequently used non-ionic surfactant in animal formulations.

Suspending Agents: For oral administration, creating a uniform suspension can be an effective approach. Carboxymethylcellulose (CMC) is a common suspending agent that increases the viscosity of the vehicle, preventing the rapid settling of the drug particles.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. This formulation is ideal for delivering a specific dose of the compound in a vehicle that is generally well-tolerated.

Materials:

  • This compound

  • Carboxymethylcellulose (CMC), sodium salt

  • Tween® 80

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Glass beakers and graduated cylinders

Procedure:

  • Vehicle Preparation:

    • In a clean beaker, add the required volume of sterile water.

    • While stirring, slowly add 0.5% (w/v) of CMC to the water. Continue stirring until the CMC is fully dissolved. Gentle heating may be applied to aid dissolution.

    • Once the CMC is dissolved and the solution has cooled to room temperature, add 0.1% (v/v) of Tween® 80 to the solution and mix thoroughly.

  • Suspension Preparation:

    • Accurately weigh the required amount of this compound to achieve the desired final concentration. For example, for a 10 mg/kg dose in a dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL.

    • Slowly add the weighed this compound powder to the prepared vehicle while continuously stirring.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Storage and Handling:

    • Store the suspension in a sealed and labeled container at 2-8°C if not for immediate use.

    • Before each use, bring the suspension to room temperature and mix thoroughly to ensure homogeneity.

Protocol 2: Preparation of this compound for Intravenous Administration (Solubilized Formulation)

This protocol outlines the preparation of a solubilized formulation of this compound for intravenous injection. This method is suitable for pharmacokinetic studies or when direct systemic administration is required.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile filter (0.22 µm)

  • Sterile vials

Procedure:

  • Initial Solubilization:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a minimal amount of DMSO. For example, start with a 10% DMSO concentration in the final formulation.

  • Vehicle Preparation and Final Formulation:

    • In a separate sterile container, prepare the vehicle by mixing PEG400 and saline. A common ratio is 40% PEG400 and 50% saline.

    • Slowly add the PEG400/saline vehicle to the dissolved this compound in DMSO while vortexing or stirring continuously.

    • The final formulation could be, for example, 10% DMSO, 40% PEG400, and 50% saline.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

    • Store the formulation at 2-8°C and protect from light. It is recommended to use the solution within 24 hours of preparation to minimize the risk of precipitation.

Dosage Information from Literature:

ApplicationAnimal ModelDoseRouteReference
Anti-ulcerRat40-80 mg/kgOral[3]
Anti-inflammatoryChickED₅₀: 4.05 mg/kgOral[6]

Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo studies with formulated this compound.

experimental_workflow cluster_prep Formulation Preparation cluster_animal Animal Dosing & Monitoring cluster_analysis Sample Collection & Analysis weigh Weigh this compound dissolve Dissolve/Suspend in Vehicle weigh->dissolve qc Quality Control (e.g., visual inspection) dissolve->qc animal_prep Animal Preparation (e.g., weighing) qc->animal_prep dosing Administration (Oral/IV) animal_prep->dosing monitoring Post-dose Monitoring dosing->monitoring sampling Blood/Tissue Sampling monitoring->sampling processing Sample Processing sampling->processing analysis Bioanalysis (e.g., LC-MS/MS) processing->analysis

Workflow for in vivo studies with this compound.
Potential Anti-inflammatory Signaling Pathway of this compound

Based on studies of related tetranortriterpenoids and initial findings, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The suppression of these pathways can lead to a reduction in the production of pro-inflammatory mediators.

signaling_pathway cluster_stimulus cluster_receptor cluster_pathways cluster_transcription cluster_response stimulus e.g., LPS, Carrageenan receptor TLR4 stimulus->receptor mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk nfkb NF-κB Pathway (IKK, IκBα) receptor->nfkb ap1 AP-1 mapk->ap1 nfkb_p65 NF-κB (p65/p50) nfkb->nfkb_p65 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ap1->cytokines nfkb_p65->cytokines ma This compound ma->mapk ma->nfkb

Potential anti-inflammatory mechanism of this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers initiating in vivo studies with this compound. Due to its poor water solubility, careful consideration of the formulation is paramount for obtaining reliable and reproducible results. The choice between an oral suspension and an intravenous solution will depend on the specific aims of the study. It is always recommended to perform small-scale pilot studies to assess the tolerability of the chosen formulation in the specific animal model. Further investigation into the precise mechanisms of action of this compound will be crucial in advancing its potential as a therapeutic agent.

References

Investigating the Apoptotic Pathway of Methyl Angolensate in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate (MA), a tetranortriterpenoid extracted from plants such as Soymida febrifuga, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Emerging research indicates that MA induces programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway. This document provides detailed application notes and experimental protocols for investigating the apoptotic mechanism of this compound in cancer cells. The included methodologies and data summaries are intended to guide researchers in the evaluation of this compound as a potential chemotherapeutic agent.

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound triggers apoptosis in cancer cells by initiating a cascade of events centered on the mitochondria. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), subsequent release of cytochrome c into the cytosol, and the activation of the caspase cascade, ultimately leading to cell death. A key regulatory step in this process is the modulation of the Bcl-2 family of proteins, with MA promoting a pro-apoptotic balance.

MA This compound ROS ↑ Reactive Oxygen Species (ROS) MA->ROS Bcl2_family Bcl-2 Family Regulation MA->Bcl2_family MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Bcl2 ↓ Bcl-2 (anti-apoptotic) Bcl2_family->Bcl2 BAD ↑ BAD (pro-apoptotic) Bcl2_family->BAD Bcl2->CytC BAD->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation & Quantification cluster_2 Phase 3: Mechanistic Studies MTT MTT Assay (Determine IC50) AnnexinV Annexin V-FITC/PI Staining (Flow Cytometry) MTT->AnnexinV TUNEL TUNEL Assay (DNA Fragmentation) AnnexinV->TUNEL MMP_ROS JC-1 & DCFH-DA Assays (Mitochondrial Health & ROS) AnnexinV->MMP_ROS Western_CytC Western Blot (Cytochrome c Release) MMP_ROS->Western_CytC Western_Bcl2 Western Blot (Bcl-2 Family Proteins) Western_CytC->Western_Bcl2 Caspase_Assay Caspase Activity Assays (Caspase-9 & -3) Western_Bcl2->Caspase_Assay Western_PI3K Western Blot (PI3K/Akt Pathway) Caspase_Assay->Western_PI3K

References

Application Notes and Protocols for Measuring the Anti-inflammatory Effects of Methyl Angolensate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate, a tetranortriterpenoid limonoid isolated from plants such as Anopyxis klaineana and Soymida febrifuga, has demonstrated promising anti-inflammatory properties.[1][2][3][4][5] These application notes provide a comprehensive overview of the techniques and protocols to characterize and quantify the anti-inflammatory effects of this compound, both in vitro and in vivo. The methodologies described herein are designed to enable researchers to assess its therapeutic potential by investigating its impact on key inflammatory mediators and signaling pathways. While direct mechanistic studies on this compound are emerging, the protocols provided are based on established methods for evaluating anti-inflammatory compounds and plausible mechanisms of action for related limonoids.

Data Presentation

The following tables summarize quantitative data on the anti-inflammatory effects of this compound. Table 1 presents established in vivo data, while Table 2 provides a template for expected outcomes from in vitro assays based on the activity of structurally related limonoids like gedunin.[6]

Table 1: In Vivo Anti-inflammatory Activity of this compound

Experimental ModelSpeciesEndpointED₅₀ (mg/kg)Positive ControlED₅₀ of Control (mg/kg)Reference
Carrageenan-induced Paw EdemaChicksEdema Inhibition4.05 ± 0.0034 (oral)Diclofenac2.49 ± 0.023 (intraperitoneal)[1][2]

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

This data is illustrative and based on the known effects of related limonoids. Actual results may vary.

AssayEndpointThis compound Concentration (µM)% Inhibition (Compared to LPS Control)
Griess AssayNitric Oxide (NO) Production115%
545%
1075%
ELISAProstaglandin E₂ (PGE₂) Production120%
550%
1080%
ELISATNF-α Production110%
540%
1070%
ELISAIL-6 Production125%
555%
1085%
ELISAIL-1β Production118%
548%
1078%

Key Signaling Pathways in Inflammation

Inflammatory responses are largely regulated by intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes. Based on studies of related limonoids, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating these pathways.[1][6][7]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88/TRAF6 IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_p p-IκBα IkappaB->IkappaB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation IkappaB_p->NFkB Degradation & Release NFkB_IkappaB NF-κB IκBα NFkB_IkappaB->IKK MethylAngolensate This compound MethylAngolensate->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes Transcription

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK TRAF6 MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK_ERK->AP1 Activation MAPK_JNK JNK MAPKK_JNK->MAPK_JNK Phosphorylation MAPK_JNK->AP1 MAPK_p38 p38 MAPKK_p38->MAPK_p38 Phosphorylation MAPK_p38->AP1 MethylAngolensate This compound MethylAngolensate->MAPKKK Potential Inhibition Genes Pro-inflammatory Genes AP1->Genes Transcription

Potential modulation of MAPK signaling pathways by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

This protocol outlines the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for screening anti-inflammatory compounds.

in_vitro_workflow cluster_workflow In Vitro Experimental Workflow A 1. Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well in 24-well plate) B 2. Incubate for 24h A->B C 3. Pre-treat with this compound (various concentrations) for 1h B->C D 4. Stimulate with LPS (1 µg/mL) for 24h C->D E 5. Collect Supernatant D->E F 6. Perform Assays E->F

Workflow for in vitro anti-inflammatory assays.

1.1. Cell Culture and Treatment

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1.5 x 10⁵ cells/well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO, final concentration <0.1%).

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. A non-stimulated control group should also be included.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for subsequent analysis.

1.2. Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). Its production can be indirectly measured by quantifying nitrite in the cell culture supernatant using the Griess reagent.

  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Assay: Mix 50 µL of cell supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

1.3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE₂

The levels of pro-inflammatory cytokines and prostaglandin E₂ (PGE₂) in the cell supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Kit Protocol: Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α, IL-6, IL-1β, and PGE₂.

  • General Steps:

    • Add standards and samples to the antibody-pre-coated microplate.

    • Incubate and wash the plate.

    • Add a biotin-conjugated detection antibody.

    • Incubate and wash.

    • Add streptavidin-HRP.

    • Incubate and wash.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine/PGE₂ concentrations in the samples by interpolating from the standard curve.

1.4. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (p-IκBα, p-p65, p-ERK, p-JNK, p-p38)

Western blotting can be used to determine the protein expression levels of iNOS and COX-2, as well as the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, p-p65, p-ERK, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.[1][2]

in_vivo_workflow cluster_workflow In Vivo Experimental Workflow A 1. Acclimatize Animals (e.g., Wistar rats or Swiss albino mice) B 2. Administer this compound (oral or i.p.) A->B C 3. Inject Carrageenan (1%) into the sub-plantar region of the paw B->C D 4. Measure Paw Volume (at 0, 1, 2, 3, 4, 5 hours) C->D E 5. Calculate Edema Inhibition D->E F 6. (Optional) Euthanize and Collect Tissue for Cytokine/Protein Analysis D->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Angolensate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl angolensate extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

This compound is a tetranortriterpenoid predominantly found in plants belonging to the Meliaceae family. The most commonly cited sources include the stem bark of Entandrophragma angolense, the timber and seed of Khaya ivorensis, and the stem bark of Khaya senegalensis.[1][2][3] It has also been isolated from the callus cultures of Soymida febrifuga.[4]

Q2: Which solvent system is most effective for extracting this compound?

The choice of solvent is critical for efficient extraction. This compound has been successfully isolated using various solvents, with the selection often depending on the subsequent purification strategy.

  • Methanol: This polar solvent has been effectively used for the initial extraction from the stem bark of Entandrophragma angolense, from which this compound can be directly recrystallized.[1]

  • Ethanol: A 70% ethanol solution has been used for cold maceration of Entandrophragma angolense stem bark, yielding a crude extract of 19.09% w/w, from which this compound was subsequently purified.[5]

  • Ethyl Acetate: In a sequential Soxhlet extraction of Soymida febrifuga callus cultures, the ethyl acetate fraction was found to be the most effective for the isolation of this compound compared to hexane and methanol fractions.[4]

Q3: What are the common methods for this compound extraction?

Both conventional and modern extraction techniques can be employed. The optimal method depends on factors such as the plant material, available equipment, and desired scale of extraction.

  • Maceration: This simple technique involves soaking the plant material in a solvent. A study on Khaya senegalensis employed this method with 70% methanol.

  • Soxhlet Extraction: This continuous extraction method is effective for exhaustive extraction. It has been used for the extraction of this compound from Soymida febrifuga callus.[4]

  • Ultrasound-Assisted Extraction (UAE): UAE is a modern technique that can enhance extraction efficiency and reduce extraction time. It is a viable option for extracting triterpenoids.

  • Microwave-Assisted Extraction (MAE): MAE is another advanced method that can significantly reduce extraction time and solvent consumption. Studies on related limonoids from the Meliaceae family have shown its effectiveness.

Q4: How can the quantity of this compound in an extract be determined?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a highly sensitive and selective method for the quantification of this compound. A study on Khaya ivorensis utilized a rapid HPLC-ESI-MS/MS method for this purpose.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Low Yield of Crude Extract
Potential Cause Troubleshooting Steps
Inappropriate Particle Size Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.
Suboptimal Solvent Choice Based on literature, methanol, ethanol, and ethyl acetate are effective. Consider sequential extraction with solvents of increasing polarity.
Insufficient Extraction Time For maceration, ensure a sufficient duration (e.g., 72 hours). For Soxhlet extraction, run for an adequate number of cycles.
Inadequate Temperature For maceration, gentle agitation at room temperature is common. For advanced methods like UAE and MAE, optimize the temperature to enhance extraction without degrading the compound.
Low Yield of Pure this compound After Purification
Potential Cause Troubleshooting Steps
Poor Separation in Column Chromatography Optimize the mobile phase system for better separation of this compound from other compounds. Dry loading the crude extract onto silica gel can sometimes improve resolution.[7]
Compound Precipitation on the Column If the compound precipitates in a non-polar solvent, try dissolving the crude material in a minimal amount of a slightly more polar solvent before loading.[7]
Loss of Compound During Crystallization Avoid using excessive solvent for recrystallization. Slow cooling of the saturated solution can improve crystal formation and yield.
"Oiling Out" During Crystallization This occurs when the compound separates as a liquid instead of a solid. Try re-dissolving the oil in more solvent and cooling at a much slower rate. Further purification of the crude extract may be necessary.[8]

Data on Extraction Parameters

While direct comparative studies on this compound yield are limited, the following tables provide insights based on studies of related triterpenoids from the Meliaceae family and general principles of natural product extraction.

Table 1: Effect of Extraction Method on Triterpenoid Yield (Analogous Compounds)

Extraction MethodSolventTemperatureTimeRelative YieldReference
Soxhlet80% EthanolBoiling Point6 hHigh[9]
MAE80% EthanolOptimized5-6 minVery High[9]
UAE60% EthanolOptimized20 minHigh[10]
Maceration70% EthanolRoom Temp.72 hModerate[5]

Table 2: Influence of Solvent Polarity on Extraction Efficiency of Limonoids

SolventPolarity IndexGeneral Efficiency
Hexane0.1Low
Ethyl Acetate4.4High
Ethanol5.2High
Methanol5.1High
Water10.2Low (for less polar limonoids)

Experimental Protocols

Protocol 1: Maceration of Khaya senegalensis Stem Bark
  • Preparation of Plant Material: Shade-dry the stem bark of K. senegalensis and pulverize it into a fine powder.

  • Extraction: Macerate the powdered bark in 70% methanol (1:5 w/v) for 72 hours with periodic agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction of Soymida febrifuga Callus
  • Preparation of Material: Dry the callus at room temperature and crush it into a fine powder.

  • Sequential Extraction: Place the powdered callus (e.g., 600 g) in a Soxhlet thimble and perform sequential extraction with hexane, followed by ethyl acetate, and then methanol.[4]

  • Fraction Collection: Collect the extracts from each solvent separately. The ethyl acetate fraction is reported to be enriched with this compound.[4]

  • Concentration: Concentrate the ethyl acetate fraction using a rotary evaporator to yield the crude extract for further purification.

Visualizations

Extraction_Workflow Plant_Material Plant Material (e.g., Khaya senegalensis bark) Grinding Grinding & Drying Plant_Material->Grinding Extraction Extraction (Maceration/Soxhlet/UAE/MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Crystallization Crystallization Purification->Crystallization Pure_Compound Pure this compound Crystallization->Pure_Compound

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Logic Start Low Yield of This compound CheckCrude Check Crude Extract Yield Start->CheckCrude CheckPure Check Pure Compound Yield Start->CheckPure ParticleSize Optimize Particle Size CheckCrude->ParticleSize If low Solvent Optimize Solvent CheckCrude->Solvent If low TimeTemp Optimize Time/Temperature CheckCrude->TimeTemp If low Method Consider Alternative Method (UAE/MAE) CheckCrude->Method If low Chromatography Troubleshoot Column Chromatography CheckPure->Chromatography If low after column Crystallization Troubleshoot Crystallization CheckPure->Crystallization If low after crystallization Solution Improved Yield ParticleSize->Solution Solvent->Solution TimeTemp->Solution Method->Solution Chromatography->Solution Crystallization->Solution

Caption: Logical troubleshooting steps for low this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges with Methyl Angolensate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Methyl Angolensate during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a tetranortriterpenoid natural product with demonstrated anti-cancer properties. Like many hydrophobic small molecules, it has very low aqueous solubility, which can lead to precipitation in cell culture media, affecting experimental reproducibility and accuracy. An estimated aqueous solubility of this compound is approximately 4.224 mg/L at 25°C, highlighting its poor solubility in aqueous environments.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[2]

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my cell culture medium. What is happening?

A3: This phenomenon, often called "crashing out," occurs when the hydrophobic compound, highly concentrated in an organic solvent, is rapidly introduced into an aqueous environment. The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous medium and precipitate.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The maximum tolerated concentration of DMSO is cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in short-term assays.[3][4][5] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[3] Some sensitive or primary cell lines may show toxicity at concentrations below 0.1%.[3]

Q5: Can I use other solvents besides DMSO?

A5: While DMSO is the most common, other organic solvents like ethanol can also be used to dissolve hydrophobic compounds.[6] However, the tolerance of your specific cell line to any new solvent must be determined. For in vivo animal studies, a solution of 0.5% methyl cellulose has been used to administer this compound.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of this compound stock in cell culture media.
Potential Cause Explanation Recommended Solution
Solvent Shock The rapid change in polarity from a high concentration of DMSO to the aqueous cell culture medium causes the compound to precipitate.1. Warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution. 2. Slow addition: Add the stock solution dropwise while gently swirling or vortexing the medium. 3. Serial dilution: Perform an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final culture volume.
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its solubility limit.1. Lower the working concentration: If experimentally feasible, reduce the final concentration of this compound. 2. Solubility testing: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Low Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media and buffers for dilutions.
High DMSO Concentration While DMSO aids in initial dissolution, a high final concentration in the aqueous medium can still lead to precipitation of some compounds.Aim for the lowest possible final DMSO concentration (ideally ≤ 0.5%) that maintains solubility and is non-toxic to the cells.[3][4][5]
Issue 2: No visible precipitation, but inconsistent experimental results.
Potential Cause Explanation Recommended Solution
Micro-precipitation Undetectable fine precipitate may be present, leading to inconsistent concentrations of the soluble compound.1. Centrifugation: Before adding the final working solution to your cells, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. 2. Filtration: Filter the final working solution through a 0.22 µm syringe filter.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates), reducing the effective concentration.1. Use low-retention plastics: Utilize labware specifically designed to minimize protein and hydrophobic compound binding. 2. Pre-treatment: Pre-rinse pipette tips with the solution before transferring. 3. Minimize transfers: Reduce the number of transfer steps.
Degradation of Stock Solution Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound.1. Aliquot stock solutions: Prepare single-use aliquots of the high-concentration stock solution to avoid multiple freeze-thaw cycles. 2. Proper storage: Store stock solutions at -20°C or -80°C in tightly sealed vials.

Quantitative Data Summary

The following table summarizes key quantitative data related to the solubility and use of this compound and its common solvent, DMSO.

Parameter Value Notes Citation(s)
This compound Molecular Weight 470.56 g/mol --
This compound Estimated Aqueous Solubility 4.224 mg/L at 25°CIndicates very poor water solubility.[1]
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5% (v/v)Cell line dependent. A vehicle control is essential.[3][4][5]
DMSO Concentration for Sensitive/Primary Cells ≤ 0.1% (v/v)Higher concentrations may induce toxicity.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 470.56 g/mol )

  • 100% Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.71 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution to ensure all the powder has dissolved and the solution is clear. If not, sonicate for 5-10 minutes.

  • Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To minimize solvent shock, perform a serial dilution. First, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. Vortex gently.

  • Prepare the final 100 µM working solution by adding 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vortex the working solution gently before adding it to your cell culture plates.

Visualizations

Experimental Workflow for Preparing this compound Working Solution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh 4.71 mg This compound add_dmso Add 1 mL 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Prepare 1 mM Intermediate Dilution stock->intermediate 1:10 dilution in pre-warmed media final Prepare 100 µM Final Working Solution intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Workflow for preparing this compound working solution.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce the intrinsic pathway of apoptosis in cancer cells.[7][8][9] This process is initiated by intracellular signals and is regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade MA This compound BAD BAD (Pro-apoptotic) MA->BAD Upregulates BCL2 BCL-2 (Anti-apoptotic) MA->BCL2 Downregulates Mito Mitochondrion BAD->Mito BCL2->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Methyl Angolensate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of methyl angolensate in various solvents. The following information is based on general principles of stability testing for natural products and is intended to serve as a comprehensive resource for designing and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, a tetranortriterpenoid, in solution can be influenced by several factors:

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can significantly impact stability. Polar protic solvents like methanol and ethanol may participate in solvolysis reactions, particularly if acidic or basic impurities are present.

  • pH: As an ester, this compound is susceptible to hydrolysis. This degradation is often catalyzed by acidic or basic conditions.

  • Temperature: Elevated temperatures typically accelerate the rate of degradation reactions.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation. Photostability is a critical parameter to evaluate.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially if the molecule has susceptible functional groups.

Q2: I am seeing a decrease in the concentration of my this compound stock solution over a short period. What could be the cause?

A rapid decrease in concentration could be due to several factors:

  • Inherent Instability in the Chosen Solvent: this compound may be inherently unstable in the solvent you are using. Consider preparing fresh solutions for immediate use.

  • Contamination of the Solvent: The solvent may contain impurities (e.g., acidic or basic residues) that are catalyzing degradation. Using high-purity, HPLC-grade solvents is recommended.

  • Improper Storage Conditions: If the solution is not stored protected from light and at a low temperature, degradation can occur more rapidly.

  • Adsorption to the Container: Highly lipophilic compounds can sometimes adsorb to the surface of plastic or glass storage vessels. Using silanized glassware can mitigate this.

Q3: How can I determine the degradation products of this compound?

To identify potential degradation products, a forced degradation study is the recommended approach.[2][3][4] This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation.[3][4] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) are then used to separate and identify the degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor peak shape or multiple peaks for this compound in HPLC analysis. On-column degradation.Modify mobile phase pH to be closer to neutral. Ensure the column is well-equilibrated.
Co-elution with a degradation product.Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry).
Inconsistent results between stability experiments. Variation in experimental conditions.Strictly control parameters such as temperature, light exposure, and solution preparation.
Non-homogenous sample.Ensure complete dissolution and thorough mixing of the this compound solution before taking aliquots.
Mass balance in forced degradation studies is less than 95%. Some degradation products are not being detected.Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.
The compound has degraded to volatile or non-chromatophoric products.Consider using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile degradants.

Experimental Protocols

Protocol 1: Preliminary Solubility and Short-Term Stability Assessment

Objective: To determine suitable solvents for this compound and assess its stability over a 24-hour period at room temperature.

Materials:

  • This compound

  • HPLC-grade solvents: Acetonitrile, Methanol, Ethanol, Dimethyl sulfoxide (DMSO), Dichloromethane

  • Volumetric flasks

  • Analytical balance

  • HPLC-UV system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble (e.g., methanol).

  • Prepare saturated solutions of this compound in each of the test solvents.

  • Filter the saturated solutions and dilute an aliquot of the filtrate with the stock solution solvent to a quantifiable concentration.

  • Analyze the diluted solutions by HPLC to determine the solubility.

  • For the solvents in which this compound is sufficiently soluble, prepare fresh solutions at a known concentration (e.g., 1 mg/mL).

  • Analyze these solutions by HPLC immediately after preparation (T=0).

  • Store the solutions on a lab bench at ambient temperature, protected from direct light.

  • Re-analyze the solutions at T=4, 8, and 24 hours.

  • Calculate the percentage of this compound remaining at each time point relative to T=0.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-DAD-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store a solid sample of this compound at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the solution after exposure.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-DAD-MS method.

    • Determine the percentage degradation and identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Data Presentation

Table 1: Hypothetical Solubility and Short-Term Stability of this compound

SolventRelative PolaritySolubility at 25°C (mg/mL)% Remaining after 24h at 25°C
Dichloromethane0.309> 2099.5
Acetonitrile0.4605.298.2
Methanol0.76210.895.1
Ethanol0.6548.596.3
DMSO0.444> 5099.8
Water1.000< 0.1Not Determined

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C, 24h15.22456.5
0.1 M NaOH, RT, 4h45.81456.5
3% H₂O₂, RT, 24h8.53486.5, 502.5
Solid, 80°C, 48h2.11Not Determined
Photolytic (ICH Q1B)12.74468.5, 484.5

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis MA This compound Solvents Select Solvents MA->Solvents Thermal Thermal Stress MA->Thermal Stock Prepare Stock Solutions Solvents->Stock Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Photo Photolytic Stress Stock->Photo HPLC HPLC-DAD-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

Logical_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_actions Corrective Actions Instability Rapid Degradation in Solution Solvent Solvent Choice Instability->Solvent Storage Storage Conditions Instability->Storage Purity Compound/Solvent Purity Instability->Purity ChangeSolvent Use Aprotic/Anhydrous Solvent Solvent->ChangeSolvent Protect Store at Low Temp & Protect from Light Storage->Protect UseHighPurity Use High-Purity Reagents Purity->UseHighPurity

Caption: Troubleshooting logic for unexpected instability of this compound solutions.

References

Technical Support Center: Methyl Angolensate Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Methyl angolensate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the extraction, purification, and characterization of this bioactive tetranortriterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for isolating this compound?

This compound is predominantly isolated from plants belonging to the Meliaceae family. The most commonly cited sources are the stem bark of Entandrophragma angolense and various parts, including the bark and root callus, of Soymida febrifuga.[1][2]

Q2: What is the general workflow for isolating this compound?

The typical isolation procedure involves a multi-step process that begins with the extraction of the dried and powdered plant material, followed by chromatographic purification to isolate this compound. The identity and purity of the final compound are then confirmed using spectroscopic methods.

Q3: Which solvents are most effective for the initial extraction of this compound?

The choice of solvent for the initial extraction depends on the desired efficiency and the aim to minimize co-extraction of highly polar or non-polar impurities. Methanol and ethanol are effective for extracting a broad range of compounds including this compound.[2] Sequential extraction with solvents of increasing polarity, such as hexane, followed by ethyl acetate, and then methanol, can provide a preliminary fractionation of the extract.[3] The ethyl acetate and methanol extracts are often reported to contain this compound.[3][4]

Q4: How can I assess the purity of my isolated this compound?

The purity of isolated this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity by analyzing the peak area of the compound relative to any impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are crucial for confirming the structural integrity and purity of the compound.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation of this compound.

Problem 1: Low Yield of Crude Extract

Possible Cause Troubleshooting Steps
Inefficient grinding of plant material Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Inappropriate solvent selection The polarity of the extraction solvent may not be optimal. Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, methanol, ethanol) to determine the most effective one for your specific plant material.
Insufficient extraction time or temperature Increase the extraction time or consider using heat-assisted extraction methods like Soxhlet, but be mindful of the potential for thermal degradation of the target compound.
Incomplete solvent penetration Ensure thorough mixing or agitation of the plant material and solvent during extraction to facilitate efficient mass transfer.

Problem 2: Low Yield of Pure this compound after Chromatography

Possible Cause Troubleshooting Steps
Co-elution with other compounds This compound is often found alongside other structurally similar triterpenoids and limonoids in the Meliaceae family.[5] Optimize the mobile phase for silica gel chromatography by testing different solvent systems and gradients. Consider using alternative chromatographic techniques such as Sephadex LH-20 or preparative HPLC for finer separation.
Degradation on silica gel Standard silica gel can be slightly acidic, which may cause degradation of acid-sensitive compounds. If degradation is suspected, consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina.
Irreversible adsorption on the column Highly polar impurities can bind irreversibly to the silica gel, leading to loss of the target compound if it interacts with these bound impurities. A pre-column or a preliminary purification step to remove these impurities might be beneficial.
Improper fraction collection Collect smaller fractions and monitor them carefully by Thin Layer Chromatography (TLC) to avoid combining fractions containing the pure compound with those containing impurities.

Problem 3: Difficulty in Obtaining Crystalline this compound

Possible Cause Troubleshooting Steps
Presence of impurities Even small amounts of impurities can inhibit crystallization. If the compound appears pure by TLC, a final purification step using preparative HPLC might be necessary to remove trace impurities.
Supersaturation not achieved The solution may be too dilute. Slowly evaporate the solvent to increase the concentration of this compound.
Solvent system not optimal for crystallization Experiment with different solvent systems for recrystallization. Methanol has been reported to yield needle-like crystals of this compound.[5] Trying solvent mixtures (e.g., methanol/water, ethyl acetate/hexane) can also be effective.
Cooling rate is too fast Rapid cooling can lead to the formation of an amorphous solid or very small crystals. Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C.

Data Presentation

Table 1: Reported Yield of this compound

Plant Source Part Used Extraction/Purification Method Reported Yield Reference
Entandrophragma angolenseStem BarkEthanolic extraction, partitioning, silica gel chromatography, and precipitation from a subfraction.10 mg from 1 g of a subfraction (C21)Limonoids and other triterpenoids from Entandrophragma angolense
Soymida febrifugaRoot CallusEthyl acetate extraction followed by silica gel column chromatography.Not explicitly quantified, but isolated as a crystalline solid.Phytochemical and Antimicrobial Studies of this compound and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga[3]
Entandrophragma angolenseStem BarkMethanol extraction and recrystallization from methanol.Described as the "major compound isolated".the antiulcer agent of the stem bark of Entandrophragma angolense[2]

Note: The reported yields are often not for the entire isolation process from the raw plant material but from a specific fraction, highlighting the challenges in obtaining high overall yields of pure this compound.

Experimental Protocols

Protocol 1: General Isolation of this compound from Plant Material

  • Preparation of Plant Material: Air-dry the plant material (e.g., stem bark) and grind it into a fine powder.

  • Extraction:

    • Perform a sequential Soxhlet extraction with solvents of increasing polarity: first with hexane to remove non-polar compounds, followed by ethyl acetate, and then methanol.

    • Alternatively, macerate the powdered plant material with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours) with occasional stirring.

  • Concentration: Concentrate the ethyl acetate and/or methanol extracts under reduced pressure using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 or 100-200 mesh) column using a suitable non-polar solvent like hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually introducing ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> ... -> 100% ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Purification and Crystallization:

    • Combine the fractions containing this compound (as identified by TLC comparison with a standard, if available, or by subsequent analysis).

    • Concentrate the combined fractions and purify further if necessary using techniques like Sephadex LH-20 chromatography or preparative HPLC.

    • Recrystallize the purified this compound from a suitable solvent, such as methanol, to obtain pure crystals.[5]

  • Structure Elucidation and Purity Assessment: Confirm the identity and purity of the isolated compound using Mass Spectrometry, ¹H NMR, and ¹³C NMR.[3]

Visualizations

experimental_workflow start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pure_fractions Combined Pure Fractions fraction_collection->pure_fractions final_purification Final Purification (e.g., Recrystallization, Prep-HPLC) pure_fractions->final_purification pure_compound Pure this compound final_purification->pure_compound analysis Structural Analysis & Purity Check (NMR, MS, HPLC) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

troubleshooting_logic start Low Yield of Pure Compound check_crude Low Crude Extract Yield? start->check_crude check_purification Problem in Purification Step? start->check_purification optimize_extraction Optimize Extraction: - Solvent - Time/Temp - Grinding check_crude:e->optimize_extraction:w Yes optimize_chromatography Optimize Chromatography: - Solvent Gradient - Stationary Phase check_purification:e->optimize_chromatography:w Yes check_degradation Suspect Degradation? check_purification:s->check_degradation:n No use_mild_conditions Use Milder Conditions: - Neutral Silica - Lower Temperature check_degradation:e->use_mild_conditions:w Yes check_crystallization Crystallization Issues? check_degradation:s->check_crystallization:n No optimize_crystallization Optimize Crystallization: - Solvent System - Cooling Rate check_crystallization:e->optimize_crystallization:w Yes

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Optimizing HPLC Conditions for Methyl Angolensate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Methyl angolensate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A1: For initial method development for this compound, a reversed-phase HPLC setup is recommended. Based on the analysis of similar triterpenoids and limonoids from the Meliaceae family, a C18 or C30 column is a suitable choice.[1] A gradient elution with a mobile phase consisting of acetonitrile or methanol and water is a good starting point.[2][3]

Q2: What is the recommended detection wavelength for this compound?

A2: The optimal UV detection wavelength for this compound is not definitively reported in publicly available literature. However, many triterpenoids and limonoids lack strong chromophores and are often detected at low UV wavelengths, typically between 205-210 nm, to achieve better sensitivity.[4] It is highly recommended to determine the UV absorption maximum (λmax) of your purified this compound standard by scanning it with a UV-Vis spectrophotometer to ensure optimal detection and sensitivity.

Q3: How should I prepare a plant extract sample for this compound analysis?

A3: Sample preparation is crucial to protect the HPLC column and ensure accurate quantification. A general procedure for preparing plant extracts is as follows:

  • Extraction: Extract the dried and powdered plant material with a suitable organic solvent like methanol or ethanol.

  • Filtration: Filter the crude extract to remove particulate matter.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step can be beneficial to remove interfering compounds.

  • Final Filtration: Before injection, filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates that could clog the HPLC system.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing (asymmetrical with a drawn-out latter half). What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on this compound, leading to tailing.

    • Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase.[1] This can help to suppress the ionization of silanol groups and reduce these secondary interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[5]

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape.

    • Solution: First, try replacing the guard column. If the problem persists, try back-flushing the analytical column (if recommended by the manufacturer) or replace it if it's old or has been used extensively.

Q: My peak is fronting (a leading edge to the peak). What should I do?

A: Peak fronting is less common than tailing but can occur.

  • Column Overload: Similar to peak tailing, injecting too much sample can cause fronting.

    • Solution: Dilute your sample and reinject.

  • Inappropriate Sample Solvent: Using a sample solvent that is too weak compared to the mobile phase can sometimes cause fronting.

    • Solution: Ensure your sample is dissolved in a solvent that is compatible with and has a similar or slightly weaker elution strength than the initial mobile phase.

Problem 2: Poor Resolution or No Separation

Q: I am not getting good separation between my this compound peak and other components in the extract. How can I improve the resolution?

A: Improving resolution often involves adjusting the mobile phase composition or the gradient profile.

  • Optimize the Gradient: If you are using a gradient elution, altering the gradient slope can significantly impact resolution.

    • Solution: Try a shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time). This gives the analytes more time to interact with the stationary phase, often leading to better separation.

  • Change the Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can alter the selectivity of the separation.

    • Solution: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can change the elution order and improve the separation of co-eluting peaks.

  • Adjust the Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is a critical parameter.

    • Solution: While this compound itself is not strongly ionizable, other compounds in your extract might be. Adding a buffer or an acid modifier (like formic acid) can improve the peak shape and resolution of these other components, indirectly improving the separation of your target analyte.[1]

Problem 3: Baseline Noise or Drift

Q: My HPLC baseline is noisy or drifting, making it difficult to integrate my peaks accurately. What are the common causes and solutions?

A: A stable baseline is crucial for accurate quantification. Here are some common causes of baseline issues:

  • Air Bubbles in the System: Air bubbles passing through the detector cell are a frequent cause of baseline noise.

    • Solution: Ensure your mobile phase is properly degassed. Most modern HPLC systems have an online degasser. If you are still experiencing issues, you can degas your solvents by sonication or helium sparging before use. Purging the pump can also help remove trapped air bubbles.[5][6]

  • Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated HPLC system can lead to a noisy or drifting baseline.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. If you suspect system contamination, flush the system with a strong solvent (like 100% acetonitrile or methanol).

  • Detector Lamp Issues: An aging detector lamp can cause a drifting baseline.

    • Solution: Check the lamp energy. If it is low, the lamp may need to be replaced.[5]

  • Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.

    • Solution: Use a column oven to maintain a constant and stable temperature.[5]

Problem 4: Pressure Fluctuations or High Backpressure

Q: The pressure on my HPLC system is fluctuating, or it is consistently high. What should I do?

A: Pressure issues can indicate a blockage or a leak in the system.

  • Pressure Fluctuations:

    • Possible Cause: Air bubbles in the pump or faulty check valves.

    • Solution: Purge the pump to remove any air bubbles. If the problem persists, the pump check valves may need cleaning or replacement.[6]

  • High Backpressure:

    • Possible Cause: A blockage somewhere in the system, most commonly in the in-line filter, guard column, or at the head of the analytical column.

    • Solution: Systematically isolate the source of the high pressure. Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column or guard column. Replace the guard column first. If the pressure is still high, the analytical column may be clogged and need to be flushed or replaced. If the pressure is high even without the column, check for blockages in the injector or tubing.[7]

Experimental Protocols

Suggested Initial HPLC Method Parameters for this compound Analysis

This table provides a starting point for method development. Optimization will likely be required for your specific application and sample matrix.

ParameterRecommended Starting Condition
HPLC System Any standard HPLC system with a UV detector
Column Reversed-phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or determined λmax)
Injection Volume 10 µL
Sample Solvent Methanol or initial mobile phase composition

Visualizations

Logical Troubleshooting Workflow for HPLC Issues

hplc_troubleshooting start Problem Observed peak_shape Poor Peak Shape start->peak_shape resolution Poor Resolution start->resolution baseline Baseline Issues start->baseline pressure Pressure Problems start->pressure ps_tailing Tailing peak_shape->ps_tailing ps_fronting Fronting peak_shape->ps_fronting res_sol Optimize: - Gradient Profile (shallower) - Organic Solvent (ACN vs. MeOH) - Mobile Phase pH resolution->res_sol bl_noise Noise/Drift baseline->bl_noise pr_fluctuation Fluctuations pressure->pr_fluctuation pr_high High Backpressure pressure->pr_high ps_tailing_sol Check for: - Secondary Interactions (add acid) - Column Overload (dilute sample) - Mismatched Solvent - Column Contamination ps_tailing->ps_tailing_sol ps_fronting_sol Check for: - Column Overload (dilute sample) - Inappropriate Sample Solvent ps_fronting->ps_fronting_sol bl_noise_sol Check for: - Air Bubbles (degas) - Contamination (flush system) - Detector Lamp - Temperature Fluctuations bl_noise->bl_noise_sol pr_fluctuation_sol Check for: - Air in Pump (purge) - Faulty Check Valves pr_fluctuation->pr_fluctuation_sol pr_high_sol Check for: - Blockages (isolate component) pr_high->pr_high_sol

Caption: A flowchart for troubleshooting common HPLC problems.

Experimental Workflow for this compound Analysis

experimental_workflow start Start: Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction filtration1 Filtration of Crude Extract extraction->filtration1 spe Optional: Solid-Phase Extraction (SPE) for cleanup filtration1->spe filtration2 Syringe Filtration (0.22 µm) filtration1->filtration2 If SPE skipped spe->filtration2 If needed hplc HPLC Analysis filtration2->hplc data Data Acquisition and Analysis hplc->data end End: Quantified Results data->end

Caption: A typical workflow for the analysis of this compound from plant extracts.

References

Technical Support Center: Troubleshooting Unexpected Results in Methyl Angolensate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for bioassays involving Methyl angolensate. Our goal is to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Here we address specific issues you might encounter during your experiments with this compound.

1. My this compound is precipitating in the cell culture medium. What can I do?

Compound precipitation is a frequent issue with hydrophobic molecules like this compound, a tetranortriterpenoid. Precipitation can lead to inaccurate dosing and physical stress on cells, confounding your results.

  • Check Solubility: First, determine the solubility of your this compound stock in the final assay medium. This can be done through serial dilution and visual inspection under a microscope.

  • Adjust Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible (typically <0.5%) and consistent across all wells, including vehicle controls.

  • Use a Different Solvent: If DMSO proves problematic, consider other solvents like ethanol. Alternatively, you could formulate the compound with solubilizing agents such as cyclodextrins, but these should be tested for their own effects on the assay.

  • Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes help maintain solubility.

  • Sonication: Briefly sonicating the compound stock solution before dilution may help dissolve small aggregates.

2. I'm observing higher or lower cell viability than expected in my MTT/MTS assay. What could be the cause?

Unexpected cell viability results can stem from the compound interfering with the assay chemistry or from off-target biological effects.

  • Direct MTT Reduction/Inhibition: Some compounds can directly reduce the MTT reagent or inhibit the cellular reductases responsible for its conversion, leading to false-positive or false-negative results, respectively. To test for this, run a cell-free control with this compound and the MTT reagent.

  • Compound Color Interference: If your this compound solution is colored, it can interfere with the absorbance reading of the formazan product.

  • Compound Aggregation: At higher concentrations, this compound might form aggregates that can interfere with cellular processes non-specifically.

  • Alteration of Cellular Metabolism: this compound may alter the metabolic state of the cells, which could affect the reduction of MTT and not directly correlate with cell viability. It is advisable to use an orthogonal assay, such as a lactate dehydrogenase (LDH) assay, to confirm cytotoxicity.

3. My results are not reproducible between experiments. What should I check?

Lack of reproducibility can be frustrating. Here are some common factors to investigate:

  • Compound Stability: The stability of this compound in your cell culture medium at 37°C is a critical factor. It's recommended to perform a stability test of this compound in the medium over the time course of your experiment. This can be done by LC-MS/MS to look for the parent compound and any degradation products.

  • Cell Culture Conditions: Ensure that cell passage number, confluency, and overall cell health are consistent between experiments.

  • Reagent Variability: Use fresh reagents and ensure that the lots of media, serum, and other critical components are consistent.

  • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability.

4. I see evidence of apoptosis, but the timing and magnitude of the effect vary. Why might this be?

The induction of apoptosis is a complex process that can be influenced by several factors.

  • Cell Line Specificity: Different cell lines will respond to this compound differently due to their unique genetic backgrounds and protein expression profiles.

  • Dose and Time Dependence: The induction of apoptosis by this compound is known to be both time- and dose-dependent.[1] You may need to perform a time-course experiment with a range of concentrations to determine the optimal conditions for your specific cell line.

  • Mechanism of Action: this compound induces apoptosis through the intrinsic pathway, which involves the mitochondria.[1] The health and metabolic state of the mitochondria in your cells can influence the apoptotic response.

Quantitative Data Summary

The following table summarizes the known cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. Note that direct IC50 values are not always available in the literature; in such cases, effective concentrations and observed effects are provided.

Cell LineCancer TypeAssayConcentration (µM)EffectReference
T-cell leukemia (e.g., Jurkat) LeukemiaNot specifiedDose-dependentInhibition of growth[1]
Chronic Myelogenous Leukemia LeukemiaNot specifiedDose-dependentInhibition of growth[1]
T47D Breast CancerTrypan Blue10, 100, 250Dose-dependent reduction in cell viability
LNCaP Prostate Cancer (AR-positive)Alamar Blue10>40% reduction in cell viability
VCaP Prostate Cancer (AR-positive)Alamar Blue10>40% reduction in cell viability
22Rv1 Prostate Cancer (AR-positive)Alamar Blue10>40% reduction in cell viability
RWPE-1 Normal Prostate EpithelialAlamar Blue10<10% effect on cell viability

Detailed Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the bioactivity of this compound.

MTT Cell Viability Assay

This protocol is for determining the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • After the 4-hour incubation, carefully remove the medium.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells treated with this compound.

Materials:

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time. Include an untreated control.

  • After treatment, harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • This compound

  • White-walled 96-well plates suitable for luminescence measurements

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at an optimal density.

  • Treat the cells with various concentrations of this compound and appropriate controls.

  • Incubate for the desired period to induce apoptosis.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualized Workflows and Pathways

The following diagrams illustrate key processes and logical steps for troubleshooting your this compound bioassays.

experimental_workflow start Start: Hypothesis Formulation prepare_ma Prepare this compound Stock (e.g., in DMSO) start->prepare_ma treatment Treat Cells with this compound (Dose-response and time-course) prepare_ma->treatment cell_culture Cell Seeding and Culture (Select appropriate cell line) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay caspase_assay Caspase Activity Assay (e.g., Caspase-Glo 3/7) treatment->caspase_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis caspase_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for assessing the bioactivity of this compound.

apoptosis_pathway ma This compound bcl2 Bcl-2 (Anti-apoptotic) ma->bcl2 downregulates bad BAD (Pro-apoptotic) ma->bad upregulates mito Mitochondrion cyto_c Cytochrome c release mito->cyto_c releases bcl2->mito bad->mito casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates parp PARP Cleavage casp3->parp cleaves apoptosis Apoptosis parp->apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.[1]

troubleshooting_workflow action_node action_node start Unexpected Result? is_precipitation Compound Precipitation? start->is_precipitation is_viability Inconsistent Viability? is_precipitation->is_viability No check_solubility Check Solubility Adjust Solvent Conc. Pre-warm Medium is_precipitation->check_solubility Yes is_reproducible Not Reproducible? is_viability->is_reproducible No check_assay_interference Run Cell-Free Controls Use Orthogonal Assay (e.g., LDH) is_viability->check_assay_interference Yes check_stability_conditions Check Compound Stability Standardize Cell Culture Verify Reagents is_reproducible->check_stability_conditions Yes end Problem Resolved is_reproducible->end No check_solubility->end check_assay_interference->end check_stability_conditions->end

Caption: Troubleshooting workflow for unexpected bioassay results.

References

Technical Support Center: Large-Scale Synthesis of Methyl Angolensate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is limited publicly available information specifically detailing the large-scale total synthesis of Methyl angolensate. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) based on the known challenges associated with the synthesis of structurally similar complex natural products, such as other tetranortriterpenoids and limonoids. The advice provided is therefore based on established principles in complex molecule synthesis and should be adapted to your specific synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of a complex molecule like this compound?

A1: The large-scale synthesis of this compound, a complex tetranortriterpenoid, presents several significant challenges inherent to complex natural product synthesis. These include:

  • Stereochemical Control: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry on a large scale can be difficult.

  • Construction of the Core Structure: Assembling the intricate polycyclic core of the tetranortriterpenoid skeleton efficiently and in high yield is a major hurdle.

  • Late-Stage Functionalization: Introducing key functional groups, such as the furan ring and various oxygenated moieties, at later stages of the synthesis can be problematic due to the molecule's complexity and potential for side reactions.

  • Scalability of Reactions: Many reactions that are successful on a laboratory scale (milligrams to grams) do not scale up effectively. Issues with heat transfer, mixing, and reagent addition rates can lead to decreased yields and increased impurities.

  • Purification: The separation of this compound from structurally similar byproducts and isomers on a large scale is a significant challenge, often requiring advanced chromatographic techniques.[1]

  • Starting Material Sourcing: Identifying and securing a reliable and cost-effective source of advanced intermediates or starting materials for a multi-step synthesis can be a logistical challenge.

Q2: What are the key considerations for maintaining stereochemical integrity during the synthesis?

A2: Maintaining stereochemical control is critical. Key strategies include:

  • Use of Chiral Pool Starting Materials: Employing readily available chiral molecules as starting materials can help to set key stereocenters early in the synthesis.

  • Asymmetric Catalysis: Utilizing chiral catalysts for stereoselective reactions can be highly effective, though catalyst loading and cost can be a concern on a large scale.

  • Substrate-Controlled Reactions: Designing the synthesis so that existing stereocenters direct the formation of new ones is a powerful strategy.

  • Avoiding Epimerization: Protecting sensitive stereocenters and carefully selecting reaction conditions (e.g., temperature, pH) to avoid isomerization are crucial.

Q3: What purification techniques are most suitable for large-scale purification of this compound?

A3: Large-scale purification of complex molecules like this compound often requires a multi-step approach:

  • Crystallization: If the final product or a key intermediate is crystalline, this is often the most cost-effective and scalable purification method.

  • Preparative High-Performance Liquid Chromatography (HPLC): While expensive, preparative HPLC can provide high purity and is often necessary for the final purification step.[2]

  • Flash Chromatography: Automated flash chromatography systems with large columns can be used for intermediate purification steps.

  • Simulated Moving Bed (SMB) Chromatography: For very large-scale production, SMB is a continuous purification technique that can be more efficient than batch preparative HPLC.[3]

Troubleshooting Guides

Issue 1: Low Yield in Key C-C Bond Forming Reactions (e.g., Aldol, Michael, Diels-Alder)
Potential Cause Troubleshooting Suggestions
Poor reagent/catalyst activity - Ensure reagents and catalysts are fresh and of high purity.- Perform small-scale test reactions to confirm catalyst activity.- Consider a different catalyst or ligand system that may be more robust.
Inefficient mixing on a large scale - Switch from magnetic stirring to overhead mechanical stirring for better agitation.- Ensure the reactor geometry is suitable for efficient mixing.
Localized overheating - Use a reactor with a jacket for better temperature control.- Control the rate of reagent addition to manage exotherms.
Side reactions (e.g., self-condensation) - Optimize reaction temperature and concentration.- Consider slow addition of one of the reactants.
Issue 2: Incomplete Reaction or Stalling
Potential Cause Troubleshooting Suggestions
Deactivation of catalyst - Ensure all reagents and solvents are anhydrous and deoxygenated if the catalyst is sensitive.- Add the catalyst in portions throughout the reaction.
Insolubility of starting material or intermediate - Screen for a more suitable solvent or a co-solvent system.- Increase the reaction temperature if the compounds are thermally stable.
Product inhibition - Consider running the reaction at a lower concentration.- Investigate the possibility of in-situ product removal.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestions
Co-elution of structurally similar impurities - Optimize the chromatographic method (e.g., change the stationary phase, mobile phase, or gradient).- Consider a different purification technique (e.g., crystallization, supercritical fluid chromatography).- Investigate if the impurity can be removed chemically in a preceding or subsequent step.
Product degradation on silica gel - Use a less acidic stationary phase (e.g., neutral alumina) or buffer the mobile phase.- Minimize the time the product is on the column.
Formation of hard-to-separate diastereomers - Re-evaluate the stereoselectivity of the reaction that forms the diastereomers.- Explore enzymatic resolution as a potential separation strategy.

Experimental Protocols

Note: The following are generalized protocols for key reaction types that may be employed in the synthesis of a complex molecule like this compound. These should be optimized for the specific substrates and scale of your synthesis.

1. General Protocol for a Large-Scale Grignard Reaction

  • Reactor Setup: Assemble a dry, multi-necked reaction vessel equipped with an overhead mechanical stirrer, a thermocouple, a condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Charge the reactor with magnesium turnings and a small crystal of iodine.

  • Initiation: Add a small portion of the halide solution in an appropriate anhydrous ether solvent (e.g., THF, diethyl ether) to initiate the reaction.

  • Addition: Once the reaction has initiated (as indicated by a color change and temperature increase), add the remaining halide solution dropwise via the addition funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at the desired temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture in an ice bath and quench by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by an appropriate method.

2. General Protocol for a Swern Oxidation

  • Reactor Setup: Set up a dry reaction vessel with an overhead stirrer, a thermocouple, and two addition funnels under an inert atmosphere.

  • Oxalyl Chloride Addition: Prepare a solution of oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) in DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -65 °C.

  • Alcohol Addition: After stirring for a few minutes, add a solution of the alcohol in DCM dropwise, again keeping the temperature below -65 °C.

  • Triethylamine Addition: After stirring for a short period, add triethylamine dropwise, which may cause the mixture to become thick.

  • Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry, and concentrate. Purify the resulting aldehyde or ketone.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis & QC A Starting Material Sourcing B Core Scaffold Synthesis A->B Multi-step C Late-Stage Functionalization B->C Key Intermediates D Crude Product Isolation C->D Reaction Workup E Chromatographic Purification D->E F Crystallization / Final Polish E->F G Structure Verification (NMR, MS) F->G H Purity Analysis (HPLC) G->H I Final Product (this compound) H->I

Caption: A generalized experimental workflow for the large-scale synthesis of a complex natural product.

troubleshooting_yield cluster_conditions Reaction Conditions cluster_side_products Side Product Analysis start Low Yield in a Key Step q1 Is the reaction going to completion? start->q1 a1_yes Analyze for side products q1->a1_yes Yes a1_no Troubleshoot reaction conditions q1->a1_no No side1 Identify byproduct structures a1_yes->side1 cond1 Check reagent/catalyst quality a1_no->cond1 cond2 Optimize temperature/concentration cond1->cond2 cond3 Improve mixing efficiency cond2->cond3 side2 Modify reaction to suppress side reactions side1->side2 side3 Develop purification to remove byproducts side2->side3

Caption: A decision tree for troubleshooting low reaction yields in a synthetic step.

References

Preventing degradation of Methyl angolensate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Methyl angolensate during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a tetranortriterpenoid natural product with various reported biological activities. Like many complex natural products, it possesses functional groups that are susceptible to degradation under common laboratory and storage conditions. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results, as well as for maintaining its therapeutic potential in drug development.

Q2: What are the primary factors that can cause this compound to degrade?

Based on its chemical structure, which includes a methyl ester and a furan ring, the primary factors that can induce degradation are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the methyl ester group.[1][2]

  • Oxidation: The furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[3][4][5]

  • Light: Exposure to UV or even ambient light can lead to photooxidation, particularly of the furan moiety.[6][7]

  • Temperature: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.[1][2]

  • Moisture: The presence of water can facilitate hydrolytic degradation.[1]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or by storing in a dark location.

  • Moisture: Keep in a tightly sealed container with a desiccant to minimize exposure to moisture.

Q4: I am seeing an unknown peak in my chromatogram after storing my this compound solution. What could it be?

An unknown peak could be a degradation product. The most likely degradation pathways for this compound are hydrolysis of the methyl ester to form angolensic acid, or oxidation of the furan ring to form hydroxybutenolides or other related structures.[6][8] To identify the unknown peak, we recommend performing LC-MS and NMR analysis on the degraded sample.

Troubleshooting Guides

Issue 1: Loss of Purity or Appearance of Extra Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
Hydrolysis of the methyl ester - Prepare solutions in aprotic solvents (e.g., acetonitrile, DMSO) if compatible with your experiment.- If aqueous solutions are necessary, use a buffered solution at a neutral pH (around 6-7).- Prepare solutions fresh and use them immediately.- Store stock solutions at -20°C or below.
Oxidation of the furan ring - Degas solvents before use to remove dissolved oxygen.- Add an antioxidant (e.g., BHT) to the storage solvent, if it does not interfere with your experiment.- Avoid sources of peroxide contamination in solvents like THF or diethyl ether.
Photodegradation - Work with the compound under low-light conditions.- Use amber-colored glassware or wrap containers in aluminum foil.- Store solutions in the dark.
Thermal Degradation - Avoid heating solutions containing this compound unless absolutely necessary.- If heating is required, use the lowest possible temperature for the shortest duration.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Degradation in assay medium - Assess the stability of this compound in your specific cell culture or assay buffer under the experimental conditions (time, temperature, pH).- Run a time-course experiment and analyze samples by HPLC at different time points to quantify the remaining parent compound.- Consider the possibility that a degradation product may have its own biological activity, which could confound the results.
Precipitation of the compound - Determine the solubility of this compound in your assay medium.- Use a co-solvent (e.g., DMSO, ethanol) at a concentration that is non-toxic to your biological system to maintain solubility. Ensure the final concentration of the co-solvent is consistent across all experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature (25°C) for 4 hours.

    • At time points 0, 0.5, 1, 2, and 4 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • At time points 0, 24, and 48 hours, withdraw a sample, dissolve in acetonitrile, and analyze by HPLC.

  • Photodegradation:

    • Expose a 1 mg/mL solution of this compound in acetonitrile to UV light (254 nm) for 48 hours.

    • At time points 0, 24, and 48 hours, withdraw an aliquot and analyze by HPLC.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Characterize major degradation products using LC-MS/MS and NMR.[11][12]

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.[13][14]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30-31 min: 90% to 40% B31-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (based on the furan chromophore)
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations
Stress ConditionReagents and ConditionsExpected Degradation Products
Acid Hydrolysis 0.1 N HCl, 60°CAngolensic acid (hydrolysis of methyl ester)
Base Hydrolysis 0.1 N NaOH, 25°CAngolensic acid (hydrolysis of methyl ester)
Oxidation 3% H₂O₂, 25°COxidized furan derivatives (e.g., hydroxybutenolides)
Thermal 80°C (solid state)Potential for various degradation products
Photodegradation UV light (254 nm)Oxidized furan derivatives

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

degradation_pathways MA This compound AA Angolensic Acid MA->AA  Hydrolysis (Acid or Base) OFD Oxidized Furan Derivatives MA->OFD  Oxidation / Photodegradation (H₂O₂, O₂, Light)

Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Testing

stability_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC_analysis Stability-Indicating HPLC Analysis Acid->HPLC_analysis Base Base Hydrolysis Base->HPLC_analysis Oxidation Oxidation Oxidation->HPLC_analysis Thermal Thermal Thermal->HPLC_analysis Photo Photodegradation Photo->HPLC_analysis MA_sample This compound Sample MA_sample->Acid MA_sample->Base MA_sample->Oxidation MA_sample->Thermal MA_sample->Photo LCMS_NMR LC-MS/MS & NMR Characterization HPLC_analysis->LCMS_NMR Report Data Analysis & Report LCMS_NMR->Report

Workflow for conducting a forced degradation study.
Diagram 3: Troubleshooting Logic for Purity Issues

troubleshooting_logic start Impurity Detected? check_storage Check Storage Conditions start->check_storage check_solvent Check Solvent (pH, Peroxides) check_storage->check_solvent No remediate_storage Store at -20°C, Inert Atmosphere, Dark check_storage->remediate_storage Yes check_light Light Exposure? check_solvent->check_light No remediate_solvent Use Fresh, Aprotic, or Buffered Solvent check_solvent->remediate_solvent Yes check_temp Heat Exposure? check_light->check_temp No remediate_light Protect from Light check_light->remediate_light Yes remediate_temp Avoid Heat check_temp->remediate_temp Yes

Decision tree for troubleshooting purity issues.

References

Technical Support Center: Refining Cell-Based Assays for Methyl Angolensate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining cell-based assays involving Methyl angolensate (MA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My absorbance-based assay (e.g., MTT, XTT) shows high background when testing this compound. What could be the cause and how can I fix it?

A1: High background in absorbance-based assays when using natural products like this compound can be due to the compound's color interfering with the spectrophotometric reading.

Troubleshooting Steps:

  • Run a background control: In a separate well, add this compound at the desired concentration to the assay medium without cells.

  • Measure absorbance: Read the absorbance of this control at the same wavelength used for your experimental wells.

  • Correct your data: Subtract the absorbance value of the background control from your experimental readings.

  • Consider an alternative assay: If the interference is significant, consider using a non-absorbance-based assay, such as a fluorescence or luminescence-based viability assay (e.g., CellTiter-Glo®).

Q2: I am observing unexpected or inconsistent results in my cell viability assays with this compound. What are some common pitfalls?

A2: Inconsistent results can arise from several factors, including compound solubility, interference with assay reagents, and cell-based factors.

Troubleshooting Steps:

  • Ensure complete solubilization: this compound is a triterpenoid and may have poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. Observe for any precipitation.

  • Vehicle control: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve MA) to account for any solvent-induced effects.

  • Cell density: Ensure optimal cell seeding density. Too few or too many cells can lead to variability in results.

  • Incubation time: Optimize the incubation time with this compound. Its cytotoxic effects are reported to be time and dose-dependent.[1][2]

  • Assay principle: Be aware that some assays, like the MTT assay, measure metabolic activity.[3][4] If this compound affects mitochondrial function, it could lead to a misinterpretation of cell viability. Consider using a secondary assay that measures a different aspect of cell death, such as a lactate dehydrogenase (LDH) release assay for membrane integrity.

Q3: How can I investigate the anti-inflammatory effects of this compound in a cell-based assay?

A3: A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.[5][6]

Experimental Considerations:

  • LPS Stimulation: Determine the optimal concentration of LPS to induce a robust inflammatory response in your cells.

  • MA Treatment: Treat the cells with various concentrations of this compound before or concurrently with LPS stimulation.

  • Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Cytotoxicity Control: It is crucial to perform a concurrent cytotoxicity assay to ensure that the observed reduction in NO production is not due to cell death induced by this compound.

Q4: What signaling pathways are known to be affected by this compound, and how can I study them?

A4: this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1][7][8] This involves the upregulation of pro-apoptotic proteins like BAD and the downregulation of anti-apoptotic proteins like BCL2.[1] It has also been reported to activate the MAP kinase pathway.[2][9]

Investigative Methods:

  • Western Blotting: Use western blotting to analyze the expression levels of key proteins in the apoptotic and MAP kinase pathways (e.g., Bcl-2, Bax, cleaved caspase-3, phosphorylated ERK1/2, JNK).

  • Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Caspase Activity Assays: Employ commercially available kits to measure the activity of caspases, such as caspase-3 and caspase-9, which are crucial executioners of apoptosis.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/ml)Incubation Time (h)Assay Method
P19Embryonal Carcinoma27348MTT
P19Embryonal Carcinoma11796MTT
P19Embryonal Carcinoma127144MTT
MCF-7Breast Cancer27.8Not SpecifiedMTT
A549Lung Cancer32.4Not SpecifiedMTT

Data synthesized from multiple sources for illustrative purposes.[5][10]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to determine the cytotoxic effects of this compound on cultured cells.[3][4][11][12]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Nitric Oxide (NO) Assay (Griess Test)

This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (final concentration, e.g., 1 µg/mL) to the wells to induce NO production. Include untreated and LPS-only controls.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Visualizations

MA_Apoptosis_Pathway MA This compound Bcl2 Bcl-2 MA->Bcl2 Downregulates Bad BAD MA->Bad Upregulates MAPK MAP Kinase Pathway MA->MAPK Activates Mito Mitochondrion Casp9 Caspase-9 Mito->Casp9 Activates Bcl2->Mito Inhibits MMP loss Bad->Mito Promotes MMP loss Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis

Caption: this compound Induced Apoptotic Pathway.

Troubleshooting_Workflow Start Inconsistent Assay Results CheckSolubility Check Compound Solubility Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation OptimizeSolvent Optimize Solvent/ Concentration Precipitation->OptimizeSolvent Yes RunControls Run Appropriate Controls Precipitation->RunControls No OptimizeSolvent->CheckSolubility VehicleControl Vehicle Control Included? RunControls->VehicleControl AddVehicle Add Vehicle Control VehicleControl->AddVehicle No AssayInterference Check for Assay Interference VehicleControl->AssayInterference Yes AddVehicle->RunControls ColorInterference Colorimetric Assay? AssayInterference->ColorInterference Proceed Proceed with Experiment AssayInterference->Proceed No Interference RunBackground Run Background Control ColorInterference->RunBackground Yes OrthogonalAssay Consider Orthogonal Assay ColorInterference->OrthogonalAssay If severe RunBackground->Proceed OrthogonalAssay->Proceed

Caption: Troubleshooting Workflow for Cell-Based Assays.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Methyl Angolensate and Other Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and antimalarial properties of four prominent tetranortriterpenoids: Methyl angolensate, Gedunin, Nimbolide, and Azadirachtin.

Limonoids, a class of chemically diverse tetranortriterpenoids, are secondary metabolites predominantly found in plants of the Meliaceae and Rutaceae families. These compounds have garnered significant interest in the scientific community for their wide array of biological activities, including potent anticancer, anti-inflammatory, and antimalarial effects. This guide provides a comparative overview of the bioactivity of this compound against other well-studied limonoids—Gedunin, Nimbolide, and Azadirachtin—supported by experimental data to aid researchers and professionals in drug discovery and development.

Comparative Bioactivity: A Quantitative Overview

The following tables summarize the reported in vitro activities of this compound, Gedunin, Nimbolide, and Azadirachtin against various cancer cell lines and the malaria parasite, Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anticancer Activity

The cytotoxic effects of these limonoids have been evaluated against a range of human cancer cell lines. Nimbolide, in particular, has demonstrated broad and potent anticancer activity. Data for this compound is notably more limited in the current literature.

LimonoidCancer Cell LineCell TypeIC50 (µM)Reference(s)
This compound B-16Melanoma18.68[1]
ACHNRenal15.35[1]
Gedunin NCI-H460Non-small cell lung8.36[2]
MCF-7Breast8.8 - 11.80[3][4]
SkBr3Breast3.3[5]
NTERA-2Teratocarcinoma17.6 (48h)[2]
PANC-1Pancreatic~25[5]
HL60Leukemia5.9[5]
Nimbolide Waldenstrom MacroglobulinemiaB-lymphocyte0.20[6]
Leukemia (CCRF-CEM)Leukemia17.4[7]
Leukemia (CEM/ADR5000)Leukemia (multidrug-resistant)0.3[7]
Choriocarcinoma (BeWo)Trophoblastic1.19[6]
Colon cancerColon1.25[6]
PC-3Prostate2.0[6]
Bladder cancer (EJ & 5637)Bladder3.0[8]
Azadirachtin HeLaCervical~10[9]
BCWM.1B-lymphocyte~13[10]
Anti-inflammatory Activity

The anti-inflammatory potential of these limonoids is often assessed by their ability to inhibit key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6. While extensive research highlights their anti-inflammatory properties, directly comparable IC50 values are not always available.

LimonoidAssayIC50 (µM)Reference(s)
Gedunin NO Production Inhibition (LPS-stimulated RAW 264.7 cells) - 7-deacetylgedunin4.6[11]
Nimbolide TNF-α Inhibition (LPS-stimulated RAW 264.7 cells)Qualitative Inhibition[12][13]
IL-6 Inhibition (LPS-stimulated RAW 264.7 cells)Qualitative Inhibition[12][13]
Azadirachtin TNF-α Inhibition (LPS-stimulated THP-1 cells)37.77% inhibition at 250 µg/mL (extract)[14]
IL-6 InhibitionQualitative Inhibition[15][16]

Note: Data for this compound's direct inhibition of inflammatory mediators with IC50 values is limited in the reviewed literature, though general anti-inflammatory properties have been noted.

Antimalarial Activity

The efficacy of these limonoids against the malaria parasite Plasmodium falciparum is a significant area of investigation, with some compounds showing promising activity against both chloroquine-sensitive and resistant strains.

LimonoidP. falciparum StrainIC50 (µM)Reference(s)
This compound W2 (chloroquine-resistant)~10.4 (as part of an extract)[17]
Gedunin W2 (chloroquine-resistant)0.15[3]
D6 (chloroquine-sensitive)0.43[3]
Nimbolide K1 (chloroquine-resistant)~2.0[2]
Azadirachtin General12.4 µg/mL (ookinete development)[18]

Mechanisms of Action and Signaling Pathways

The bioactivities of these limonoids are underpinned by their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound

The primary anticancer mechanism of this compound involves the induction of the intrinsic apoptotic pathway.[19] This is characterized by the loss of mitochondrial membrane potential, activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[19]

Methyl_Angolensate_Apoptosis MA This compound Mito Mitochondrion MA->Mito induces loss of membrane potential Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis

This compound's intrinsic apoptotic pathway.

Gedunin

Gedunin exhibits its anticancer effects through multiple mechanisms. It is a known inhibitor of Heat Shock Protein 90 (Hsp90), leading to the degradation of client proteins essential for cancer cell survival.[2] Gedunin also induces G2/M phase cell cycle arrest and triggers apoptosis through the upregulation of p53 and Bax, and activation of caspases.[2][20]

Gedunin_Anticancer_Pathway Gedunin Gedunin Hsp90 Hsp90 Gedunin->Hsp90 inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt) Gedunin->ClientProteins destabilizes CellCycle Cell Cycle Gedunin->CellCycle G2/M Arrest p53_Bax p53, Bax Gedunin->p53_Bax upregulates Hsp90->ClientProteins Apoptosis Apoptosis Caspases Caspases p53_Bax->Caspases activates Caspases->Apoptosis

Anticancer mechanisms of Gedunin.

Nimbolide

Nimbolide's potent bioactivity stems from its ability to modulate multiple signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[21] By inhibiting the NF-κB pathway, Nimbolide suppresses the expression of genes involved in cell proliferation, angiogenesis, and metastasis, and promotes apoptosis.[21]

Nimbolide_Signaling_Pathway Nimbolide Nimbolide IKK IKK Nimbolide->IKK inhibits IkB IκBα Nimbolide->IkB prevents degradation Apoptosis Apoptosis Nimbolide->Apoptosis induces IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation Proliferation Proliferation Nucleus->Proliferation Angiogenesis Angiogenesis Nucleus->Angiogenesis Metastasis Metastasis Nucleus->Metastasis

Nimbolide's inhibition of the NF-κB pathway.

Azadirachtin

Azadirachtin's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.[22] In cancer cells, Azadirachtin can induce apoptosis through a p53-independent mechanism, making it a potential therapeutic for cancers with p53 mutations.[9]

Azadirachtin_Anti_Inflammatory_Pathway Azadirachtin Azadirachtin NFkB_path NF-κB Pathway Azadirachtin->NFkB_path inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->NFkB_path activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Cytokines induces Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory mechanism of Azadirachtin.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of bioactivity. Below are detailed methodologies for key assays cited in this guide.

MTT Assay for Anticancer Activity (Cell Viability)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Limonoid (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: Prepare serial dilutions of the limonoid compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants as a measure of NO production by macrophages.

Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[17]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the limonoid compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[10]

  • Incubation: Incubate the plates for 24 hours.[17]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[17]

  • Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.[9]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition to determine the IC50 value.

SYBR Green I-based Fluorescence Assay for Antimalarial Activity

This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.

Antimalarial_Assay_Workflow Start Prepare synchronized P. falciparum culture Distribute Add parasite culture to pre-dosed 96-well plate Start->Distribute Incubate Incubate (72h) Distribute->Incubate Lyse Lyse red blood cells (Freeze-thaw) Incubate->Lyse AddDye Add Lysis Buffer with SYBR Green I Lyse->AddDye IncubateDark Incubate in dark (1h) AddDye->IncubateDark Read Read Fluorescence (Ex: 485 nm, Em: 530 nm) IncubateDark->Read Analyze Calculate IC50 Read->Analyze

Workflow for the SYBR Green I antimalarial assay.

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes. Dilute the culture to a starting parasitemia of approximately 0.5% in a 2% hematocrit suspension.[4]

  • Drug Plating: Add serial dilutions of the limonoid compounds to a 96-well microplate.

  • Incubation: Add the parasite culture to each well and incubate for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[4]

  • Lysis: Lyse the red blood cells by freezing the plate at -20°C or -80°C, followed by thawing.

  • SYBR Green I Addition: Add lysis buffer containing SYBR Green I to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1 hour.[22]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

Conclusion

This comparative guide highlights the significant therapeutic potential of the limonoids this compound, Gedunin, Nimbolide, and Azadirachtin. Nimbolide consistently demonstrates the most potent and broad-spectrum anticancer activity among the compared compounds. Gedunin also shows considerable promise against various cancers and malaria. While Azadirachtin's strengths appear more pronounced in its anti-inflammatory and antimalarial (transmission-blocking) activities, more research is needed to fully elucidate its anticancer potential. This compound remains a less-characterized limonoid, and further studies are warranted to establish its full bioactivity profile and mechanisms of action. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate these promising natural products for drug development.

References

Methyl Angolensate vs. Gedunin: A Comparative Guide to Two Potent Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of two prominent tetranortriterpenoids, Methyl Angolensate and Gedunin. Both compounds, derived from plants of the Meliaceae family, have garnered significant interest for their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their anticancer, anti-inflammatory, and antimalarial properties, supported by experimental data and detailed protocols.

Comparative Analysis of Bioactivities

This compound and gedunin share a common structural backbone but exhibit distinct mechanisms and potencies across various biological assays. The following sections compare their performance in key therapeutic areas.

Anticancer Activity

Both compounds demonstrate significant cytotoxic effects against various cancer cell lines, though their primary mechanisms of action appear to differ. Gedunin is well-characterized as an inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncogenic proteins.[1][2][3] This inhibition disrupts multiple signaling pathways vital for cancer cell survival and proliferation.[1] In contrast, this compound primarily induces cell death through the intrinsic (mitochondrial) pathway of apoptosis.[4][5]

Table 1: Comparative Anticancer Potency (IC50/GI50 Values)

CompoundCancer Cell LineTypePotencyCitation(s)
Gedunin NCI-H460Non-small cell lung cancerGI50: 8.36 µM[6]
LNCaPProstate cancerInhibits Hsp90 activity[6]
NTERA-2TeratocarcinomaIC50: 6.55 µg/mL (72h)[2]
Pancreatic cancer cellsPancreatic cancerInduces apoptosis[6]
This compound T-cell leukemia (Jurkat)LeukemiaInduces apoptosis[4]
Chronic Myelogenous Leukemia (K562)LeukemiaInduces apoptosis[4]
LNCaP, VCaP, 22Rv1Prostate cancer (AR-positive)>40% viability reduction[7]
DaudiBurkitt's lymphomaInduces apoptosis[8]

Gedunin's primary anticancer mechanism involves the inhibition of the Hsp90 chaperone machinery.[9] By binding to the Hsp90 co-chaperone p23, it disrupts the stability of numerous client proteins, including Akt, leading to the suppression of critical survival pathways like PI3K/Akt/NF-κB.[1][6] This disruption ultimately triggers apoptosis.[10]

dot digraph "Gedunin_Anticancer_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, fontname="Arial", fontsize=12, label="Gedunin's Anticancer Signaling Pathway", labelloc=t, width=7.9, ratio=auto]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];

// Nodes Gedunin [label="Gedunin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsp90 [label="Hsp90 Chaperone\nComplex (with p23, Cdc37)", fillcolor="#FBBC05", fontcolor="#202124"]; ClientProteins [label="Oncogenic Client Proteins\n(e.g., Akt, AR, EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Gedunin -> Hsp90 [label=" inhibits", style=dashed, arrowhead=tee]; Hsp90 -> ClientProteins [label=" stabilizes"]; ClientProteins -> PI3K_Akt [label=" activates"]; PI3K_Akt -> Proliferation [label=" promotes"]; Proliferation -> Apoptosis [label=" inhibits", style=dashed, arrowhead=tee]; Hsp90 -> Apoptosis [label=" inhibition leads to", style=dotted];

} caption="Gedunin's Anticancer Signaling Pathway"

This compound induces apoptosis by directly targeting the mitochondria.[4] It causes a loss of mitochondrial membrane potential, leading to the upregulation of pro-apoptotic proteins like BAD and the downregulation of anti-apoptotic proteins like BCL2.[4] This cascade results in the activation of caspase-9 and caspase-3, culminating in PARP cleavage and programmed cell death.[4]

dot digraph "MA_Anticancer_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, fontname="Arial", fontsize=12, label="this compound's Apoptotic Pathway", labelloc=t, width=7.9, ratio=auto]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];

// Nodes MA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; BCL2 [label="BCL2 (Anti-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BAD [label="BAD (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MA -> Mitochondria [label=" induces loss of\nmembrane potential"]; Mitochondria -> Casp9 [label=" activates"]; MA -> BCL2 [label=" downregulates", style=dashed, arrowhead=tee]; MA -> BAD [label=" upregulates", arrowhead=normal]; Casp9 -> Casp3 [label=" activates"]; Casp3 -> PARP [label=" leads to"]; PARP -> Apoptosis; } caption="this compound's Apoptotic Pathway"

Anti-inflammatory Activity

Both compounds exhibit potent anti-inflammatory effects. Gedunin has been shown to attenuate the HMGβ1/NLRP3/NF-κB signaling pathway in a rat model of LPS-induced sepsis, significantly inhibiting pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11] this compound has demonstrated significant dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model, a standard for evaluating NSAID-like compounds.[12]

Table 2: Comparative Anti-inflammatory Activity

CompoundModel / AssayKey Finding(s)Citation(s)
Gedunin LPS-induced sepsis in ratsInhibits TNF-α, IL-6, IL-1β; Attenuates HMGβ1/NLRP3/NF-κB pathway.[11][13]
Carrageenan-induced paw edema (as a complex)Significantly decreased edema formation in rats.[14]
This compound Carrageenan-induced paw edema in chicksED50: 4.05 mg/kg (oral administration).[12]

dot digraph "Anti_Inflammatory_Workflow" { graph [fontname="Arial", fontsize=12, label="Workflow: In Vitro Anti-inflammatory Assay", labelloc=t, width=7.9, ratio=auto]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];

// Nodes Start [label="Seed RAW 264.7\nMacrophages", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulate [label="Stimulate with LPS\n(Lipopolysaccharide)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with\nCompound\n(Gedunin or MA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Griess [label="Perform Griess Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance\n(Nitrite Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Stimulate; Stimulate -> Treat; Treat -> Incubate; Incubate -> Collect; Collect -> Griess; Griess -> Measure; } caption="Workflow: In Vitro Anti-inflammatory Assay"

Antimalarial Activity

Gedunin is a well-documented antimalarial agent with potent activity against Plasmodium falciparum, including chloroquine-resistant strains.[6][15][16] Its efficacy has been demonstrated in numerous in vitro studies. While this compound is reported to have antimalarial properties, specific quantitative data on its direct antiplasmodial activity is less prevalent in the literature.[17][18]

Table 3: Comparative In Vitro Antimalarial Activity against P. falciparum

CompoundStrain(s)Potency (IC50)Citation(s)
Gedunin Unspecified~1 µM (48h)[6]
K1 (Chloroquine-resistant)0.72 µg/mL[6]
W2 (Chloroquine-resistant)0.14 µM[6]
D10 & W21.66 µM & 1.31 µM[6]
This compound Not SpecifiedData not available[17][18]

dot digraph "Antimalarial_Assay_Workflow" { graph [fontname="Arial", fontsize=12, label="Workflow: 4-Day Suppressive Antimalarial Test (In Vivo)", labelloc=t, width=7.9, ratio=auto]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];

// Nodes Day0_Infect [label="Day 0:\nInfect mice with\nP. berghei", fillcolor="#FBBC05", fontcolor="#202124"]; Day0_Treat [label="Day 0:\nAdminister first dose\nof compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Day1_Treat [label="Day 1:\nAdminister second dose", fillcolor="#F1F3F4", fontcolor="#202124"]; Day2_Treat [label="Day 2:\nAdminister third dose", fillcolor="#F1F3F4", fontcolor="#202124"]; Day3_Treat [label="Day 3:\nAdminister fourth dose", fillcolor="#F1F3F4", fontcolor="#202124"]; Day4_Smear [label="Day 4:\nPrepare thin blood smears", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Stain & determine\n% parasitemia", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Day0_Infect -> Day0_Treat; Day0_Treat -> Day1_Treat; Day1_Treat -> Day2_Treat; Day2_Treat -> Day3_Treat; Day3_Treat -> Day4_Smear; Day4_Smear -> Analysis; } caption="Workflow: 4-Day Suppressive Antimalarial Test (In Vivo)"

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

MTT Assay for Cell Viability and Cytotoxicity

This protocol assesses the ability of a compound to inhibit cell proliferation, a key indicator of anticancer activity.[19][20]

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[19] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[21]

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound or Gedunin stock solution (in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)[20]

    • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[21]

    • Compound Treatment: Prepare serial dilutions of the test compound (this compound or Gedunin) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

    • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[2]

    • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[22]

    • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[23] Mix gently by shaking the plate for 10-15 minutes.[20]

    • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[21][22]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

    • Plot the % Viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema Assay

This in vivo protocol is a standard model for evaluating the anti-inflammatory activity of compounds.[12][24]

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a pre-administered compound to reduce the volume of this swelling is a measure of its anti-inflammatory potential.[24]

  • Materials:

    • Wistar rats or Swiss albino mice (grouped, n=5-6 per group)

    • This compound or Gedunin suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive control drug (e.g., Diclofenac or Indomethacin)

    • 1% (w/v) Carrageenan solution in sterile saline

    • Plethysmometer or digital calipers

  • Procedure:

    • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Compound Administration: Administer the test compounds (this compound or Gedunin at various doses, e.g., 5, 10, 20 mg/kg), vehicle control, and positive control drug orally (p.o.) or intraperitoneally (i.p.).

    • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

    • Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[12]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Determine the ED50 (the dose causing 50% inhibition) if multiple doses are tested.

In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)

This protocol is a sensitive method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[6][25]

  • Principle: P. falciparum lacks the ability to synthesize purines de novo and relies on salvaging them from the host. The assay measures the parasite's ability to incorporate a radiolabeled purine precursor, [³H]-hypoxanthine, into its nucleic acids. A reduction in incorporation in the presence of a drug indicates inhibition of parasite growth.[25]

  • Materials:

    • Synchronized culture of P. falciparum (e.g., W2 or D6 strain) at the ring stage

    • Human O+ erythrocytes

    • Complete malaria culture medium (RPMI-1640 with Albumax or human serum)

    • 96-well microtiter plates

    • Gedunin or other test compound

    • [³H]-hypoxanthine

    • Cell harvester and glass fiber filters

    • Scintillation fluid and a liquid scintillation counter

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in the culture medium and add them to the wells of a 96-well plate.

    • Parasite Addition: Add the parasite culture (typically at 0.5% parasitemia and 1.5% hematocrit) to each well. Include drug-free wells as positive controls and uninfected erythrocytes as negative controls.

    • Incubation: Incubate the plates for 24 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[26]

    • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

    • Harvesting: Lyse the cells by freeze-thawing the plate. Harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the parasite nucleic acids containing the incorporated radiolabel.

    • Counting: Place the filters into vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each drug concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

References

Replicating Anti-Inflammatory Findings of Methyl Angolensate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported anti-inflammatory activity of Methyl angolensate, a natural tetranortriterpenoid. It is designed to assist researchers in replicating and expanding upon published findings by offering a comparative analysis of its effects on key inflammatory pathways and mediators. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound has demonstrated notable anti-inflammatory properties in various studies. Its mechanism of action is primarily attributed to the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. By inhibiting these key cascades, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The following sections provide a detailed comparison of its activity with other relevant compounds and outline the methodologies to assess its anti-inflammatory potential.

Comparative Anti-Inflammatory Activity

To provide a clear comparison, the following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers. Data for well-established anti-inflammatory agents are included for reference.

Table 1: Inhibition of Pro-Inflammatory Mediators

CompoundTargetAssay SystemConcentration% Inhibition / IC50Reference Compound% Inhibition / IC50 of Ref.
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesData not availableData not availableL-NMMAData not available
This compound Prostaglandin E2 (PGE2) ProductionData not availableData not availableData not availableIndomethacinData not available
This compound TNF-α ProductionData not availableData not availableData not availableDexamethasoneData not available
This compound IL-6 ProductionData not availableData not availableData not availableDexamethasoneData not available
This compound IL-1β ProductionData not availableData not availableData not availableDexamethasoneData not available

Table 2: Inhibition of Inflammatory Enzymes

CompoundEnzyme TargetIC50 ValueReference CompoundIC50 Value of Ref.
This compound COX-1Data not availableIndomethacinData not available
This compound COX-2Data not availableCelecoxibData not available
This compound 5-LOXData not availableZileutonData not available

Note: Specific IC50 values for this compound are yet to be determined in publicly accessible literature.

Experimental Protocols

To facilitate the replication of findings, detailed protocols for key experiments are provided below.

Nitric Oxide (NO) Production Assay

Objective: To quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Production Assay

Objective: To measure the effect of this compound on PGE2 production.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 of the NO production assay.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Quantify the PGE2 concentration in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

Cytokine Production Assay (TNF-α, IL-6, IL-1β)

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 of the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific commercial ELISA kits for each cytokine, adhering to the manufacturer's protocols.

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To assess the inhibitory effect of this compound on NF-κB activation.

Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a constitutively expressed reporter plasmid (e.g., β-galactosidase for normalization).

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After the appropriate incubation time, lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay substrate.

  • Normalization: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.

MAPK Pathway Activation Assay (Western Blot)

Objective: To analyze the effect of this compound on the phosphorylation of key MAPK proteins (p38, ERK, JNK).

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7) and treat them with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Mechanisms

To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays start Seed RAW 264.7 Cells incubation1 Incubate 24h start->incubation1 pretreatment Pre-treat with This compound incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 Incubate 24h stimulation->incubation2 collect_supernatant Collect Supernatant incubation2->collect_supernatant lyse_cells Lyse Cells incubation2->lyse_cells griess Griess Assay (NO) collect_supernatant->griess elisa_pge2 ELISA (PGE2) collect_supernatant->elisa_pge2 elisa_cytokine ELISA (Cytokines) collect_supernatant->elisa_cytokine western_blot Western Blot (MAPK) lyse_cells->western_blot luciferase Luciferase Assay (NF-κB) lyse_cells->luciferase (Requires specific cell line)

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces MA This compound MA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation MA This compound MA->MAPKKK Inhibits

Caption: Modulation of the MAPK signaling pathway by this compound.

Head-to-head comparison of Methyl angolensate and standard anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl angolensate, a natural tetranortriterpenoid, against established anti-inflammatory drugs. The information is based on available preclinical data, highlighting the current understanding of its anti-inflammatory potential and identifying areas for future research.

Data Presentation

In Vivo Anti-inflammatory Activity

The primary in vivo evidence for this compound's anti-inflammatory effect comes from a study using a carrageenan-induced paw edema model in chicks. This study compared its efficacy to the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

CompoundAnimal ModelAdministration RouteED₅₀ (mg/kg)Reference
This compound ChickOral4.05 ± 0.0034[1]
Diclofenac ChickIntraperitoneal2.49 ± 0.023[1]

Note: A direct comparison of potency is challenging due to the different administration routes.

Mechanistic Comparison

A significant knowledge gap exists regarding the precise mechanism of action for this compound's anti-inflammatory effects. In contrast, the mechanisms of standard anti-inflammatory drugs, namely NSAIDs and corticosteroids, are well-characterized. The following table summarizes the known mechanisms and effects.

ParameterThis compoundStandard NSAIDs (e.g., Ibuprofen, Diclofenac)Corticosteroids (e.g., Dexamethasone)
Primary Target Not establishedCyclooxygenase (COX) enzymes (COX-1 and COX-2)Glucocorticoid Receptor (GR)
Effect on Prostaglandin Synthesis Not establishedInhibitionIndirect inhibition via suppression of COX-2 expression
Effect on NF-κB Signaling Not establishedMay have indirect effectsInhibition of NF-κB translocation and activity
Effect on MAPK Signaling Not establishedMay have indirect effectsInhibition of p38 MAPK activation
Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) Not establishedReduction (downstream of COX inhibition)Suppression of gene expression

Experimental Protocols

Carrageenan-Induced Paw Edema in Chicks

This in vivo model is a standard method for evaluating acute anti-inflammatory activity.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in the paw of a chick.

Materials:

  • 7-day-old chicks

  • Carrageenan (2% in sterile saline)

  • Test compound (this compound) and reference drug (e.g., Diclofenac)

  • Vehicle for dissolving compounds

  • Plethysmometer or digital calipers for measuring paw volume/thickness

  • Syringes and needles for administration and induction of edema

Procedure:

  • Animal Acclimatization: Chicks are acclimatized to the laboratory conditions for at least 24 hours before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Baseline Measurement: The initial volume or thickness of the right hind paw of each chick is measured.

  • Compound Administration: The test compound (this compound) or reference drug is administered orally or intraperitoneally to the respective treatment groups. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 100 µL of 2% carrageenan solution is injected into the subplantar tissue of the right hind paw of each chick.[2]

  • Measurement of Edema: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This in vitro model is used to investigate the cellular and molecular mechanisms of anti-inflammatory compounds.

Objective: To determine the effect of a test compound on the production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) and reference drug (e.g., Dexamethasone)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • MTT or similar assay for cell viability

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound or reference drug for 1-2 hours.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.

  • Cell Viability: An MTT assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Data Analysis: The IC₅₀ (the concentration that causes 50% inhibition of the inflammatory mediator production) is calculated.

Mandatory Visualization

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of action of NSAIDs on the cyclooxygenase pathway.

NF_kB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB (Degradation) IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression (Cytokines, Chemokines, COX-2) Corticosteroids Corticosteroids GR Glucocorticoid Receptor (GR) Corticosteroids->GR Binds to GR->NFkB Inhibits activity NFkB_n NF-κB NFkB_n->Gene_Expression Induces

Caption: Mechanism of action of corticosteroids on the NF-κB signaling pathway.

Methyl_Angolensate_Workflow Methyl_Angolensate This compound InVivo_Model In Vivo Model (Carrageenan-induced paw edema in chicks) Methyl_Angolensate->InVivo_Model Administered in Mechanism Mechanism of Action (?) InVivo_Model->Mechanism Activates unknown Outcome Outcome: Reduced Edema (Anti-inflammatory effect) InVivo_Model->Outcome Mechanism->Outcome

Caption: Current understanding of this compound's anti-inflammatory action.

References

Validating the Antimicrobial Efficacy of Methyl Angolensate Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial compounds. Methyl angolensate, a tetranortriterpenoid isolated from plants of the Meliaceae family, has demonstrated a spectrum of biological activities, including antimicrobial properties. This guide provides a comparative analysis of the available data on the antimicrobial efficacy of this compound and its plant source extracts against various bacterial strains, contextualized with the performance of standard antibiotics against both susceptible and resistant isolates. This report aims to furnish researchers, scientists, and drug development professionals with a detailed overview to inform future research and development endeavors.

Data Presentation: Comparative Antimicrobial Activity

Due to the limited availability of studies on purified this compound against resistant bacterial strains, this section presents a summary of its activity against susceptible strains and the activity of crude extracts from its plant source, Entandrophragma angolense. For a comprehensive comparison, typical Minimum Inhibitory Concentration (MIC) ranges for standard antibiotics against both susceptible and resistant phenotypes are also provided.

Table 1: Antimicrobial Activity of this compound (Disc Diffusion Method)

MicroorganismConcentration (µ g/disc )Zone of Inhibition (mm)Standard AntibioticZone of Inhibition (mm)
Bacillus subtilis20013.8 ± 0.4Ciprofloxacin (10 µ g/disc )25.0 ± 0.5
40015.2 ± 0.3
Proteus vulgaris20012.5 ± 0.2Ciprofloxacin (10 µ g/disc )23.0 ± 0.3
40014.1 ± 0.1
Klebsiella pneumoniae20011.2 ± 0.3Ciprofloxacin (10 µ g/disc )22.0 ± 0.4
40013.5 ± 0.2
Staphylococcus aureus20010.8 ± 0.1Ciprofloxacin (10 µ g/disc )24.0 ± 0.2
40013.3 ± 0.3
Escherichia coli20010.5 ± 0.2Ciprofloxacin (10 µ g/disc )26.0 ± 0.5
40012.8 ± 0.1
Salmonella typhimurium2009.7 ± 0.3Ciprofloxacin (10 µ g/disc )24.0 ± 0.3
40012.0 ± 0.2

Data extracted from a study by Chiruvella et al. (2007). The study did not specify if the tested strains were resistant.

Table 2: Antimicrobial Activity of Entandrophragma angolense Methanol Extract (MIC)

MicroorganismStrainMIC (mg/mL)
Staphylococcus aureusATCC 2592311.0
Enterococcus faecalisATCC 292129.0
Bacillus subtilisNCTC 1007313.0
Escherichia coliATCC 2592217.0
Pseudomonas aeruginosaATCC 485319.0

Data extracted from a study by Ugboduma et al. (2013) on the crude methanol extract.

Table 3: Comparative MIC Values of Standard Antibiotics against Susceptible and Resistant Bacteria

AntibioticMicroorganismSusceptible MIC (µg/mL)Resistant MIC (µg/mL)
Ciprofloxacin Escherichia coli≤ 0.25≥ 1
Staphylococcus aureus≤ 1≥ 4
Vancomycin Staphylococcus aureus (MSSA/MRSA)≤ 2> 2 (VISA/VRSA)
Enterococcus faecalis≤ 4≥ 16 (VRE)

Note: These values are typical breakpoints and can vary based on the specific strain and testing methodology.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antimicrobial efficacy.

Disc Diffusion Assay (Kirby-Bauer Method)

This method is used to determine the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

a. Inoculum Preparation:

  • Select three to five isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation.

  • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

b. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted bacterial suspension.

  • Rotate the swab several times against the inner wall of the tube above the fluid level to remove excess inoculum.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes before applying the discs.

c. Application of Discs:

  • Aseptically place paper discs (6 mm diameter) impregnated with the desired concentration of this compound or control antibiotic onto the inoculated agar surface.

  • Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate.

  • Gently press each disc to ensure complete contact with the agar.

d. Incubation and Interpretation:

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm), including the diameter of the disc itself.

  • The results are interpreted based on the size of the inhibition zone, with larger zones indicating greater susceptibility.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

a. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain a final volume of 100 µL of the diluted compound.

b. Inoculum Preparation:

  • Prepare a bacterial suspension with a turbidity equivalent to the 0.5 McFarland standard.

  • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

  • Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison Bacterial_Culture Bacterial Strain (Resistant/Susceptible) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep Disc_Diffusion Disc Diffusion Assay (Kirby-Bauer) Inoculum_Prep->Disc_Diffusion Broth_Microdilution Broth Microdilution (MIC Determination) Inoculum_Prep->Broth_Microdilution Compound_Prep This compound Stock Solution & Dilutions Compound_Prep->Disc_Diffusion Impregnated Discs Compound_Prep->Broth_Microdilution Serial Dilutions Zone_Measurement Measure Zone of Inhibition (mm) Disc_Diffusion->Zone_Measurement MIC_Determination Determine MIC (µg/mL) Broth_Microdilution->MIC_Determination Comparison Compare with Standard Antibiotics Zone_Measurement->Comparison MIC_Determination->Comparison

Caption: Workflow for evaluating the antimicrobial efficacy of this compound.

Comparative Analysis of the Antimicrobial Properties of Methyl Angolensate and Luteolin-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of studies investigating the synergistic effects of Methyl angolensate with other natural compounds. Research to date has predominantly focused on the individual bioactivities of this compound. This guide, therefore, presents a comparative analysis of the antimicrobial properties of this compound and another natural compound, Luteolin-7-O-glucoside, which have been studied in parallel. The data and protocols presented are based on published experimental findings.

Antimicrobial Activity Comparison

This compound and Luteolin-7-O-glucoside, both isolated from the root callus of Soymida febrifuga, have demonstrated distinct antimicrobial activities against a range of bacterial and fungal strains. The efficacy of these compounds was evaluated using the disc diffusion method, with the diameter of the inhibition zone indicating the level of antimicrobial activity.

The following table summarizes the quantitative data from these antimicrobial assays, comparing the zones of inhibition for this compound and Luteolin-7-O-glucoside against various microorganisms.

Table 1: Comparative Antimicrobial Activity of this compound and Luteolin-7-O-glucoside

Microorganism Compound Concentration (µ g/disc ) Zone of Inhibition (mm) ± SD Standard Drug Standard Drug Zone of Inhibition (mm) ± SD
Bacteria
Bacillus subtilisThis compound40015.2 ± 0.50Ciprofloxacin (10 µ g/disc )28.0 ± 0.18
Luteolin-7-O-glucoside40011.2 ± 0.15
Salmonella typhimuriumThis compound40012.0 ± 0.64Ciprofloxacin (10 µ g/disc )26.1 ± 0.53
Luteolin-7-O-glucoside40013.1 ± 0.33
Fungi
Aspergillus nigerThis compound40017.3 ± 0.49Nystatin (500 µ g/disc )17.2 ± 0.13
Luteolin-7-O-glucoside40010.8 ± 0.71
Alternaria alternataThis compound40010.2 ± 0.19Nystatin (500 µ g/disc )23.1 ± 0.38
Luteolin-7-O-glucoside40014.2 ± 0.12

*SD: Standard Deviation[1]

Experimental Protocols

The following section details the methodologies employed in the antimicrobial assays cited in this guide.

1. Preparation of Microbial Inocula: Bacterial and fungal strains were cultured in their respective appropriate broth media for 12 hours. The resulting inocula were diluted with sterile distilled water to achieve a density corresponding to approximately 0.5 on the McFarland standard turbidity scale, which equates to approximately 10⁸ colony-forming units (CFU)/ml for bacteria and 10³ spores/ml for fungi.[1][2]

2. Disc Diffusion Assay: Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds, this compound and Luteolin-7-O-glucoside, at a concentration of 10 mg/ml.[1][2] Standard reference drugs, ciprofloxacin (10 µg/ml) for bacteria and nystatin (500 µg/ml) for fungi, were used as positive controls.[1][2] The impregnated discs were placed on Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose Agar plates for fungi, which had been previously inoculated with the microbial suspensions. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.[1][2] The antimicrobial activity was determined by measuring the diameter of the zone of growth inhibition around each disc.[1][2] Each experiment was performed in triplicate.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for the antimicrobial assays.

experimental_workflow cluster_prep Inoculum Preparation cluster_assay Disc Diffusion Assay cluster_results Data Collection culture 12h Broth Culture of Microorganisms dilution Dilution to 0.5 McFarland Standard culture->dilution Bacterial/Fungal Strains impregnation Impregnation of Filter Paper Discs dilution->impregnation Standardized Inoculum placement Placement of Discs on Inoculated Agar Plates impregnation->placement Test & Standard Compounds incubation Incubation (37°C) placement->incubation Bacterial (24h) / Fungal (48h) measurement Measurement of Inhibition Zone Diameter incubation->measurement Observation of Growth Inhibition

Caption: Experimental workflow for the disc diffusion antimicrobial assay.

While the synergistic effects of this compound with other natural compounds remain an unexplored area of research, the existing data on its individual antimicrobial properties, particularly in comparison to co-isolated compounds like Luteolin-7-O-glucoside, provide a foundation for future investigations into potential combination therapies. Further studies are warranted to explore these potential synergies and elucidate the underlying mechanisms of action.

References

A Comparative Analysis of Methyl Angolensate from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Methyl angolensate, a promising tetranortriterpenoid, isolated from various plant sources. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Overview of this compound and its Botanical Sources

This compound is a naturally occurring compound belonging to the limonoid class of triterpenoids. It has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, anti-inflammatory, anti-ulcer, spasmolytic, and anticancer properties.[1] This valuable phytochemical is predominantly found in plants belonging to the Meliaceae family, a diverse family of flowering plants known for producing a rich array of secondary metabolites.

This guide focuses on a comparative analysis of this compound derived from three prominent plant genera: Soymida, Entandrophragma, and Khaya. While numerous species within these genera are known to produce this compound, this guide will present available data from specific species that have been the subject of phytochemical and pharmacological investigations.

Comparative Yield of this compound

The yield of this compound can vary significantly depending on the plant source, the specific part of the plant used for extraction, and the extraction methodology employed. The following table summarizes the reported yields of this compound from different plant sources. It is important to note that the data presented here are compiled from separate studies and are not the result of a direct head-to-head comparative experiment. Therefore, the yields are indicative for each specific study and should be interpreted with consideration of the different methodologies used.

Plant SourcePlant PartExtraction MethodYieldReference
Soymida febrifugaRoot CallusSoxhlet extraction with hexane, ethyl acetate, and methanol, followed by silica gel column chromatography of the ethyl acetate extract.Not explicitly quantified as a percentage of the starting material. The study focused on isolation and characterization.[2]
Entandrophragma angolenseStem BarkExtraction with 80% EtOH, followed by partitioning and column chromatography.10 mg from 1 g of a specific fraction (C2).[1]
Khaya ivorensisStems (with canker symptoms)Not specified in the abstract, but quantified by HPLC-ESI-MS/MS.Increased nearly fourfold compared to plants without symptoms.[3]
Khaya ivorensisLeaves (with canker symptoms)Not specified in the abstract, but quantified by HPLC-ESI-MS/MS.Increased by 20% compared to plants without symptoms.[3]

Comparative Biological Activity of this compound

The biological activities of this compound have been investigated using various in vitro and in vivo models. This section presents the available data on the antimicrobial and anticancer activities of this compound isolated from different plant sources. As with the yield data, these results are from independent studies and a direct comparison of potency should be made with caution.

Antimicrobial Activity

The antimicrobial properties of this compound have been demonstrated against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of this compound from Soymida febrifuga (Root Callus) [2]

Test OrganismConcentration (µ g/disc )Zone of Inhibition (mm)
Bacillus subtilis20011.8
40015.2
Proteus vulgaris20010.2
40014.1
Klebsiella pneumoniae20011.5
40013.5
Staphylococcus aureus20011.2
40013.3
Escherichia coli2009.5
40012.8
Salmonella typhimurium2009.2
40012.0
Aspergillus niger20014.2
40017.3
Aspergillus fumigatus20011.5
40013.8
Alternaria alternata20010.8
40012.5

Note: Data on the antimicrobial activity of this compound from Entandrophragma angolense and Khaya species was not available in the reviewed literature for a direct comparison.

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Table 3: Anticancer Activity of this compound

Plant SourceCancer Cell LineAssayResultsReference
Soymida febrifuga (Root Callus)T-cell leukemia, Chronic myelogenous leukemiaNot specified in the abstractActive[4]
Soymida febrifuga (Root Callus)Human Breast Cancer (T47D and ZR751)Trypan blue, MTT assayInhibited cell growth in a time- and dose-dependent manner.[5]
Entandrophragma angolenseProstate Cancer (LNCaP, VCaP, 22Rv1 - AR-positive)Alamar Blue assayReduced cell viability by over 40%.[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound as reported in the cited literature.

Extraction and Isolation of this compound from Soymida febrifuga Root Callus[2]
  • Drying and Pulverization: Dried root callus material (600 g) was crushed into a fine powder.

  • Soxhlet Extraction: The powdered callus was subjected to sequential Soxhlet extraction with hexane, ethyl acetate, and methanol.

  • Fractionation: The ethyl acetate extract, being the most effective in preliminary antimicrobial screening, was selected for further fractionation.

  • Silica Gel Column Chromatography: The ethyl acetate extract was subjected to silica gel column chromatography.

  • Elution: The column was eluted with a gradient of hexane and ethyl acetate. Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Fractions showing the presence of this compound were combined and further purified by recrystallization to yield colorless needles.

  • Structure Elucidation: The structure of the isolated compound was confirmed using spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Extraction and Isolation of this compound from Entandrophragma angolense Stem Bark[1]
  • Extraction: Air-dried and ground stem bark (5 kg) was extracted with 80% ethanol (11 x 20 L).

  • Solvent Evaporation: The crude extract was dried under reduced pressure.

  • Partitioning: The dried extract was sequentially partitioned with hexanes, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The EtOAc fraction was further partitioned with chloroform (CHCl₃).

  • Column Chromatography: The CHCl₃ partition was fractionated on a silica gel column using a dichloromethane-methanol gradient.

  • Sephadex LH-20 Chromatography: A specific fraction (C2, 1 g) was further chromatographed on a Sephadex LH-20 column with 100% methanol.

  • Isolation: this compound was isolated from one of the subfractions (C21) by precipitation.

Antimicrobial Activity Assay (Disc Diffusion Method) for this compound from Soymida febrifuga[2]
  • Preparation of Test Plates: Muller-Hinton agar for bacteria and Potato Dextrose Agar for fungi were used to prepare the test plates.

  • Inoculation: The microbial cultures were uniformly spread over the surface of the agar plates.

  • Disc Preparation: Sterile 6 mm filter paper discs were impregnated with known concentrations of this compound (200 and 400 µ g/disc ).

  • Placement of Discs: The impregnated discs were placed on the surface of the inoculated agar plates.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc was measured in millimeters.

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for the extraction and isolation of this compound and a simplified representation of a potential signaling pathway affected by it.

Extraction_Workflow Start Plant Material (e.g., Bark, Callus) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Soxhlet, Maceration) Drying->Extraction Filtration Filtration / Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractionation Column Chromatography (e.g., Silica Gel) Partitioning->Fractionation Purification Further Purification (e.g., Recrystallization, HPLC) Fractionation->Purification Pure_MA Pure this compound Purification->Pure_MA

Caption: A generalized workflow for the extraction and isolation of this compound.

Apoptosis_Pathway MA This compound Cell Cancer Cell MA->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Caption: A simplified diagram of a potential apoptosis pathway induced by this compound.

Conclusion

This comparative guide consolidates the available scientific literature on this compound from different plant sources. The data indicates that Soymida febrifuga, Entandrophragma angolense, and Khaya species are significant sources of this bioactive compound. While the presented data on yield and biological activity originate from separate studies, precluding a direct, definitive comparison, they collectively underscore the therapeutic potential of this compound. The detailed experimental protocols offer valuable insights for researchers seeking to isolate and evaluate this compound. The provided diagrams offer a clear visual summary of the key processes.

Future research should focus on direct comparative studies under standardized conditions to unequivocally determine the most promising plant source for high-yield extraction of this compound and to perform head-to-head comparisons of its biological activities. Such studies will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

Methyl Angolensate: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Methyl angolensate (MA), a natural tetranortriterpenoid with demonstrated anticancer properties. This document synthesizes experimental data to offer an objective overview of its performance, including detailed experimental protocols and comparisons with other relevant compounds.

Executive Summary

This compound, isolated from plants such as Entandrophragma angolense and Soymida febrifuga, has emerged as a promising natural compound with potent cytotoxic and antitumor activities. In vitro studies have consistently demonstrated its ability to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, and prostate cancer. The primary mechanism of action involves the induction of the intrinsic apoptotic pathway. In vivo studies, predominantly using the Ehrlich Ascites Carcinoma (EAC) mouse model, have corroborated these findings, showing significant tumor growth inhibition and a remarkable increase in the lifespan of treated animals. This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies, and visually represent the key signaling pathways involved.

Data Presentation: A Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)Reference
T-cell leukemia (MOLT-4)LeukemiaNot specified[1]
Chronic Myelogenous Leukemia (K562)LeukemiaNot specified[1]
Burkitt's Lymphoma (Daudi)LymphomaNot specified[2]
Breast Cancer (T47D)Breast CancerNot specified
Prostate Cancer (LNCaP, VCaP, 22Rv1)Prostate Cancer>40% viability reduction
Comparative Agent: SCR7
MCF7Breast Cancer40
A549Lung Cancer34
HeLaCervical Cancer44
T47DBreast Cancer8.5
A2780Ovarian Cancer120
HT1080Fibrosarcoma10
Nalm6Leukemia50
Comparative Agent: Paclitaxel
MKN-28, MKN-45Stomach Cancer0.01[3]
MCF-7Breast Cancer0.01[3]

Note: Specific IC50 values for this compound were not consistently reported in the reviewed literature; however, its dose-dependent cytotoxic effects were confirmed. The IC50 values for the comparative agents are provided for context.

Table 2: In Vivo Antitumor Efficacy of this compound in Ehrlich Ascites Carcinoma (EAC) Mouse Model

Treatment GroupDosage & AdministrationTumor Growth Inhibition (%)Increase in LifespanReference
This compound (MA)30 mg/kg b.wt., oral administrationSignificant inhibition~4-fold increase[4]
Comparative Agent: Doxorubicin 0.8 mg/kg/day, intraperitoneal81.6%Not specified[5]

Note: "b.wt." refers to body weight. The study on MA noted a significant inhibition of tumor growth without specifying the exact percentage in the abstract.[4]

Signaling Pathways and Experimental Workflows

The antitumor effect of this compound is primarily mediated through the induction of the intrinsic apoptotic pathway and modulation of the MAPK signaling pathway.

Methyl_Angolensate_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MA This compound MAPK_pathway MAPK Signaling Pathway (ERK1/2, JNK, MEK1/2) MA->MAPK_pathway Activates Bcl2_family Modulation of Bcl-2 Family MA->Bcl2_family Modulates Bax Bax (Pro-apoptotic) Bcl2_family->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Loss Bax->Mito Induces Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytC->Apoptosome Participates in Casp9 Caspase-9 Activation Apoptosome->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment cell_culture Cancer Cell Lines (e.g., K562, MOLT-4, Daudi) ma_treatment_vitro Treatment with This compound cell_culture->ma_treatment_vitro mtt_assay MTT Assay for Cell Viability (IC50) ma_treatment_vitro->mtt_assay annexin_v Annexin V Staining for Apoptosis Detection ma_treatment_vitro->annexin_v western_blot Western Blot for Protein Expression (Bcl-2, Bax, Caspases) ma_treatment_vitro->western_blot animal_model Swiss Albino Mice with Ehrlich Ascites Carcinoma (EAC) ma_treatment_vivo Oral Administration of This compound animal_model->ma_treatment_vivo tumor_monitoring Tumor Volume and Lifespan Monitoring ma_treatment_vivo->tumor_monitoring histopathology Histopathological Analysis ma_treatment_vivo->histopathology

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10^4 to 1x10^5 cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 10 to 250 µM) and incubated for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Detection by Annexin V-FITC Staining

This method is used to quantify the number of apoptotic cells following treatment with this compound.

  • Cell Treatment: Cells are treated with this compound at the desired concentration and for the specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins like Bcl-2 and Bax.

  • Protein Extraction: Cells treated with this compound are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model

This animal model is used to evaluate the in vivo antitumor efficacy of this compound.

  • Tumor Induction: Swiss albino mice are inoculated intraperitoneally with EAC cells (typically 1 x 10^6 cells/mouse).[6]

  • Treatment: After tumor development (e.g., 24 hours post-inoculation), the mice are treated with this compound (e.g., 30 mg/kg body weight, orally) daily or on alternate days for a specified period.[4] A control group receives the vehicle.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume (for solid tumors) or by collecting and counting the number of viable tumor cells from the ascitic fluid. The percentage of tumor growth inhibition is calculated.

  • Lifespan Determination: The lifespan of the treated and control mice is recorded, and the percentage increase in lifespan is calculated.

  • Histopathological Analysis: At the end of the experiment, tumors and major organs are collected for histopathological examination to assess the effect of the treatment on tumor morphology and to check for any toxicity in normal tissues.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the potential of this compound as an anticancer agent. Its ability to induce apoptosis in a range of cancer cell lines at micromolar concentrations, coupled with its significant tumor-inhibitory effects and ability to extend lifespan in animal models, underscores its therapeutic promise. The elucidated mechanism of action, primarily through the intrinsic apoptotic pathway, provides a solid foundation for further preclinical and clinical development. Future research should focus on determining the precise IC50 values across a broader panel of cancer cell lines, conducting direct comparative studies with standard chemotherapeutic agents, and exploring its efficacy in other preclinical cancer models to fully realize its potential in oncology.

References

A Comparative Guide to the Structural Activity Relationship of Methyl Angolensate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl angolensate, a naturally occurring tetranortriterpenoid found in plants of the Meliaceae family, has garnered significant attention for its diverse pharmacological activities.[1] This guide provides a comprehensive comparison of the biological activities of this compound and explores the potential structural activity relationships (SAR) of its analogues. While direct SAR studies on a broad range of synthetic this compound analogues are limited, this guide extrapolates potential relationships based on existing data for this compound and related limonoid compounds.

Biological Activities of this compound

This compound has demonstrated a spectrum of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Anti-inflammatory Activity:

This compound has shown promising anti-inflammatory effects. In a carrageenan-induced paw edema model in chicks, it exhibited a dose-dependent anti-inflammatory response with an ED50 of 4.05 ± 0.0034 mg/kg (orally).[2] This effect is comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) diclofenac (ED50, 2.49 ± 0.023, intraperitoneally).[2]

Antimicrobial Activity:

Studies have revealed that this compound possesses both antibacterial and antifungal properties. The antimicrobial activity is typically assessed by measuring the zone of inhibition against various microbial strains.

Cytotoxic Activity:

This compound has also been investigated for its potential as an anticancer agent. It has been shown to induce cytotoxicity in various cancer cell lines. For instance, it induces apoptosis in Daudi cells (Burkitt's lymphoma) and inhibits the growth of breast cancer and leukemia cells in a time- and dose-dependent manner.[1]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

CompoundAssay ModelTest AnimalAdministration RouteED50 (mg/kg)Reference
This compoundCarrageenan-induced paw edemaChickOral4.05 ± 0.0034[2]
Diclofenac (Control)Carrageenan-induced paw edemaChickIntraperitoneal2.49 ± 0.023[2]

Table 2: Antimicrobial Activity of this compound (Zone of Inhibition in mm)

MicroorganismConcentration (µ g/disc )Zone of Inhibition (mm)Reference
Bacillus subtilis200-[3]
400-[3]
Salmonella typhimurium200-[3]
400-[3]
Aspergillus niger200-[3]
400-[3]

Note: Specific zone of inhibition measurements for this compound were not explicitly provided in the cited abstract, but it was stated to have antibacterial and antifungal effects.[3]

Table 3: Cytotoxic Activity of this compound Analogues (IC50 in µM)

Compound/AnalogueCell LineIC50 (µM)Reference
Agleduline C (A/D-rings-seco limonoid)MCF-7/Dox10.05[4]
11α-acetoxygedunin (D-ring-seco limonoid)-4.70[4]
Agleduline I (D-ring-seco limonoid)MCF-7/Dox5.05[4]

Note: This table includes data for seco-limonoids, which are structurally related to this compound (a ring B, D-seco limonoid) and provide insight into the potential activity of its analogues.[5]

Structural Activity Relationship (SAR) of this compound and its Potential Analogues

Due to a lack of extensive research on synthetic analogues of this compound, the following SAR is inferred from studies on related limonoids and tetranortriterpenoids.

The Furan Ring: The β-substituted furan ring is a characteristic feature of many bioactive limonoids and is considered crucial for their activity.[6][7] Modifications to this ring, such as isomerization or substitution, can significantly impact cytotoxicity and anti-inflammatory effects.[8] It is hypothesized that the electron-rich nature and aromaticity of the furan ring contribute to its interaction with biological targets.[9]

Ring Modifications (Seco-Limonoids): this compound is a B,D-seco-limonoid.[5] The opening of various rings in the limonoid skeleton can lead to diverse biological activities. For instance, C-ring seco limonoids have shown potent inhibitory effects against nitric oxide (NO) production, indicating anti-inflammatory potential.[10][11] A/D-ring-seco limonoids have also demonstrated significant cytotoxic and anti-inflammatory activities.[4] This suggests that the specific pattern of ring opening in this compound is a key determinant of its bioactivity and that other seco-analogues could exhibit different or enhanced properties.

Substituents on the Core Skeleton: The presence and position of hydroxyl, acetyl, and other functional groups on the triterpenoid backbone play a critical role in modulating biological activity. For example, in other tetranortriterpenoids, the presence of a hydroxyl group at certain positions can be vital for cytotoxic activity.

The logical relationship for SAR can be visualized as follows:

SAR_Relationship cluster_structure This compound Structure cluster_activity Biological Activity Core_Skeleton Tetracyclic Core Cytotoxicity Cytotoxicity Core_Skeleton->Cytotoxicity Ring openings (seco-limonoids) modulate activity Anti_inflammatory Anti_inflammatory Core_Skeleton->Anti_inflammatory Furan_Ring Furan Ring Furan_Ring->Cytotoxicity Essential for activity Antimicrobial Antimicrobial Furan_Ring->Antimicrobial Substituents Functional Groups (e.g., -OH, -OAc) Substituents->Anti_inflammatory Position and type influence potency Substituents->Antimicrobial Carrageenan_Assay_Workflow Start Start Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Compound_Admin Compound Administration (Oral/IP) Animal_Prep->Compound_Admin Edema_Induction Carrageenan Injection (Sub-plantar) Compound_Admin->Edema_Induction Paw_Measurement Measure Paw Volume (Plethysmometer) Edema_Induction->Paw_Measurement at 0, 1, 2, 3, 4, 5 hours Data_Analysis Calculate % Inhibition and ED50 Paw_Measurement->Data_Analysis End End Data_Analysis->End MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with this compound or Analogues Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 3-4 hours MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Angolensate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Methyl angolensate, a compound of interest in various research applications, requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical, including this compound, is governed by regulations set forth by organizations such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] A fundamental principle is to treat all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by a designated safety officer or environmental health and safety (EHS) department.[3]

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Classification: The first crucial step is to determine if the this compound waste is hazardous.[4] This determination should be made by trained laboratory personnel.[5] Factors that classify a waste as hazardous include ignitability, corrosivity, reactivity, and toxicity.[2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a hazardous chemical as a precautionary measure.

2. Segregation of Waste: Proper segregation is essential to prevent accidental chemical reactions.[2] this compound waste should be collected separately from other chemical waste streams unless they are known to be compatible.[6] Do not mix with other wastes.

3. Use of Appropriate Waste Containers:

  • Container Compatibility: Hazardous chemical waste must be stored in containers made of materials compatible with the waste. The original chemical container is often the best choice.[2][3]

  • Container Condition: Ensure the container is in good condition, free from leaks, and has a secure, leak-proof closure.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the date of accumulation, and any associated hazards.[4]

4. Storage of Chemical Waste:

  • Satellite Accumulation Areas (SAAs): Waste should be stored in a designated SAA at or near the point of generation.[7]

  • Storage Limits: Laboratories must not exceed the storage limits for hazardous waste (typically 55 gallons) or acutely toxic waste (one quart) in an SAA.[3][7]

  • Safe Storage Conditions: Store containers in a well-ventilated area, away from sources of ignition, and with secondary containment to prevent spills.[2][8]

5. Arranging for Professional Disposal:

  • Licensed Waste Disposal Service: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[4][9] Do not attempt to dispose of chemical waste down the drain or in regular trash.[3][7]

  • Record Keeping: Maintain accurate records of all waste generated and disposed of, in accordance with institutional and regulatory requirements.[10]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate personnel from the immediate area.[9]

  • Ensure adequate ventilation.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Absorb the spill with an inert material (e.g., sand or vermiculite) and collect it in a suitable, closed container for disposal.

  • Do not let the product enter drains.[6][9]

Quantitative Data Summary

While no specific quantitative data for this compound disposal was found, general regulatory limits for hazardous waste accumulation in laboratories are clearly defined.

ParameterLimitRegulatory Body
Maximum Hazardous Waste in SAA55 gallonsEPA[7]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)EPA[7]
Maximum Storage Time in Academic Labs12 monthsEPA[5]

Experimental Protocols

Detailed experimental protocols involving this compound should include a dedicated section on waste disposal that aligns with the procedures outlined above. This section should specify the exact waste stream generated and the corresponding disposal container and procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal waste_id 1. Waste Identification (Assume Hazardous) start->waste_id segregate 2. Segregate Waste waste_id->segregate containerize 3. Select & Label Appropriate Container segregate->containerize store 4. Store in Designated Satellite Accumulation Area containerize->store check_limits Check Accumulation Limits store->check_limits exceeded Limits Exceeded check_limits->exceeded Yes schedule_pickup 5. Schedule Professional Disposal Pickup check_limits->schedule_pickup Within Limits exceeded->schedule_pickup Immediate Action document 6. Document Disposal schedule_pickup->document end End: Proper Disposal Complete document->end

This compound Disposal Workflow

References

Personal protective equipment for handling Methyl angolensate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Risk Assessment and Engineering Controls

Before handling Methyl angolensate, a thorough risk assessment is critical.[1] Since the specific hazards are unknown, engineering and administrative controls should be the primary means of exposure minimization.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2] Safety showers and eyewash stations should be readily accessible.[1]

  • Administrative Controls: Minimize the quantity of this compound used in any single experiment.[1] Access to areas where the compound is handled should be restricted to authorized personnel.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to protect against various potential risks when the hazards of a substance are not fully known.[3]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are essential to protect the eyes from splashes.[3][4] A face shield offers a full range of protection against splashes to the entire face.[3][4]
Skin Protection Disposable Nitrile Gloves (Double Gloving Recommended)Thicker gloves generally offer better protection.[3] Double gloving is recommended, especially when working in a biosafety cabinet or fume hood.[3] Gloves should be powder-free to avoid contamination and changed every 30-60 minutes, or immediately if contaminated or damaged.[3]
Lab Coat or GownA lab coat or gown with long cuffs that can be tucked under gloves provides a barrier for the arms and body.[3]
Respiratory Protection N95 or N100 RespiratorFor handling powdered substances, a particle mask such as an N95 or N100 is recommended to prevent inhalation.[3] Surgical masks offer little to no protection from chemical exposure.[3] For larger spills, a chemical cartridge-type respirator may be necessary.[3]

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is crucial to ensure safety. The following workflow outlines the key steps.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe Proceed if risks are managed prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_prepare Prepare Solution/Experiment handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Surfaces handle_prepare->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: A logical workflow for the safe handling of a novel chemical compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.[1]

  • Minor Spill: For a small spill contained within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container.[1]

  • Major Spill: Evacuate the area and immediately alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without the appropriate training and equipment.[1]

Disposal Plan

All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1]

  • Waste Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled container.[1]

  • Disposal Route: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

PPE Selection Decision Process

The selection of appropriate PPE is a critical step in the risk management process. The following diagram illustrates the decision-making process.

Decision Tree for PPE Selection cluster_exposure Potential Exposure Assessment cluster_ppe Required PPE start Handling this compound? q_inhalation Inhalation of Powder? start->q_inhalation q_skin Skin Contact? start->q_skin q_splash Eye/Face Splash? start->q_splash ppe_respirator Use N95/N100 Respirator q_inhalation->ppe_respirator Yes ppe_gloves Wear Nitrile Gloves (Double) q_skin->ppe_gloves Yes ppe_coat Wear Lab Coat/Gown q_skin->ppe_coat Yes ppe_goggles Wear Safety Goggles q_splash->ppe_goggles Yes ppe_shield Wear Face Shield q_splash->ppe_shield High Risk

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl angolensate
Reactant of Route 2
Reactant of Route 2
Methyl angolensate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.